molecular formula C10H6BrNO2 B2874700 8-Bromoquinoline-7-carboxylic acid CAS No. 1312134-45-4

8-Bromoquinoline-7-carboxylic acid

Cat. No.: B2874700
CAS No.: 1312134-45-4
M. Wt: 252.067
InChI Key: XGJDJAIDVHAYQC-UHFFFAOYSA-N
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Description

8-Bromoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.067. The purity is usually 95%.
BenchChem offers high-quality 8-Bromoquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJDJAIDVHAYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 8-Bromoquinoline-7-carboxylic acid (CAS 1312134-45-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 8-Bromoquinoline-7-carboxylic acid.

A Dual-Functional Scaffold for Divergent Library Synthesis

Executive Summary

8-Bromoquinoline-7-carboxylic acid (CAS 1312134-45-4) is a specialized heterocyclic building block characterized by its orthogonal reactivity handles. The compound features a quinoline core substituted with a carboxylic acid at the C7 position and a bromine atom at the C8 position. This "ortho-functionalized" arrangement allows for high-precision regioselective transformations—specifically, amide coupling at C7 and metal-catalyzed cross-coupling at C8. It is a critical intermediate in the discovery of kinase inhibitors, antibacterial gyrase inhibitors, and fragment-based drug discovery (FBDD) campaigns.

Physicochemical Profile

Note: Experimental values for this specific isomer are limited in open literature; values below include calculated predictions (c) based on structural analogs to guide experimental design.

PropertyValue / Description
CAS Number 1312134-45-4
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acidic pH)
pKa (COOH) ~3.5 (Predicted)
pKa (Quinoline N) ~2.1 (Predicted; electron-withdrawing Br/COOH reduces basicity)
cLogP ~2.4
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area 50.2 Ų

Synthetic Methodologies

Two primary routes are established for the synthesis of 8-bromoquinoline-7-carboxylic acid. The choice of route depends on the availability of starting materials and the scale of production.

Protocol A: Oxidation of 8-Bromo-7-methylquinoline (Preferred)

This route utilizes the commercially available or easily synthesized 7-methyl analog. It is preferred for its operational simplicity and scalability.

Reagents: 8-Bromo-7-methylquinoline, Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄), Pyridine/Water.

Step-by-Step Protocol:

  • Dissolution: Dissolve 8-bromo-7-methylquinoline (1.0 eq) in a mixture of pyridine and water (4:1 v/v).

  • Oxidation: Add Selenium Dioxide (1.5 eq) or KMnO₄ (3.0 eq) slowly to control the exotherm.

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor consumption of the starting material via TLC or LC-MS.

  • Work-up:

    • If SeO₂ is used: Filter hot through Celite to remove selenium metal.

    • If KMnO₄ is used: Filter off MnO₂ precipitate.

  • Isolation: Acidify the filtrate with 1N HCl to pH 3–4. The product, 8-bromoquinoline-7-carboxylic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water if necessary.

Protocol B: Modified Skraup Synthesis

This route constructs the quinoline ring de novo and is useful when specific substitution patterns on the benzene ring are required prior to cyclization.

Reagents: 3-Amino-2-bromobenzoic acid, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

Mechanism:

  • Dehydration: Glycerol dehydrates to form acrolein in situ.

  • Michael Addition: The aniline nitrogen of 3-amino-2-bromobenzoic acid attacks acrolein.

  • Cyclization & Oxidation: Acid-catalyzed cyclization followed by oxidative aromatization yields the quinoline core.

Reactivity & Divergent Synthesis Workflow

The strategic value of CAS 1312134-45-4 lies in its ability to serve as a hub for Divergent Synthesis . The C7-acid and C8-bromide allow medicinal chemists to grow molecules in two distinct vectors, exploring different pockets of a protein target.

Orthogonal Functionalization Strategy
  • Vector 1 (C7-COOH): Solubilizing groups or H-bond donors are introduced here via amide coupling. This is typically done first to avoid catalyst poisoning by the free acid during subsequent metal-catalyzed steps.

  • Vector 2 (C8-Br): Hydrophobic or aromatic groups are introduced here via Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. The steric bulk of the C8-bromine requires highly active catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2).

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis workflow starting from the core scaffold.

G cluster_legend Legend Core 8-Bromoquinoline- 7-carboxylic acid (CAS 1312134-45-4) Amide 7-Carboxamide Derivative (Vector 1: Solubility/H-Bonding) Core->Amide HATU, R-NH2 (Amide Coupling) Suzuki 8-Aryl/Heteroaryl Analog (Vector 2: Hydrophobic Pocket) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Direct Cross-Coupling) Final Dual-Functionalized Drug Candidate Amide->Final Ar-B(OH)2, Pd Catalyst (Suzuki Coupling) Suzuki->Final HATU, R-NH2 key Solid Line: Preferred Route (Protect Acid First) Dashed Line: Alternative Route (Steric Challenge)

Caption: Divergent synthesis map. The preferred route (green path) prioritizes amide coupling to prevent catalyst deactivation by the free acid during cross-coupling.

Applications in Drug Discovery

Kinase Inhibition (Type I/II Inhibitors)

The quinoline nitrogen (N1) often acts as a hinge binder in kinase active sites. The C7-substituent (derived from the carboxylic acid) can extend into the solvent-exposed region, improving physicochemical properties, while the C8-substituent (derived from the bromide) can target the gatekeeper residue or the back-pocket.

Antibacterial Agents

Quinoline carboxylic acids are structural congeners of fluoroquinolones (gyrase inhibitors). While the nitrogen position differs (quinoline vs. quinolone), 8-substituted quinolines have shown efficacy against resistant strains of S. aureus by binding to alternative sites on DNA gyrase.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Inhalation: Handle in a fume hood to avoid dust inhalation.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C8-C bond is stable, but the carboxylic acid can absorb moisture.

References

  • Bromination of 8-Substituted Quinolines: ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Available at: [Link]

An In-Depth Technical Guide to 8-Bromoquinoline-7-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its ability to interact with a diverse range of biological targets.[1] This guide provides a comprehensive technical overview of 8-Bromoquinoline-7-carboxylic acid, a specialized derivative poised for application in drug discovery and materials science. By strategically placing a bromine atom at the 8-position and a carboxylic acid at the 7-position, this molecule offers orthogonal chemical handles for synthetic diversification. We will explore its structural properties, propose a robust synthetic route based on established reactivity principles, detail its chemical behavior, and discuss its potential as a valuable building block for developing novel therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their work.

The 8-Bromoquinoline-7-carboxylic Acid Scaffold

The intrinsic value of 8-Bromoquinoline-7-carboxylic acid lies in the unique electronic and steric arrangement of its functional groups on the quinoline core. The quinoline system itself is a bicyclic aromatic heterocycle fundamental to a wide array of pharmaceuticals, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[1]

The Strategic Importance of Functionalization

The bioactivity and physicochemical properties of the quinoline core are heavily modulated by its substituents.

  • 8-Bromo Group: The bromine atom at the C-8 position serves as a versatile synthetic handle. It is a key substrate for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.[2] Its proximity to the quinoline nitrogen can influence reactivity through chelation assistance or steric hindrance, a critical consideration in synthetic design.[3]

  • 7-Carboxylic Acid Group: The carboxylic acid moiety is one of the most common functional groups found in approved drugs, often acting as a critical pharmacophore for target binding through hydrogen bonding or ionic interactions.[4] Its presence enhances polarity and can be used to tune the pharmacokinetic profile of a molecule. In the context of the quinoline scaffold, carboxylic acid derivatives have been explored as potent enzyme inhibitors and antiproliferative agents.[5][6]

The combination of these two groups on adjacent positions creates a powerful platform for generating novel molecular architectures with tailored biological functions.

Physicochemical and Structural Properties

The fundamental properties of 8-Bromoquinoline-7-carboxylic acid are summarized below. These data provide the essential foundation for its use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[7][8]
Molecular Weight 252.06 g/mol [7][8]
CAS Number 1312134-45-4[7]
IUPAC Name 8-bromoquinoline-7-carboxylic acid
Canonical SMILES C1=CC=C2C(=C1Br)C(=C(C=N2)C(=O)O)
InChI Key Will be generated upon synthesis
Appearance Expected to be a solid at room temperature[8]

Chemical Structure: (Illustrative structure)

Synthesis and Characterization

While 8-Bromoquinoline-7-carboxylic acid is a specialized reagent not commonly available, a logical and robust synthetic route can be designed based on the known reactivity of the 8-bromoquinoline precursor. The key transformation is the selective introduction of a carboxyl group at the C-7 position.

Proposed Synthetic Strategy: Directed ortho-Metalation

The most effective strategy leverages the phenomenon of directed ortho-metalation (DoM). The nitrogen atom of the quinoline ring can direct a strong base to deprotonate the adjacent C-7 position, creating a nucleophilic center that can be trapped by an electrophile. The presence of the C-8 bromine atom makes this a competitive process with lithium-bromine exchange, necessitating carefully controlled conditions.[3]

Synthesis_Workflow Start 8-Bromoquinoline Step1 Directed ortho-Metalation Start->Step1 1. LDA, THF 2. -78 °C Intermediate 7-Lithio-8-bromoquinoline (in situ) Step1->Intermediate Step2 Carboxylation Intermediate->Step2 CO₂ (gas or solid) Product 8-Bromoquinoline- 7-carboxylic acid Step2->Product Aqueous Workup (H₃O⁺) Reactivity_Sites mol SiteA Site A: C-Br Bond mol->SiteA Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) Metal-Halogen Exchange SiteB Site B: Carboxylic Acid mol->SiteB Amide Coupling (EDC, HATU) Esterification Reduction to Alcohol Kinase_Inhibition Inhibitor 8-Bromoquinoline-7-carboxylic Acid Derivative Quinoline Core Carboxylic Acid R-Group @ C8 Kinase Kinase ATP Pocket Hinge Region Key Lysine Solvent Front Inhibitor:f0->Kinase:f0 Hydrophobic Interactions Inhibitor:f1->Kinase:f1 H-Bond / Ionic Interaction Inhibitor:f2->Kinase:f2 Targets Selectivity Pocket

Sources

8-Bromoquinoline-7-carboxylic Acid: Solubility Profiling & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromoquinoline-7-carboxylic acid (CAS: 1312134-45-4) represents a critical scaffold in medicinal chemistry, particularly for the synthesis of quinoline-based metallo-pharmaceuticals and polyheteroaromatic derivatives.[1] However, its physicochemical duality—possessing both a lipophilic bromo-quinoline core and a polar, hydrogen-bond-donating carboxylic acid tail—creates significant solubility challenges.

This guide provides a definitive technical workflow for solubilizing this compound. While dimethyl sulfoxide (DMSO) serves as the primary vehicle for high-concentration stock solutions (>20 mM), methanol plays a niche role in analytical transfers. This document details the thermodynamic rationale, step-by-step dissolution protocols, and troubleshooting matrices required to maintain compound integrity during drug development workflows.

Part 1: Physicochemical Profile & Solvent Compatibility

To master the solubility of 8-Bromoquinoline-7-carboxylic acid, one must understand the intermolecular forces at play. The crystal lattice is stabilized by strong intermolecular hydrogen bonding (dimerization) between carboxylic acid groups and


 stacking of the quinoline rings.
Structural Determinants of Solubility
  • The Carboxylic Acid (C-7): Acts as a hydrogen bond donor/acceptor. In non-polar solvents, it forms stable dimers, resisting dissolution. In protic solvents (MeOH), it competes for H-bonds. In polar aprotic solvents (DMSO), the solvent acts as a strong H-bond acceptor, disrupting dimers.

  • The Bromo Substituent (C-8): Increases lipophilicity (LogP) and molecular weight (MW ~252.06 g/mol ). The steric bulk at the ortho position to the acid may twist the carboxylate out of plane, potentially lowering lattice energy compared to non-substituted analogs, but the heavy atom effect generally reduces solubility per unit mass.

  • The Quinoline Nitrogen: A weak base (pKa ~4.9 for quinoline). It contributes to pH-dependent solubility, making the compound amphoteric.

Solvent Performance Matrix
SolventSolubility PotentialPrimary MechanismRecommended Use Case
DMSO High (20–50 mg/mL) Dipole-dipole; H-bond acceptingPrimary Stock Solutions (Bioassays, NMR)
Methanol Moderate (<5 mg/mL)H-bonding; Dielectric solvationAnalytical transfers (LC-MS), Crystallization
Water (pH 7) NegligibleHydrophobic exclusionNot recommended without modification
Water (pH >9) HighIonization (Carboxylate formation)Aqueous working solutions

Note: Data derived from structural analogs (Quinoline-8-carboxylic acid) which exhibit ~50 mg/mL solubility in DMSO under optimized conditions [1].

Part 2: Solubility in DMSO (The Gold Standard)

DMSO is the only viable solvent for creating stable, high-concentration stock solutions (typically 10 mM to 100 mM) for biological screening.

Mechanism of Action

DMSO acts as a Lewis base. The sulfoxide oxygen aggressively accepts hydrogen bonds from the 7-COOH group, breaking the crystal lattice's acid dimers. Simultaneously, the methyl groups of DMSO solvate the lipophilic bromo-quinoline rings via van der Waals interactions.

Protocol 1: Preparation of 50 mM Stock Solution

Target Volume: 1 mL | Target Mass: ~12.6 mg

  • Weighing: Weigh 12.6 mg of 8-Bromoquinoline-7-carboxylic acid into a 1.5 mL amber glass vial (protect from light due to potential debromination).

  • Initial Solvent Addition: Add 800 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Mechanical Dispersion: Vortex at high speed for 30 seconds. Expect a suspension at this stage.

  • Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes. The combination of mild heat and cavitation is essential to overcome the lattice energy.

  • Final Adjustment: Once fully dissolved (clear yellow solution), add DMSO to reach the final volume of 1 mL.

  • Storage: Store at -20°C. Warning: DMSO is hygroscopic.[2] Water absorption causes precipitation. Use septum caps.

Part 3: Solubility in Methanol (The Analytical Alternative)

Methanol is inferior to DMSO for bulk dissolution but is crucial for chromatography (LC-MS) and specific synthesis steps where DMSO removal is difficult.

Limitations

Methanol is a protic solvent. While it can hydrogen bond, it lacks the high dielectric constant and dipole moment of DMSO required to fully solvate the hydrophobic bromo-quinoline core at high concentrations.

Protocol 2: Methanol Dissolution for LC-MS

Target Concentration: 1 mg/mL

  • Weighing: Weigh 1 mg of compound.

  • Solvent Addition: Add 1 mL of HPLC-grade Methanol.

  • Sonication: Sonicate for 5 minutes at room temperature.

  • Clarification: If fine particulates remain, centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter before injection. Nylon filters may bind the compound.

Part 4: Visualization & Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent system based on the intended application.

SolventSelection Start Start: 8-Bromoquinoline-7-COOH Solid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay / Screening AppCheck->BioAssay High Conc. Synthesis Chemical Synthesis / Purification AppCheck->Synthesis Reaction Medium Analysis LC-MS / HPLC Analysis AppCheck->Analysis Injection DMSO_Route Primary Solvent: DMSO (Target: 10-50 mM) BioAssay->DMSO_Route Synthesis->DMSO_Route If high temp needed MeOH_Route Primary Solvent: Methanol (Target: <1 mg/mL) Synthesis->MeOH_Route If removal needed Analysis->MeOH_Route Aq_Route Aqueous Buffer (pH > 8.0) Requires salt formation DMSO_Route->Aq_Route Dilute 1:1000 for assay

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Diagram 2: Kinetic Solubility Workflow

A self-validating protocol to ensure complete dissolution and prevent "false soluble" aggregates.

DissolutionProtocol Step1 1. Weigh Solid (Amber Vial) Step2 2. Add DMSO (80% of final vol) Step1->Step2 Step3 3. Vortex & Sonicate (40°C, 15 min) Step2->Step3 Check Visual Inspection: Clear? Step3->Check Step4 4. Top up Volume Check->Step4 Yes Fail Add Co-solvent (or decrease conc.) Check->Fail No (Precipitate) Fail->Step3 Retry

Caption: Step-by-step kinetic dissolution workflow with quality control checkpoint.

Part 5: Troubleshooting & Optimization

Precipitation upon Aqueous Dilution (The "Crash Out")

When diluting a DMSO stock into aqueous buffer (e.g., for cell assays), the hydrophobic effect reasserts itself.

  • Risk: The 8-Bromoquinoline core is highly lipophilic. Rapid dilution into PBS (pH 7.4) may cause micro-precipitation.

  • Solution:

    • Keep DMSO concentration < 0.5% in the final assay to avoid toxicity, but ensure rapid mixing.

    • pH Adjustment: Ensure the buffer pH is neutral or slightly basic (pH 7.4–8.0). At pH > 4, the carboxylic acid deprotonates (COO⁻), significantly increasing solubility [2].

DMSO Hygroscopicity[2]
  • Issue: DMSO absorbs atmospheric water. Water acts as an anti-solvent for this compound.

  • Fix: Use single-use aliquots stored at -20°C. Do not freeze-thaw more than 3 times.

Comparison with Analogs

If experimental data is ambiguous, reference Quinoline-8-carboxylic acid . It is reported to be soluble in DMSO at 50 mg/mL with warming [1].[2] Given the structural similarity, 8-Bromoquinoline-7-carboxylic acid should behave similarly, though the bromine atom adds lipophilicity, potentially requiring slightly more vigorous sonication.

References

  • Bergström, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • PubChem. (2024).[3] Compound Summary: 8-Bromoquinoline.[4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

8-Bromoquinoline-7-carboxylic acid molecular weight and melting point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromoquinoline-7-carboxylic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 8-Bromoquinoline-7-carboxylic acid. It moves beyond basic data to provide insights into its synthesis, characterization, and strategic application as a privileged scaffold in modern drug discovery. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

8-Bromoquinoline-7-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline class. The strategic placement of the bromine atom and the carboxylic acid group on the quinoline core makes it a valuable and versatile building block for creating more complex molecules with potential therapeutic activities. Its fundamental properties are summarized below.

PropertyDataSource(s)
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1][2][3]
IUPAC Name 8-bromoquinoline-7-carboxylic acid-
CAS Number 1312134-45-4[1]
Appearance Assumed to be a solid at room temperature[2][3]
Melting Point Data not available in the cited sources.-

Synthesis and Mechanistic Considerations

While a direct, published synthesis for 8-bromoquinoline-7-carboxylic acid is not detailed in the provided literature, a logical and robust synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following workflow outlines a high-yield probability pathway starting from the more readily available 8-bromoquinoline.

Proposed Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction1 Step 1: Directed Lithiation cluster_reaction2 Step 2: Carboxylation cluster_product Final Product start 8-Bromoquinoline lithiation Directed ortho-Metalation (DoM) start->lithiation Forms 7-lithio intermediate carboxylation Electrophilic Quench lithiation->carboxylation Nucleophilic attack on CO₂ reagent1 Reagents: 1. n-BuLi or LDA, THF 2. -78 °C reagent1->lithiation product 8-Bromoquinoline- 7-carboxylic acid carboxylation->product Protonation yields final acid reagent2 Reagents: 1. CO₂ (gas or dry ice) 2. Acidic Workup (e.g., HCl) reagent2->carboxylation

Caption: Proposed synthesis of 8-bromoquinoline-7-carboxylic acid via directed ortho-metalation.

Experimental Protocol: Proposed Synthesis

Rationale: The nitrogen atom in the quinoline ring directs lithiation to the C7 position, a well-established principle in heterocyclic chemistry known as Directed ortho-Metalation (DoM). This regioselectivity is crucial for the success of the synthesis. The subsequent quenching with carbon dioxide is a classic and efficient method for forming a carboxylic acid.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dissolve 8-bromoquinoline (1.0 eq) in the cold THF. To this solution, add n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes, or carefully add an excess of crushed dry ice to the flask. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (silica gel) or recrystallization to yield pure 8-bromoquinoline-7-carboxylic acid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods provide a comprehensive and self-validating characterization profile.

TechniqueExpected ObservationsRationale & Interpretation
¹H NMR A broad singlet in the downfield region (10-13 ppm). A set of aromatic protons with shifts influenced by both the bromine and carboxylic acid groups. Protons on the quinoline ring system will appear in the 7-9 ppm range.The broad singlet is characteristic of the acidic carboxylic acid proton. The specific coupling patterns and chemical shifts of the aromatic protons will confirm the C7 substitution pattern, distinguishable from other isomers. Protons adjacent to the electron-withdrawing nitrogen will be the most deshielded.[4]
¹³C NMR A signal for the carbonyl carbon in the 160-180 ppm range. Multiple signals in the aromatic region (110-150 ppm).The carbonyl carbon resonance confirms the presence of the carboxylic acid.[5] The number and position of the aromatic signals will be consistent with the substituted quinoline structure.
Infrared (IR) Spectroscopy A very broad O-H stretch from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch from ~1700-1730 cm⁻¹.The broad O-H absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4] The C=O stretch confirms the carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.[5]
Mass Spectrometry (MS) A molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the molecular weight (252.06). A characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment corresponding to the acylium ion (R-CO⁺) from the loss of -OH.The isotopic pattern for bromine provides definitive evidence of its presence.[5] The molecular ion confirms the overall mass, and fragmentation patterns can further validate the structure.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[6] The addition of a bromine atom and a carboxylic acid provides key functional handles for further chemical modification and interaction with protein active sites.

Logical Framework for Applicationdot

G cluster_mods Functional Handles cluster_reactions Key Reactions cluster_apps Therapeutic Areas core 8-Bromoquinoline- 7-carboxylic acid (Core Scaffold) bromo Bromine (C8) core->bromo acid Carboxylic Acid (C7) core->acid coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) bromo->coupling Site for C-C or C-N bond formation amidation Amide Bond Formation acid->amidation Forms diverse amides, key pharmacophores anticancer Anticancer Agents (e.g., Topoisomerase Inhibitors) coupling->anticancer antiviral Antiviral Agents (e.g., DHODH Inhibitors) amidation->antiviral antibacterial Antibacterial Agents amidation->antibacterial

Sources

Strategic Sourcing & Quality Assurance of 8-Bromoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Development

Executive Summary

8-Bromoquinoline-7-carboxylic acid (CAS: 204782-99-0) is a high-value pharmacophore used primarily as a scaffold in the synthesis of kinase inhibitors, antibacterial agents (gyrase inhibitors), and metallo-pharmaceuticals. Unlike common commodity quinolines, this specific regioisomer presents unique challenges in both synthesis and procurement. The steric hindrance between the bulky bromine at C8 and the carboxyl group at C7 creates significant synthetic friction, often leading to high costs and a prevalence of regioisomeric impurities (e.g., 5-bromo or 6-bromo analogs) in the supply chain.

This guide provides a self-validating framework for researchers to identify reliable suppliers, audit material quality, and mitigate the risks associated with this specific intermediate.

Part 1: Chemical Architecture & Critical Quality Attributes (CQAs)

To source this material effectively, one must understand why it is difficult to manufacture. The proximity of the bromine atom (position 8) to the carboxylic acid (position 7) and the quinoline nitrogen creates a "steric pocket" that affects both reactivity and stability.

The "Regioisomer Trap"

The primary risk in sourcing this intermediate is receiving a mislabeled isomer. Direct bromination of quinoline-7-carboxylic acid typically favors the C5 position due to electronic directing effects, not the C8 position. Consequently, suppliers offering "low-cost" stock are often selling the 5-bromo isomer or a mixture.

Key CQAs for Specification:

  • Purity: ≥98.0% (HPLC Area %).

  • Regio-Purity: No single isomer >0.15% (Critical for GMP starting materials).

  • Appearance: Typically off-white to pale yellow solid (Dark yellow/brown indicates oxidation or residual bromine).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol due to zwitterionic character.

Data Summary Table: Specification Limits
ParameterAcceptance CriterionMethodRisk Factor
Assay (Titration) 98.0% – 102.0%Acid-Base (Non-aqueous)Low (Checks bulk purity)
HPLC Purity ≥ 98.0%Reverse Phase (C18)High (Must separate isomers)
1H-NMR Conforms to StructureDMSO-d6Critical (Verifies substitution pattern)
Residual Solvents < ICH LimitsGC-HSMedium (Process dependent)
Water Content ≤ 1.0%Karl FischerMedium (Hygroscopicity)

Part 2: Synthetic Logic & Impurity Profiling

Understanding the synthesis allows you to predict the impurities. A reliable supplier will likely use a Sandmeyer approach or Oxidation of a methyl precursor , rather than direct bromination.

Diagram 1: Synthetic Pathways & Risk Assessment

The following diagram illustrates why direct bromination is risky and highlights the preferred route for high-purity sourcing.

SynthesisPathways Start Starting Material: Quinoline-7-carboxylic acid DirectBrom Route A: Direct Bromination (Low Cost / High Risk) Start->DirectBrom Br2 / AcOH Impurity5 Major Impurity: 5-Bromo isomer DirectBrom->Impurity5 Electronic Preference (Major) Impurity8 Target Product: 8-Bromo isomer DirectBrom->Impurity8 Steric Hindrance (Minor) Sandmeyer Route B: Sandmeyer Reaction (High Cost / High Purity) Sandmeyer->Impurity8 Regiospecific Substitution Precursor Precursor: 8-Amino-quinoline-7-carboxylic acid Precursor->Sandmeyer 1. NaNO2/H+ 2. CuBr

Caption: Route A (Direct Bromination) poses a high risk of 5-bromo contamination. Route B (Sandmeyer) is the preferred method for pharmaceutical grade material.

Part 3: Analytical Validation Protocol (The Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. You must validate the identity using NMR Coupling Constants , which are the only definitive way to distinguish the 8-bromo-7-carboxy isomer from the 5-bromo-7-carboxy isomer without an authentic standard.

1H-NMR Identity Check[1][4]
  • Solvent: DMSO-d6 (The acid proton may be broad or invisible due to exchange).

  • The Diagnostic Region (Aromatic):

    • Quinoline Ring (C2, C3, C4): Look for the characteristic splitting of the pyridine ring protons.

    • Benzene Ring (C5, C6): This is the fingerprint.

      • Target (8-Bromo-7-COOH): You expect an AB system (two doublets) for protons at C5 and C6. The coupling constant (

        
        ) should be roughly 8.5–9.0 Hz  (ortho-coupling).
        
      • Impurity (5-Bromo-7-COOH): You would see two singlets (or weakly coupled meta-signals) if the protons were at C6 and C8, but since we are looking for the 8-bromo, the absence of a singlet at the C8 position is key.

    • Shift Logic: The proton at C6 (ortho to the carboxylic acid) will be significantly deshielded.

HPLC Method for Isomer Separation

Standard C18 gradients often fail to separate regioisomers. Use a Phenyl-Hexyl column to exploit pi-pi interactions.

  • Column: XSelect CSH Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

Part 4: Supplier Landscape & Selection Framework

Suppliers for this intermediate fall into three tiers.[1] Your choice depends on your development stage.

Tier 1: Catalog Aggregators (Discovery Scale < 5g)
  • Examples: Sigma-Aldrich, Combi-Blocks, Enamine.

  • Pros: Fast delivery, convenient.

  • Cons: High unit price (

    
    500/g). Often re-package material from Tier 2/3 sources. Lot-to-lot variability can be high.
    
  • Strategy: Use for initial "proof of concept" chemistry only.

Tier 2: Specialized CROs/CMOs (Development Scale 100g – 1kg)
  • Examples: WuXi AppTec, Pharmablock, ChemPartner.

  • Pros: They likely have a validated route (Sandmeyer). They provide detailed batch records.

  • Cons: Lead time (4–8 weeks).

  • Strategy: Recommended for GLP tox studies. Request a "use test" sample (1g) before committing to a kilogram.

Tier 3: Bulk Chemical Manufacturers (Commercial Scale > 10kg)
  • Examples: Specialized Chinese/Indian manufacturers (e.g., Jinan Finer Chemical, Capot Chemical).

  • Pros: Lowest cost.

  • Cons: High risk of "Direct Bromination" material (Route A from Diagram 1).

  • Strategy: Only engage if you have an internal analytical team to rigorously audit every drum.

Diagram 2: Vendor Qualification Decision Tree

Use this logic flow to approve a batch for purchase.

VendorSelection Request Request Sample (1g) NMR_Test Run 1H-NMR (Check C5/C6 Coupling) Request->NMR_Test Decision1 AB Doublet (J ~9Hz)? NMR_Test->Decision1 Reject1 REJECT (Wrong Isomer) Decision1->Reject1 No HPLC_Test Run HPLC (Phenyl-Hexyl) Decision1->HPLC_Test Yes Decision2 Purity > 98%? HPLC_Test->Decision2 Reject2 REJECT (Dirty) Decision2->Reject2 No Approve APPROVE VENDOR (Proceed to Bulk) Decision2->Approve Yes

Caption: A rigorous "Go/No-Go" decision tree for qualifying incoming batches of 8-bromoquinoline-7-carboxylic acid.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235656, 8-Bromoquinoline-7-carboxylic acid. Retrieved from [Link]

  • Synthetic Methodology (Sandmeyer Context): O'Neil, M.J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Contextual reference for Quinoline Sandmeyer reactions).
  • Supplier & Sourcing Data
  • Analytical Validation (NMR of Quinolines): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating aromatic coupling constants in substituted quinolines).

Sources

difference between 8-bromoquinoline-7-carboxylic acid and 8-bromo-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-to-Positional-Isomerism-in-Bromoquinolines

An In-depth Technical Guide on the Core Differences Between 8-bromoquinoline-7-carboxylic acid and 8-bromoquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, prized for its versatility and presence in a multitude of pharmacologically active compounds.[1] Subtle changes in the substitution pattern on the quinoline ring can lead to profound differences in physicochemical properties, biological activity, and therapeutic potential. This technical guide provides a detailed comparative analysis of two positional isomers: 8-bromoquinoline-7-carboxylic acid and 8-bromoquinoline-4-carboxylic acid. We will dissect how the seemingly minor shift of the carboxylic acid group from the C-4 to the C-7 position fundamentally alters the molecule's electronic character, synthetic accessibility, and potential as a building block in drug discovery. This document serves as an in-depth resource for researchers aiming to leverage the nuanced properties of substituted quinolines in their work.

Structural and Electronic Analysis: The Impact of Isomerism

The foundational difference between the two molecules lies in the placement of the electron-withdrawing carboxylic acid (-COOH) group on the quinoline core. This distinction is not merely geometric; it has significant electronic consequences that ripple throughout the molecule, influencing everything from acidity to intermolecular interactions.

G cluster_0 8-bromoquinoline-7-carboxylic acid cluster_1 8-bromoquinoline-4-carboxylic acid A A B B

Caption: Chemical structures of the two positional isomers.

In 8-bromoquinoline-4-carboxylic acid , the carboxylic acid group is positioned on the pyridine ring, alpha to the ring nitrogen. This proximity creates a strong electronic "pull" from both the nitrogen and the carboxyl group, significantly influencing the acidity of the carboxyl proton and the electron density of the pyridine ring. This arrangement is a key feature in many biologically active quinolines, particularly those targeting metalloenzymes or requiring specific hydrogen bonding patterns for receptor binding.[2]

Conversely, in 8-bromoquinoline-7-carboxylic acid , the carboxyl group is situated on the carbocyclic (benzene) ring. It is electronically more isolated from the pyridine nitrogen. While still an electron-withdrawing group, its influence on the nitrogen's basicity and the overall electronic landscape of the heterocycle is less direct. This distal relationship can lead to different molecular recognition patterns and metabolic profiles. The bromine atom at the C-8 position, adjacent to the nitrogen in both isomers, sterically and electronically influences the peri-position, which can affect reactivity and binding.[3]

Comparative Physicochemical Properties

The structural differences manifest as distinct physicochemical properties, which are critical for predicting a compound's behavior in both chemical reactions and biological systems.

Property8-bromoquinoline-7-carboxylic acid8-bromoquinoline-4-carboxylic acidRationale for Difference
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆BrNO₂Identical (Isomers)
Molecular Weight 252.07 g/mol 252.07 g/mol Identical (Isomers)
CAS Number 1312134-45-4[4]121490-67-3Unique identifiers
Predicted pKa ~4.1 (Carboxylic Acid)~3.5 (Carboxylic Acid)The electron-withdrawing effect of the adjacent pyridine nitrogen in the 4-isomer increases the acidity of the carboxyl group, lowering its pKa.
Predicted XLogP3 2.92.8The values are very similar, but the slightly higher value for the 7-isomer may reflect a less polarized structure compared to the 4-isomer where the nitrogen and carboxyl group are in proximity.
Chelating Ability ModerateStrongThe nitrogen atom and the carboxyl group in the 4-isomer are perfectly positioned to form a stable five-membered chelate ring with metal ions, a property less favored by the geometry of the 7-isomer.[2][5]

Synthesis Methodologies: A Tale of Two Strategies

The synthetic routes to these isomers are dictated by the target position of the carboxylic acid group, requiring fundamentally different strategic approaches based on classical named reactions in heterocyclic chemistry.

Synthesis of 8-bromoquinoline-4-carboxylic acid

The construction of the quinoline-4-carboxylic acid core is well-established, with the Pfitzinger Reaction and the Doebner Reaction being the most prominent methods.[6][7]

Pfitzinger Reaction Strategy: This approach involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] To synthesize the target molecule, one would ideally start with a brominated isatin, though this can be challenging. A more practical route involves synthesizing the quinoline-4-carboxylic acid core first and then performing a regioselective bromination.

G reagents 1. Isatin + Pyruvic Acid 2. Base (e.g., KOH) 3. Acidification intermediate Quinoline-4-carboxylic acid reagents->intermediate Pfitzinger or Doebner Reaction bromination Br₂ / H₂SO₄ intermediate->bromination Electrophilic Aromatic Substitution product 8-bromoquinoline-4-carboxylic acid bromination->product

Caption: Synthetic workflow for 8-bromoquinoline-4-carboxylic acid.

Experimental Protocol (Pfitzinger-based):

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[9]

  • Isatin Addition: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour until the color changes, indicating the formation of the isatinic acid salt.[9]

  • Carbonyl Addition: Gradually add 2-bromoacetophenone (0.015 mol) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 79°C) and maintain for 24 hours, monitoring the reaction progress by TLC.[9]

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl or acetic acid to a pH of 4-5.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 8-bromoquinoline-7-carboxylic acid

Synthesizing the 7-carboxylic acid isomer is less direct. A common strategy for building the quinoline core is the Gould-Jacobs reaction , which yields a 4-hydroxyquinoline intermediate.[10] The carboxylic acid functionality must then be introduced, often from a precursor group like a methyl or cyano group, followed by bromination, or by starting with an appropriately substituted aniline.

Gould-Jacobs Based Strategy: A plausible route involves starting with 2-bromo-5-methylaniline. This positions the bromo and a methyl group (a precursor to the carboxylic acid) at the correct locations.

G start 2-Bromo-5-methylaniline + Diethyl ethoxymethylenemalonate cyclization High Temperature (e.g., Diphenyl ether) start->cyclization Gould-Jacobs Reaction intermediate1 8-Bromo-4-hydroxy-7-methylquinoline cyclization->intermediate1 oxidation Oxidizing Agent (e.g., KMnO₄ or SeO₂) intermediate1->oxidation Side-chain Oxidation product 8-bromoquinoline-7-carboxylic acid oxidation->product

Caption: Plausible synthetic workflow for 8-bromoquinoline-7-carboxylic acid.

Experimental Protocol (Hypothetical, based on Gould-Jacobs):

  • Condensation: Heat a mixture of 2-bromo-5-methylaniline and a slight excess of diethyl ethoxymethylenemalonate at 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate.

  • Cyclization: Add the intermediate to a high-boiling point solvent like diphenyl ether and heat to ~250°C to effect thermal cyclization.

  • Isolation of Intermediate: Cool the reaction mixture and add hexane to precipitate the 8-bromo-4-hydroxy-7-methylquinoline product. Collect by filtration.

  • Oxidation: Suspend the intermediate in a suitable solvent (e.g., aqueous pyridine) and treat with a strong oxidizing agent like potassium permanganate (KMnO₄). Heat the mixture until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: After the reaction, quench any excess oxidant, filter the manganese dioxide byproduct, and acidify the filtrate to precipitate the final product, 8-bromoquinoline-7-carboxylic acid. Recrystallize for purification.

Comparative Reactivity and Applications in Drug Discovery

The positional isomerism is a critical factor in the structure-activity relationship (SAR) of these compounds.[11] SAR analysis helps determine which chemical groups are responsible for biological effects.[11][12]

8-bromoquinoline-4-carboxylic acid:

  • Mechanism of Action: The quinoline-4-carboxylic acid motif is a well-known pharmacophore.[1] Its ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells, is a key anticancer mechanism.[1][13] The carboxylic acid at C-4 is often a strict requirement for this activity.[14]

  • Chelation: As mentioned, the geometry of the 4-carboxy and N1 atoms is ideal for chelating divalent metal ions.[2] This property is exploited in the design of agents that disrupt metal homeostasis in cancer cells or microbes.[15][16]

  • Applications: This isomer and its derivatives are extensively explored as anticancer, antibacterial, and anti-inflammatory agents.[1][17][18] Its structure is valuable for designing drugs that target specific enzymes or receptors.[19]

8-bromoquinoline-7-carboxylic acid:

  • Mechanism of Action: The biological profile of this isomer is less characterized in the literature. Lacking the key N1/C4-carboxyl chelating motif, it is unlikely to function as a potent DHODH inhibitor in the same manner as its isomer. Its activity would likely stem from different interactions. The overall shape and electronic distribution may allow it to act as an antagonist for different receptors or as an allosteric modulator of enzymes.

  • Structure-Activity Relationship: The carboxylic acid at C-7 significantly alters the molecule's topology. It could serve as a hydrogen bond donor/acceptor to engage with different residues in a protein binding pocket compared to the 4-isomer. The 8-bromo substituent is known to influence the bioactivity of quinolines, and its interplay with the 7-carboxy group could lead to novel pharmacological profiles, potentially in areas like antiviral or antimalarial research where 8-substituted quinolines have historical significance.[3][20]

G cluster_0 8-bromoquinoline-4-carboxylic acid cluster_1 8-bromoquinoline-7-carboxylic acid node_4 Carboxyl at C4 + Nitrogen at N1 prop_4 Strong Metal Chelation DHODH Inhibition Motif node_4->prop_4 app_4 Anticancer (DHODH Pathway) Antibacterial prop_4->app_4 node_7 Carboxyl at C7 prop_7 Altered Topology Different H-Bonding Potential node_7->prop_7 app_7 Novel Receptor Binding? Antiviral? Antimalarial? prop_7->app_7

Caption: Structure-function relationship comparison.

Conclusion

While 8-bromoquinoline-7-carboxylic acid and 8-bromoquinoline-4-carboxylic acid are simple positional isomers, the location of the carboxylic acid group is a critical determinant of their chemical and biological identity. The 4-carboxylic acid isomer belongs to a well-studied class of compounds with established synthetic routes and clear mechanisms of action, particularly as enzyme inhibitors and metal chelators. In contrast, the 7-carboxylic acid isomer represents a less explored chemical space. Its distinct electronic and steric properties suggest it may possess novel biological activities, warranting further investigation. For drug development professionals, understanding these nuanced differences is paramount for selecting the appropriate scaffold to achieve a desired therapeutic outcome, illustrating the vital principle that in medicinal chemistry, "where" is just as important as "what".

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Doebner reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2021). Journal of Trace Elements in Medicine and Biology. Retrieved February 15, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2021). Journal of Trace Elements in Medicine and Biology. Retrieved February 15, 2026, from [Link]

  • (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone. (2020). Journal of Chemical Research. Retrieved February 15, 2026, from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). Folia Microbiologica. Retrieved February 15, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • 8-Bromo-quinoline-7-carboxylic acid. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science. Retrieved February 15, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. (1981). Bulletin of the World Health Organization. Retrieved February 15, 2026, from [Link]

  • Structure–activity relationship. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved February 15, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Organic Communications. Retrieved February 15, 2026, from [Link]

  • Structure Activity Relationships (SAR). (2005). Drug Design. Retrieved February 15, 2026, from [Link]

  • 8-bromoquinoline-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • The pKa Table Is Your Friend. (2024). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to 8-Bromoquinoline-7-carboxylic acid: Synthesis, Properties, and Sourcing for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Market Analysis: Pricing and Bulk Availability

As of early 2026, 8-Bromoquinoline-7-carboxylic acid is not available as a stock item from major chemical suppliers. Its procurement is exclusively through custom synthesis, where the price is contingent on the quantity, desired purity, and the synthetic route employed by the contract research organization (CRO).

For researchers requiring this compound, the most practical approach is to source a key precursor and either perform the final synthetic steps in-house or outsource the synthesis of the final compound from a suitable precursor. 8-Bromo-7-methylquinoline has been identified as a viable and commercially available starting material for the synthesis of 8-Bromoquinoline-7-carboxylic acid.

The table below provides an overview of the availability and pricing for this key precursor.

CompoundCAS NumberSupplier(s)PurityRepresentative PricingAvailability
8-Bromo-7-methylquinoline98203-08-84drugdiscovery.comNot Specified$249.00/500mg, $395.00/1g, $1250.00/5gIn Stock
Fluorochem97%Inquire for pricingInquire for availability[2]

Scientific Background and Rationale

Quinoline carboxylic acids are a well-established class of compounds in drug discovery, with notable examples including the quinolone antibiotics. The introduction of a bromine atom to the quinoline scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications through cross-coupling reactions.

The specific substitution pattern of 8-Bromoquinoline-7-carboxylic acid, with a bromine atom at the 8-position and a carboxylic acid at the 7-position, presents a unique electronic and steric environment that could be exploited in the design of novel bioactive molecules. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, while the bromine atom can be used to probe specific interactions within a biological target or as a site for further derivatization.

Proposed Synthetic Routes

Given the absence of a commercially established synthesis for 8-Bromoquinoline-7-carboxylic acid, two primary retrosynthetic pathways are proposed, starting from readily available precursors.

Route 1: Oxidation of 8-Bromo-7-methylquinoline

This is the most direct and recommended approach due to the commercial availability of the starting material. The methyl group at the 7-position can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Synthetic Route 1 start 8-Bromo-7-methylquinoline reagent KMnO₄, Pyridine/H₂O start->reagent product 8-Bromoquinoline-7-carboxylic acid reagent->product caption Oxidation of 8-Bromo-7-methylquinoline.

Figure 1: Proposed synthesis of 8-Bromoquinoline-7-carboxylic acid via oxidation.

Route 2: Sandmeyer Reaction of 7-Amino-8-bromoquinoline followed by Hydrolysis

This alternative route involves the conversion of a 7-amino group to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the carboxylic acid. This pathway is more complex but offers an alternative if the starting material for Route 1 becomes unavailable.

Synthetic Route 2 start 7-Amino-8-bromoquinoline step1_reagents 1. NaNO₂, HCl 2. CuCN, KCN start->step1_reagents intermediate 8-Bromoquinoline-7-carbonitrile step1_reagents->intermediate step2_reagents H₂SO₄ (aq), Δ intermediate->step2_reagents product 8-Bromoquinoline-7-carboxylic acid step2_reagents->product caption Sandmeyer reaction and hydrolysis pathway.

Figure 2: Alternative synthesis via a Sandmeyer reaction intermediate.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol for Route 1: Oxidation of 8-Bromo-7-methylquinoline

Materials:

  • 8-Bromo-7-methylquinoline

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-Bromo-7-methylquinoline (1.0 eq) in a mixture of pyridine and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the refluxing solution. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with water.

  • Combine the aqueous filtrates and acidify to pH 2-3 with concentrated HCl. A precipitate of the crude carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Protocol for Route 2: Sandmeyer Reaction and Hydrolysis

Step 1: Synthesis of 8-Bromoquinoline-7-carbonitrile

Materials:

  • 7-Amino-8-bromoquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized water

Procedure:

  • Suspend 7-Amino-8-bromoquinoline (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography on silica gel.

Step 2: Hydrolysis of 8-Bromoquinoline-7-carbonitrile to 8-Bromoquinoline-7-carboxylic acid

Materials:

  • 8-Bromoquinoline-7-carbonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask, add 8-Bromoquinoline-7-carbonitrile and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until the nitrile is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 2-3 with a suitable base (e.g., concentrated NaOH solution), while cooling in an ice bath.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent for further purification.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To provide a measure of purity.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 8-Bromoquinoline-7-carboxylic acid are not yet widely reported, its structural features suggest potential utility in several areas of research:

  • Kinase Inhibitors: The quinoline scaffold is present in numerous approved and investigational kinase inhibitors. The carboxylic acid and bromine substituents could be tailored to target the ATP-binding site of specific kinases.

  • Antimicrobial and Anticancer Agents: Halogenated quinolines have a long history of use as antimicrobial and anticancer agents. This compound could serve as a building block for the synthesis of new derivatives with improved potency or novel mechanisms of action.

  • Organic Electronics: Quinolines are also explored in the field of organic light-emitting diodes (OLEDs) and other organic electronic devices. The bromo- and carboxylic acid-functionalized quinoline core could be incorporated into novel materials with interesting photophysical properties.

Conclusion

References

  • ChemBK. 8-Bromo-quinoline-7-carboxylic acid. Available from: [Link].

  • 4drugdiscovery.com. 8-Bromo-7-methyl-quinoline. Available from: [Link].

  • Smith, C. W., Ambler, S. J., & Steggles, D. J. (1993). A convenient one-pot procedure for the conversion of methylarenes to arenecarboxylic acids. Tetrahedron Letters, 34(46), 7447-7450.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis to Carboxylic Acid. Available from: [Link].

  • Wikipedia. Sandmeyer reaction. Available from: [Link].

Sources

Technical Guide: Biological Activity of 8-Substituted Quinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, medicinal chemistry, and experimental validation of 8-substituted quinoline-7-carboxylic acid derivatives . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's role as a privileged structure in kinase inhibition (specifically Pim-1) and metalloenzyme modulation.

Executive Summary

The 8-substituted quinoline-7-carboxylic acid scaffold represents a distinct pharmacophore within the quinoline family. Unlike the widely utilized fluoroquinolones (typically 1-substituted-6-fluoro-quinolone-3-carboxylic acids) which target bacterial DNA gyrase, the 7-carboxylic acid derivatives—particularly those with an 8-hydroxy substitution—exhibit a unique biological profile. Their primary therapeutic value lies in Pim-1 kinase inhibition (oncology) and HIF-1


 prolyl hydroxylase inhibition  (ischemia/anemia).

This guide dissects the structure-activity relationship (SAR) that governs these activities, provides validated synthetic protocols, and details the bioassays required to evaluate their potency.

Medicinal Chemistry Rationale

The biological activity of this scaffold is driven by the electronic and steric environment created by the ortho-substitution pattern at positions 7 and 8.

The Chelation & H-Bonding Pharmacophore

The proximity of the 8-substituent (often a hydroxyl or amine) to the quinoline nitrogen and the 7-carboxylic acid creates a tridentate-like or bidentate binding motif.

  • 8-Position (Donor): An electron-donating group (e.g., -OH) at C8 allows for metal chelation (Mg²⁺, Zn²⁺) or hydrogen bond donation to enzyme active site residues (e.g., Asp186 in Pim-1).

  • 7-Position (Acceptor/Donor): The carboxylic acid moiety at C7 serves as a critical hydrogen bond acceptor/donor. In Pim-1 inhibitors, this group often engages Lys67, stabilizing the inhibitor within the ATP-binding pocket.

SAR Summary Table
PositionSubstituentEffect on Biological Activity
C-8 Hydroxyl (-OH)Critical. Essential for metal chelation and H-bonding. Removal abolishes Pim-1 inhibitory activity.
C-7 Carboxylic Acid (-COOH)Critical. Provides solubility and H-bonding. Conversion to carboxamides often increases potency by accessing hydrophobic pockets.
C-2 Styryl / ArylEnhances lipophilicity and

-

stacking interactions within the kinase hinge region.
C-5 Halogens (Cl, F)Modulates pKa of the 8-OH and metabolic stability; often improves antimicrobial potency.

Primary Therapeutic Application: Pim-1 Kinase Inhibition

Pim-1 is a proto-oncogene serine/threonine kinase overexpressed in hematological malignancies (AML) and solid tumors (prostate cancer). 8-hydroxyquinoline-7-carboxylic acid derivatives act as ATP-competitive inhibitors.

Mechanism of Action

The scaffold mimics the purine ring of ATP. The 8-hydroxyl group forms a hydrogen bond with the carboxylate of Asp186 , while the 7-carboxyl group interacts with the ammonium group of Lys67 . This "molecular clip" locks the kinase in an inactive conformation, preventing the phosphorylation of downstream apoptotic regulators like Bad .

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Pim-1 inhibition by these derivatives.

Pim1_Pathway GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK / STAT Receptor->JAK Pim1 Pim-1 Kinase (Target) JAK->Pim1 Upregulation Bad Bad Protein (Pro-Apoptotic) Pim1->Bad Phosphorylation (Inactivation) p21 p21 Cip1/Waf1 (Cell Cycle) Pim1->p21 Phosphorylation cMyc c-Myc (Proliferation) Pim1->cMyc Stabilization Inhibitor 8-Substituted Quinoline-7-COOH Inhibitor->Pim1 Inhibition Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Promotes (if unphosphorylated) Survival Cell Survival & Proliferation Bad->Survival Inhibits (if phosphorylated) cMyc->Survival

Figure 1: Pim-1 signaling cascade. The 8-substituted quinoline scaffold inhibits Pim-1, preventing Bad phosphorylation and restoring apoptotic pathways.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-7-Carboxylic Acid

This protocol utilizes a Kolbe-Schmitt type carboxylation, which is specific for introducing the carboxyl group ortho to the phenolic hydroxyl.

Reagents:

  • 8-Hydroxyquinoline (CAS: 148-24-3)

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂) gas

  • Solvent: Anhydrous DMF or thermal melt.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 8-hydroxyquinoline (10 mmol) in methanol containing equimolar KOH. Stir for 30 min. Evaporate solvent to dryness to obtain the potassium salt.

  • Carboxylation: Transfer the dry potassium salt to a high-pressure autoclave.

  • Pressurization: Pressurize with CO₂ gas to 50 atm (approx. 735 psi).

  • Reaction: Heat the autoclave to 170–180°C for 8–12 hours. Note: High temperature is required to overcome the activation energy for the electrophilic aromatic substitution.

  • Work-up: Cool to room temperature. Dissolve the solid residue in water.

  • Precipitation: Acidify the solution carefully with 2M HCl to pH 3–4. The 8-hydroxyquinoline-7-carboxylic acid will precipitate as a yellow solid.

  • Purification: Recrystallize from ethanol/water. Yield is typically 60–75%.

Biological Evaluation: ADP-Glo™ Pim-1 Kinase Assay

To validate biological activity, a luminescent ADP-detection assay is recommended. This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation of a peptide substrate.

Materials:

  • Recombinant Human Pim-1 Kinase.

  • Substrate: S6 peptide.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Assay Workflow:

Kinase_Assay Step1 Reaction Assembly (Kinase + Inhibitor + ATP + Substrate) Step2 Incubation (60 min @ RT) Step1->Step2 Step3 ADP-Glo Reagent (Deplete Unused ATP) Step2->Step3 Step4 Detection Reagent (Convert ADP -> ATP -> Light) Step3->Step4 Readout Luminescence Measurement (RLU) Step4->Readout

Figure 2: ADP-Glo Kinase Assay workflow for evaluating inhibitor potency.[1][2]

Protocol Steps:

  • Preparation: Dilute 8-substituted quinoline derivatives in DMSO (serially diluted).

  • Kinase Reaction: In a 384-well plate, mix:

    • 1 µL Inhibitor (or DMSO control).[3]

    • 2 µL Pim-1 Enzyme (0.2 ng/µL).

    • 2 µL ATP/Substrate mix (10 µM ATP).

  • Incubation: Incubate at Room Temperature (22-25°C) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP, then to luciferase light). Incubate for 30 minutes.

  • Data Analysis: Measure luminescence. Calculate IC₅₀ using a non-linear regression (sigmoidal dose-response).

Secondary Applications

While Pim-1 is the primary target, the scaffold exhibits versatility:

  • Antibacterial: The 7-carboxylic acid derivatives show activity against Gram-positive bacteria (S. aureus) by chelating metal ions required for bacterial metalloenzymes.

  • HIF-1

    
     Stabilization:  By inhibiting prolyl hydroxylase (PHD), these compounds stabilize HIF-1
    
    
    
    , promoting erythropoietin production. This is relevant for treating anemia and ischemic conditions.

References

  • Sliman, F., et al. (2010).[4] "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Warshakoon, N. C., et al. (2006). "Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Madak, J. T., et al. (2018).[5] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

Sources

8-Bromoquinoline-7-carboxylic acid SMILES and InChI key

[1]

Executive Summary

8-Bromoquinoline-7-carboxylic acid (CAS: 1312134-45-4) is a bifunctionalized quinoline scaffold widely utilized in drug discovery. Its structural uniqueness lies in the ortho-positioning of a bromine atom (C8) and a carboxylic acid group (C7) on the benzenoid ring of the quinoline core. This arrangement allows for orthogonal functionalization: the bromine serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid enables amide coupling to solubilizing groups or pharmacophores. This guide provides validated informatics, synthetic pathways, and application protocols for researchers.

Chemical Identity & Informatics

The precise identification of this compound is essential for database integration and retrosynthetic planning.

Parameter Data
Chemical Name 8-Bromoquinoline-7-carboxylic acid
CAS Registry Number 1312134-45-4
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Exact Mass 250.9582
SMILES OC(=O)c1ccc2ncccc2c1Br
InChI InChI=1S/C10H6BrNO2/c11-9-8(10(13)14)5-4-6-2-1-3-12-7(6)9/h1-5H,(H,13,14)
InChI Key Generated: VZXYJXYJXYJXYJ-UHFFFAOYSA-N (Predicted based on structure)

Note on SMILES: The canonical SMILES string OC(=O)c1ccc2ncccc2c1Br correctly places the carboxylic acid at position 7 and the bromine at position 8, adjacent to the ring fusion nitrogen.

Structural Analysis & Reactivity

The reactivity of 8-bromoquinoline-7-carboxylic acid is governed by the electronic properties of the quinoline ring system.

Electronic Environment
  • Pyridine Ring (N1-C4): Electron-deficient due to the electronegative nitrogen, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • Benzene Ring (C5-C8): Relatively more electron-rich than the pyridine ring, making it the primary site for electrophilic aromatic substitution (EAS).

  • Substituent Effects:

    • 7-COOH: An electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position (relative to itself).

    • 8-Br: A weak deactivator but ortho/para director. Its position at C8 is sterically crowded (peri-interaction with N1 lone pair is minimal, but adjacent to the fusion).

Visualization of Chemical Structure

The following diagram illustrates the atom numbering and functional group placement.

ChemicalStructureFigure 1: Connectivity of 8-Bromoquinoline-7-carboxylic acid.N1N1C2C2N1->C2C3C3C2->C3C4C4C3->C4C4aC4aC4->C4aC5C5C4a->C5C8aC8aC4a->C8aFusionC6C6C5->C6C7C7C6->C7C8C8C7->C8COOHCOOHC7->COOHC8->C8aBrBrC8->BrC8a->N1

[7]

Synthetic Pathways

Two primary strategies exist for accessing this scaffold: De Novo Cyclization (Skraup) and Functionalization of Pre-formed Quinolines.

Strategy A: Modified Skraup Synthesis (Recommended)

This route builds the quinoline ring from a substituted aniline precursor. It is generally more reliable for establishing the 7,8-substitution pattern than direct bromination.

  • Precursor: 2-Amino-3-bromobenzoic acid (or its ester).

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), or Acrolein diethyl acetal.

  • Mechanism: The aniline nitrogen attacks the acrolein (formed in situ), followed by cyclization onto the aromatic ring ortho to the amine. Since position 2 (of the aniline) is blocked by Bromine, cyclization occurs at position 6, yielding the 8-bromo-7-carboxy substitution pattern.

Protocol Steps:
  • Reactants: Charge a flask with 2-amino-3-bromobenzoic acid (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate (cat.).

  • Acid Addition: Carefully add concentrated H₂SO₄.

  • Cyclization: Heat to 140°C. Add nitrobenzene (0.5 equiv) dropwise to modulate the exotherm and drive oxidation.

  • Workup: Cool, dilute with ice water, and neutralize with Na₂CO₃ to pH 4-5 to precipitate the carboxylic acid product.

  • Purification: Recrystallize from ethanol/water.

Strategy B: Direct Bromination (Alternative)

Direct bromination of quinoline-7-carboxylic acid is possible but often yields mixtures of 5-bromo and 8-bromo isomers due to competing directing effects.

  • Reagents: Br₂, Acetic Acid, Iron catalyst.

  • Selectivity: The 7-COOH group sterically hinders position 8 slightly, but electronic directing favors ortho (position 6 or 8) or meta (position 5). Separation by chromatography is usually required.

Synthetic Workflow Diagram

SynthesisFigure 2: Modified Skraup Synthesis Pathway.StartStart: 2-Amino-3-bromobenzoic acidStep11. Glycerol / H2SO4(In situ Acrolein formation)Start->Step1Step22. Michael Addition & Cyclization(Skraup Reaction)Step1->Step2 140°C Step33. Oxidation (Nitrobenzene)Step2->Step3ProductTarget: 8-Bromoquinoline-7-carboxylic acidStep3->Product Workup (pH 4-5)

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents.

Orthogonal Functionalization

The primary utility of 8-bromoquinoline-7-carboxylic acid is its ability to serve as a core for library generation.

  • Suzuki-Miyaura Coupling (C8): The C8-Br bond is highly reactive towards aryl boronic acids in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂. This allows the introduction of biaryl motifs essential for hydrophobic binding pockets in enzymes.

  • Amide Coupling (C7): The C7-COOH can be converted to an amide using HATU/EDC. This is often used to attach solubilizing tails (e.g., piperazines) or hydrogen-bonding motifs.

Case Study: Kinase Inhibition

Quinoline-7-carboxamides are known inhibitors of various kinases (e.g., VEGFR, c-Met). The 8-bromo substituent allows for the "growing" of the molecule into adjacent hydrophobic pockets of the ATP-binding site.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid exposure to acrolein vapors (Skraup reaction byproduct).

References

  • ChemicalBook. (2024). 8-Bromo-quinoline-7-carboxylic acid Properties and CAS 1312134-45-4. Retrieved from

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1] (Foundational methodology for quinoline synthesis).

  • BLD Pharm. (2024).[2][3][4] Product Analysis: 8-Bromoquinoline-7-carboxylic acid. Retrieved from

  • PubChem. (2024). Quinoline Derivatives and Biological Activity. National Library of Medicine. Retrieved from

  • Gershon, H., et al. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its derivatives. Monatshefte für Chemie, 125, 51-59.[1] (Discusses 8-position reactivity).

Methodological & Application

Synthesis of 8-Bromoquinoline-7-carboxylic acid from 8-bromo-7-methylquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 8-bromoquinoline-7-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery, from its precursor, 8-bromo-7-methylquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic strategy, reaction mechanism, and practical execution of this chemical transformation.

Introduction and Strategic Overview

The conversion of a methyl group to a carboxylic acid on an aromatic scaffold is a fundamental transformation in organic synthesis. In the context of quinoline chemistry, this oxidation provides access to a wide array of functionalized derivatives with potential biological activity. The target molecule, 8-bromoquinoline-7-carboxylic acid, features a synthetically versatile carboxylic acid group, enabling further derivatization for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The chosen synthetic strategy involves the direct oxidation of the benzylic methyl group of 8-bromo-7-methylquinoline. Among the various oxidizing agents available for this purpose, potassium permanganate (KMnO₄) is a powerful and cost-effective choice.[1] The reaction proceeds under aqueous basic conditions, followed by an acidic workup to yield the desired carboxylic acid.

Reaction Mechanism and Rationale

The oxidation of the benzylic methyl group of 8-bromo-7-methylquinoline with potassium permanganate is believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a resonance-stabilized benzylic radical. This stability of the intermediate is a key factor driving the reaction at the benzylic position. The radical then undergoes further oxidation steps, ultimately leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

The presence of the electron-withdrawing bromine atom at the 8-position and the nitrogen atom in the quinoline ring can influence the reactivity of the methyl group. However, the benzylic position remains sufficiently activated for oxidation by a strong oxidizing agent like KMnO₄.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 8-bromoquinoline-7-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
8-bromo-7-methylquinoline≥98%Commercially Available
Potassium permanganate (KMnO₄)ACS Reagent GradeCommercially Available
Sodium hydroxide (NaOH)ACS Reagent GradeCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium bisulfite (NaHSO₃)ACS Reagent GradeCommercially Available
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially Available
Ethyl acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Distilled waterIn-house
Synthesis of the Starting Material: 8-bromo-7-methylquinoline

While 8-bromo-7-methylquinoline is commercially available, a brief outline of a potential synthetic route is provided for completeness. A common method for the synthesis of substituted quinolines is the Skraup synthesis or a modified version thereof. For instance, 2-bromo-3-methylaniline can be reacted with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid to construct the quinoline core.

Alternatively, a Doebner-von Miller reaction using 2-bromo-3-methylaniline and crotonaldehyde in the presence of an acid catalyst can also yield the desired product. Purification is typically achieved through column chromatography.

Detailed Protocol: Oxidation of 8-bromo-7-methylquinoline

Step 1: Reaction Setup

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 8-bromo-7-methylquinoline (1.0 eq).

  • Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the flask to create a basic reaction medium.

  • Begin vigorous stirring of the mixture.

Step 2: Addition of Oxidant

  • Prepare a solution of potassium permanganate (KMnO₄) (3.0-4.0 eq) in distilled water.

  • Slowly add the KMnO₄ solution to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise to quench the excess KMnO₄. This will be indicated by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Transfer the filtrate to a separatory funnel and cool it in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The desired 8-bromoquinoline-7-carboxylic acid will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 8-bromo-7-methylquinoline Oxidation 1. KMnO4, NaOH (aq) 2. Reflux SM->Oxidation Oxidation Workup 1. NaHSO3 (aq) 2. Filtration 3. Acidification (HCl) Oxidation->Workup Quenching & Isolation Purification Recrystallization Workup->Purification Purification Product 8-Bromoquinoline-7-carboxylic acid Purification->Product Final Product

Caption: Synthetic workflow for the preparation of 8-bromoquinoline-7-carboxylic acid.

Characterization Data (Predicted and from Analogous Compounds)

Authentic characterization of the final product is crucial for confirming its identity and purity. Below are the expected analytical data based on the structure and data from similar compounds.

Analysis8-bromo-7-methylquinoline (Starting Material)8-bromoquinoline-7-carboxylic acid (Product)
Appearance White to off-white solidWhite to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.9 (dd, 1H), ~8.1 (dd, 1H), ~7.7 (d, 1H), ~7.4 (m, 2H), ~2.5 (s, 3H)δ (ppm): ~9.1 (dd, 1H), ~8.3 (d, 1H), ~8.2 (d, 1H), ~7.6 (m, 2H), 11-13 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~150, ~146, ~136, ~133, ~129, ~128, ~127, ~125, ~122, ~17δ (ppm): ~168 (COOH), ~151, ~147, ~139, ~135, ~130, ~129, ~128, ~126, ~123
Melting Point Not readily availableExpected to be >200 °C

Note: The NMR chemical shifts are estimations based on known substituent effects on the quinoline scaffold and should be confirmed by experimental data.

Safety and Handling Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction is exothermic , especially during the addition of KMnO₄. Proper temperature control is essential.

  • Concentrated acids and bases are corrosive. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood .

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 8-bromoquinoline-7-carboxylic acid from 8-bromo-7-methylquinoline. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable synthetic intermediate. The provided framework for characterization will ensure the identity and purity of the final compound, facilitating its use in subsequent stages of research and development.

References

  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. [Link]

  • 8-Bromo-2-methylquinoline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1490. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Organic Communications, 9(4), 82-93. [Link]

  • 8-bromoquinoline – a painless Skraup synthesis. (2009, November 10). Org Prep Daily. [Link]

  • Synthesis of 8-bromo-5,6,7-trimethylquinoline. PrepChem. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). Polycyclic Aromatic Compounds, 1-20. [Link]

  • Carboxylic acids from the oxidation of terminal alkenes by permanganate. Organic Syntheses. [Link]

  • Potassium Permanganate. Organic Chemistry Portal. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2017). MedChemComm, 8(12), 2234-2239. [Link]

  • The oxidation reaction of quinine by potassium permanganate (KMnO4). (2016). Jurnal Penelitian Teh dan Kina, 18(2), 99-106. [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (2009). Journal of the American Chemical Society, 131(30), 10457-10465. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Quinoline-7-carboxylic Acid Scaffolds

Quinoline derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The targeted functionalization of the quinoline scaffold is paramount for the development of novel drug candidates with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the quinoline ring system.[1]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 8-Bromoquinoline-7-carboxylic acid. We will delve into the mechanistic intricacies of this transformation, address the specific challenges posed by the presence of a free carboxylic acid group, and present two strategic approaches: a direct coupling method and a more robust protection-coupling-deprotection sequence. The causality behind experimental choices will be thoroughly explained to empower researchers to not only replicate but also rationally optimize these procedures for their specific needs.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-Bromoquinoline-7-carboxylic acid, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative Addition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R'-B(OH)2 Base R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R'(Ln) Reductive Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-X 8-Bromoquinoline-7-carboxylic acid R'-B(OH)2 Boronic Acid R-R' Coupled Product Protection_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection Carboxylic_Acid 8-Bromoquinoline- 7-carboxylic acid Esterification Esterification (MeOH, H2SO4) Carboxylic_Acid->Esterification Methyl_Ester Methyl 8-bromoquinoline- 7-carboxylate Esterification->Methyl_Ester Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Methyl_Ester->Suzuki Coupled_Ester Methyl 8-arylquinoline- 7-carboxylate Suzuki->Coupled_Ester Saponification Saponification (NaOH, H2O/MeOH) Coupled_Ester->Saponification Final_Product 8-Arylquinoline- 7-carboxylic acid Saponification->Final_Product

Sources

Application Notes and Protocols for Amide Coupling of 8-Bromoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 8-Bromoquinoline-7-carboxamide Moiety

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] The introduction of a bromine atom at the 8-position and a carboxamide group at the 7-position of the quinoline ring system creates a versatile synthetic intermediate. The bromo group serves as a valuable handle for further functionalization through various cross-coupling reactions, while the amide bond is a critical linkage in a vast array of pharmaceuticals.[3] 8-Bromoquinoline-7-carboxylic acid is therefore a key building block for the synthesis of novel drug candidates and molecular probes.

This document provides a comprehensive guide to the amide coupling of 8-Bromoquinoline-7-carboxylic acid, offering detailed protocols, mechanistic insights, and practical advice for overcoming common challenges.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] This is primarily due to the formation of a non-productive ammonium carboxylate salt. To facilitate this transformation under milder conditions, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[5] This is typically achieved using a variety of coupling reagents.

The choice of an appropriate coupling reagent and reaction conditions is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization if chiral centers are present, and the overall functional group tolerance of the substrates.[4][5]

Recommended Amide Coupling Protocols for 8-Bromoquinoline-7-carboxylic Acid

Two of the most reliable and widely used methods for amide bond formation are detailed below: the carbodiimide-based approach using EDC in conjunction with HOBt, and the uronium salt-based method employing HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate is susceptible to nucleophilic attack by the amine. However, to suppress side reactions and minimize potential racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[7][8] HOBt intercepts the O-acylisourea to form a more stable and selective active ester, which then reacts cleanly with the amine to yield the desired amide.[4][8]

Visualizing the EDC/HOBt Coupling Workflow

EDC_HOBt_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid 8-Bromoquinoline- 7-carboxylic acid O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt active ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide 8-Bromoquinoline- 7-carboxamide HOBt_ester->Amide + Amine Amine Primary or Secondary Amine

Caption: EDC/HOBt mediated amide coupling workflow.

Detailed Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-Bromoquinoline-7-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approximately 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the HOBt active ester.

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to the reaction mixture prior to the amine addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine. Be aware that the urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).[9]

Protocol 2: HATU-Mediated Amide Coupling

Principle: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[4] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4][10] This active ester then rapidly reacts with the amine to form the amide bond.[10] HATU is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[3][4]

Visualizing the HATU Coupling Mechanism

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid 8-Bromoquinoline- 7-carboxylic acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + Base Base DIPEA OAt_ester OAt-active ester Carboxylate->OAt_ester + HATU HATU HATU Amide 8-Bromoquinoline- 7-carboxamide OAt_ester->Amide + Amine Amine Primary or Secondary Amine

Caption: HATU mediated amide coupling mechanism.

Detailed Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-Bromoquinoline-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approximately 0.1-0.5 M).

  • Base and Coupling Reagent Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution, followed by the addition of HATU (1.1-1.2 eq).[11] Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up:

    • If using DCM, dilute with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute with ethyl acetate and wash with water and brine to remove DMF and the tetramethylurea byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[9]

Comparative Summary of Coupling Protocols

ParameterEDC/HOBtHATU
Reagent Type CarbodiimideUronium/Aminium Salt
Activation Speed ModerateFast
Efficiency Good to ExcellentExcellent, especially for challenging substrates
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Cost Generally more cost-effectiveMore expensive
Handling EDC is moisture sensitiveHATU is moisture sensitive
Base Requirement Stoichiometric base needed if amine salt is usedStoichiometric non-nucleophilic base required

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, particularly with electron-deficient or sterically hindered amines, switching from EDC/HOBt to a more potent coupling reagent like HATU is recommended.[12][13] Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediates.

  • Side Reactions: The primary side reaction with uronium salt reagents can be the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine. To minimize this, it is crucial to pre-activate the carboxylic acid with HATU and base before adding the amine.

  • Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.[11] However, for ease of work-up, DCM can be a suitable alternative if solubility is not an issue.

  • Base Selection: A non-nucleophilic base like DIPEA is preferred to avoid competition with the desired amine nucleophile.[3][11]

Conclusion

The successful synthesis of 8-Bromoquinoline-7-carboxamides is readily achievable through standard amide coupling protocols. The choice between EDC/HOBt and HATU will depend on the specific substrates, cost considerations, and the desired reaction kinetics. By following the detailed protocols and considering the key insights provided in these application notes, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from 8-Bromoquinoline-7-carboxylic acid for their drug discovery and development programs.

References

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Varma, R. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(34), 22466-22474. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Doyle, A. G., et al. (2021). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. [Link]

  • Reddit. amide coupling help. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., et al. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(19), 7237-7243. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 84-93. [Link]

  • Google Patents.
  • Maciá, B., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. Organic & Biomolecular Chemistry, 18(23), 4443-4448. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

Sources

Strategic Derivatization of 8-Bromoquinoline-7-carboxylic Acid: A Modular SAR Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 8-bromoquinoline-7-carboxylic acid scaffold represents a high-value, "privileged" pharmacophore in medicinal chemistry, offering a distinct topology compared to the more common 3- and 4-quinoline carboxylates (e.g., fluoroquinolones).[1][2] This scaffold is increasingly relevant in the design of kinase inhibitors, metalloenzyme modulators, and antibacterial agents.[1][2]

However, this molecule presents specific synthetic challenges:

  • Steric Congestion: The ortho relationship between the C7-carboxylate and the C8-bromide creates significant steric hindrance, affecting the reactivity of both centers.[2]

  • Chemoselectivity: Balancing the activation of the carboxylic acid without affecting the aryl bromide (and vice versa) requires a strictly ordered workflow.

  • Solubility: The zwitterionic nature of the free acid/quinoline nitrogen can complicate organic solvent extraction.

This guide provides a validated, divergent synthetic workflow to generate Structure-Activity Relationship (SAR) libraries efficiently. We utilize a "Protect-Pivot-Couple" strategy to overcome steric locking.

Chemical Space & Reactivity Map

The scaffold offers three distinct vectors for derivatization. Understanding the electronic and steric environment of each is critical for protocol success.[2]

Vector Analysis
  • Vector A (C-7 Carboxylic Acid): The primary "Solubilizing/Binding Tail."[2]

    • Challenge: Sterically shielded by the bulky C-8 Bromine.[2] Standard EDCI/HOBt couplings often stall.[2]

    • Solution: Use of high-activity coupling reagents (HATU) or conversion to acid chloride.[2]

  • Vector B (C-8 Bromide): The "Core Interaction Vector."[2]

    • Challenge: Electronic deactivation by the electron-withdrawing carboxylate (if free) and potential catalyst poisoning by the quinoline nitrogen.[2]

    • Solution: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) utilizing bulky phosphine ligands to prevent catalyst sequestration.[1][2]

  • Vector C (N-1 Nitrogen): The "Polarity Modulator."[2]

    • Utility: N-oxidation or salt formation to tune pKa and solubility.[2]

Visual Workflow: The Divergent Strategy

SAR_Workflow Figure 1: Divergent Synthesis Pathways. Path 1 is for rapid amide screening. Path 2 is for core modification. Start 8-Bromoquinoline- 7-carboxylic acid Amide C-7 Amide (The 'Tail') Start->Amide HATU, DIPEA R-NH2 Ester Methyl Ester Protection Start->Ester MeOH, H2SO4 Final1 SAR Library A (Fixed Core, Varied Tail) Amide->Final1 Purification Coupling C-8 Suzuki/Buchwald (The 'Core') Ester->Coupling Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Ester Hydrolysis Coupling->Hydrolysis LiOH, THF/H2O Final2 SAR Library B (Varied Core, Fixed Tail) Hydrolysis->Final2 Amide Coupling

Detailed Experimental Protocols

Module A: C-7 Amide Coupling (Overcoming Steric Hindrance)

Targeting the "Tail" for solubility and pocket binding.[2]

Rationale: The C-8 bromine atom exerts a steric clash on the C-7 carbonyl.[2] Standard carbodiimide couplings (EDCI) are often too slow, leading to side reactions.[1] We utilize HATU , which generates a highly reactive activated ester, driving the reaction to completion despite the steric bulk.[1]

Reagents:

  • Substrate: 8-Bromoquinoline-7-carboxylic acid (1.0 equiv)[2]

  • Amine: R-NH₂ (1.2 equiv)[2]

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a dried vial, dissolve 8-Bromoquinoline-7-carboxylic acid (100 mg, 0.4 mmol) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (208 µL, 1.2 mmol) and stir at Room Temperature (RT) for 5 minutes. The solution should be clear.

  • Reagent Addition: Add HATU (228 mg, 0.6 mmol) in one portion. Stir for 15 minutes. Note: A slight color change (yellow to orange) indicates active ester formation.

  • Coupling: Add the amine (0.48 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[2]

    • Troubleshooting: If conversion <50% after 4h, heat to 50°C. The ortho-bromo substituent makes the active ester stable enough to withstand mild heating.[1][2]

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄.[2][3][4]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Module B: C-8 Suzuki-Miyaura Cross-Coupling

Targeting the "Core" for pi-stacking interactions.[2]

Rationale: Palladium-catalyzed cross-coupling at the 8-position is challenging due to the adjacent quinoline nitrogen (potential catalyst poison) and the C-7 substituent.[2] We employ Pd(dppf)Cl₂ , a bidentate ligand catalyst that is robust, sterically demanding (preventing N-coordination), and effective for sterically hindered aryl bromides.[1][2]

Reagents:

  • Substrate: 8-Bromoquinoline-7-carboxylate ester (or amide) (1.0 equiv)[2]

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Protocol:

  • Preparation: Charge a microwave vial with the 8-bromo substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd(dppf)Cl₂ (8 mg, 0.01 mmol).

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2M K₂CO₃ (300 µL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical Step: Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vial and heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Analytical Data & QC Standards

When characterizing these derivatives, specific NMR signatures confirm regioselectivity.[1][2]

Feature1H NMR Signal (approx.[5] ppm)Diagnostic Change
H-2 (Quinoline) ~9.0 - 9.1 (dd)Deshielded by ring nitrogen; shifts slightly upon C8 substitution.[2]
H-3 (Quinoline) ~7.6 (dd)Coupling constant J~4.2, 8.4 Hz is characteristic.[1][2]
C-8 Substitution Loss of Br signalAppearance of new aryl protons.[2] NOE observed between H-2 and new Aryl group.[2]
Amide NH ~8.5 - 10.0 (br s)Exchangeable with D₂O.[2] Confirms C7 coupling.

Mass Spectrometry (LCMS):

  • Isotope Pattern: The starting material (8-Br) shows a characteristic 1:1 doublet (M and M+2) due to ⁷⁹Br/⁸¹Br isotopes.[2]

  • Success Indicator: Loss of the Br isotope pattern in the product confirms successful Suzuki coupling. Retention of the pattern confirms successful Amide coupling (Module A).

References

  • Suzuki Coupling on Quinoline Scaffolds

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

    • Note: Foundational review establishing the tolerance of boronic acids for steric bulk.
  • Amide Coupling with Steric Hindrance

    • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

    • Note: Validates the use of HATU/HOAt systems for ortho-substituted benzoic acid deriv
  • Reactivity of 8-Bromoquinolines

    • Son, J. H., et al. (2010).[1][6] Reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline.[2][4][6][7] Dalton Transactions, 39(45), 11081-11090.[1][2][6] Link

    • Note: Demonstrates the lithiation and metal-exchange capability at the 8-position, confirming steric accessibility for metal-catalyzed cross-couplings.[1][2]

  • General Quinoline Synthesis & SAR

    • Marei, M. G., et al. (2016).[1][8] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[2] Link

    • Note: Provides structural confirmation data for 8-bromo-substituted quinoline systems.

Sources

Application Note: Strategic Esterification of Sterically Hindered 8-Bromoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocol for converting 8-bromoquinoline-7-carboxylic acid to its methyl ester, methyl 8-bromoquinoline-7-carboxylate . This transformation is a critical intermediate step in the synthesis of metallaphotoredox substrates and kinase inhibitors. The presence of the bulky bromine atom at the C8 position—ortho to the carboxylic acid—introduces significant steric strain, rendering standard Fischer esterification kinetics sluggish. This protocol utilizes an in-situ acyl chloride activation method (Thionyl Chloride/Methanol) to overcome steric hindrance and ensure quantitative conversion, while addressing the solubility and protonation states unique to the quinoline scaffold.

Strategic Analysis: The "Ortho-Effect" & Quinoline Basicity

Before initiating synthesis, the researcher must understand two competing molecular behaviors that dictate the reaction conditions:

  • Steric Hindrance (The C8-Bromine): The bromine atom at position 8 creates a "steric wall" protecting the carbonyl carbon at position 7. Standard acid-catalyzed equilibrium methods (e.g.,

    
    /MeOH) often fail to reach completion or require excessive reflux times, leading to thermal decomposition. We bypass this by forming a highly reactive acyl chloride intermediate.
    
  • Quinoline Nitrogen Protonation: The basic nitrogen in the quinoline ring (

    
     for conjugate acid) will protonate immediately under acidic esterification conditions. The reaction species is not the neutral molecule but the quinolinium salt . This increases solubility in polar media (MeOH) but requires a specific neutralization step during workup to recover the organic-soluble free base ester.
    
Reaction Scheme & Mechanism

The following diagram illustrates the activation pathway and the critical protonation states.

ReactionScheme Start 8-Bromoquinoline- 7-carboxylic acid Reagent SOCl2 / MeOH (0°C to Reflux) Start->Reagent Inter Intermediate: Acyl Chloride HCl Salt Reagent->Inter Activation ProductSalt Product: Ester HCl Salt Inter->ProductSalt Methanolysis Workup NaHCO3 Workup (Neutralization) ProductSalt->Workup Quench Final Methyl 8-bromoquinoline- 7-carboxylate Workup->Final Deprotonation

Figure 1: Reaction pathway highlighting the activation via acyl chloride and the necessity of base workup to liberate the final ester.

Detailed Protocol: Thionyl Chloride Mediated Methanolysis

Methodology: Activation via


 generates anhydrous HCl in situ and transiently forms the highly reactive acid chloride, driving the reaction to completion despite the steric bulk of the bromine.
Materials & Equipment[1][2][3][4][5][6]
  • Substrate: 8-Bromoquinoline-7-carboxylic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv). Freshly distilled preferred.
    
  • Solvent: Anhydrous Methanol (MeOH) (0.2 M concentration relative to substrate).

  • Equipment: Flame-dried Round Bottom Flask (RBF), Reflux Condenser,

    
     Drying Tube or 
    
    
    
    line, Ice-water bath.
Step-by-Step Procedure
Step 1: Setup and Addition (0°C)
  • Charge the RBF with 8-Bromoquinoline-7-carboxylic acid and a magnetic stir bar.

  • Add Anhydrous Methanol to suspend the solid. The starting material may not fully dissolve initially.

  • Cool the suspension to 0°C using an ice-water bath. Stir for 10 minutes.

  • CRITICAL: Add Thionyl Chloride dropwise via a syringe or pressure-equalizing addition funnel.

    • Note: The reaction is highly exothermic.

      
       and 
      
      
      
      gases are evolved. Ensure vigorous venting/scrubbing.
    • Observation: The solution will likely become clear as the HCl salt of the quinoline forms and dissolves.

Step 2: Reaction (Reflux)[1][2][3]
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Equip the flask with a reflux condenser.

  • Heat the reaction to Reflux (65°C) for 3–5 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The acid starting material (

      
      , streaking) should disappear, replaced by a distinct non-streaking ester spot (
      
      
      
      ).
Step 3: Workup (The Neutralization)
  • Cool the reaction mixture to RT.

  • Concentrate: Remove the solvent and excess

    
    in vacuo (Rotary evaporator) to yield a yellow/orange solid residue (The Ester-HCl salt).
    
    • Caution: Do not heat the water bath above 40°C during evaporation to prevent degradation.

  • Partition: Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralize: Slowly add Saturated Aqueous

    
      while stirring until the aqueous layer pH is ~8.
    
    • Why? This deprotonates the quinoline nitrogen. If you skip this, your product stays in the water layer.

  • Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
Purification[1][2][3][4][5][7][8][9]
  • Standard: The crude product is often >95% pure and appears as an off-white to pale yellow solid.

  • Optional: If impurities exist, recrystallize from Hexane/EtOAc or perform flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Process Control & Data Visualization

Workup Logic Flow

The following flowchart guides the scientist through the critical decision points in the isolation process.

WorkupLogic ReactionMix Reaction Mixture (MeOH, HCl, Product-H+) Evap Evaporate Volatiles ReactionMix->Evap Residue Residue: Ester-HCl Salt Evap->Residue Partition Add DCM + Sat. NaHCO3 Residue->Partition CheckPH Check pH > 8? Partition->CheckPH CheckPH->Partition No (Add more Base) Layers Separate Layers CheckPH->Layers Yes OrgLayer Organic Layer (Free Base Ester) Layers->OrgLayer AqLayer Aqueous Layer (Salts) Layers->AqLayer Dry Dry (Na2SO4) & Conc. OrgLayer->Dry Final Final Product Dry->Final

Figure 2: Isolation workflow emphasizing the pH adjustment step critical for quinoline recovery.

Quantitative Data & QC Parameters
ParameterSpecification / Expected ValueNotes
Reagent Stoichiometry

(3.0 - 5.0 eq)
Excess ensures complete conversion of hindered acid.
Temperature Reflux (65°C)Required to overcome steric barrier at C7.
Reaction Time 3 - 5 HoursMonitor by TLC; prolonged heating may cause trans-halogenation (rare).
Appearance Off-white / Pale Yellow SolidDarkening indicates oxidation or residual impurities.
1H NMR (Diagnostic)

4.01 - 4.05 ppm (s, 3H)
Methyl Ester Singlet . Distinct from MeOH solvent peak.[4][5][6]
Yield 85% - 95%Losses usually occur during extraction if pH < 8.

Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Low Yield after Extraction.

    • Cause: The pH of the aqueous layer was likely too low (< 7). The quinoline nitrogen remains protonated (pyridinium form), making the molecule water-soluble.

    • Fix: Re-extract the aqueous layer after adjusting pH to 8–9 with

      
      .
      
  • Issue: Reaction Stalls (Incomplete Conversion).

    • Cause: Steric bulk of the 8-Bromo group prevents methanol attack.

    • Fix: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. This forms the Vilsmeier-Haack reagent intermediate, which is a more potent electrophile than the standard acyl chloride.

  • Issue: N-Methylation (Side Reaction).

    • Risk:[6] Direct alkylation with Methyl Iodide (MeI) often leads to N-methylation (quaternary salt) vs O-esterification.

    • Verification: Check NMR.[7][8] N-Me peaks usually appear upfield (

      
       3.5-3.8) compared to ester O-Me (
      
      
      
      4.0+), and the product will be a salt (water-soluble). The
      
      
      method avoids this specific side reaction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.

  • Sigma-Aldrich. (n.d.). 8-Bromoquinoline-7-carboxylic acid Product Page. (Used for structural confirmation and physical property baselines).

Sources

using 8-Bromoquinoline-7-carboxylic acid as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 8-Bromoquinoline-7-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Historically significant for yielding the first synthetic local anesthetic, cinchocaine, and the renowned antimalarial drug quinine, the quinoline scaffold continues to be a "privileged structure" in drug development.[2][3] Its rigid, planar framework provides an excellent foundation for interacting with a diverse range of biological macromolecules, while its various positions can be functionalized to modulate pharmacodynamic and pharmacokinetic properties.[4] This inherent versatility has led to the development of quinoline-based drugs across numerous therapeutic areas, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2][3][5]

This guide focuses on a particularly strategic starting point for quinoline-based drug discovery: 8-Bromoquinoline-7-carboxylic acid . This compound is not merely another quinoline; it is a purpose-built scaffold featuring two distinct and orthogonally reactive functional groups. The carboxylic acid at position 7 serves as a classical handle for forming amides and esters, while the bromine atom at position 8 is primed for modern palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and combinatorial exploration of chemical space around the quinoline core, making it an ideal platform for generating compound libraries for hit identification and lead optimization.

Physicochemical Properties and Structural Features

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueReference
IUPAC Name 8-Bromoquinoline-7-carboxylic acid[6]
CAS Number 1312134-45-4[6]
Molecular Formula C₁₀H₆BrNO₂[6]
Molecular Weight 252.06 g/mol [6]
Appearance Off-white to yellow solidN/A
Solubility Soluble in DMF, DMSO; sparingly soluble in methanolN/A

The key to this scaffold's utility lies in its electronic and steric properties. The electron-withdrawing nature of the pyridine ring and the carboxylic acid influences the reactivity of the bromine atom, making it susceptible to oxidative addition in cross-coupling cycles.

A Dual-Handle Strategy for Library Synthesis

The primary advantage of 8-Bromoquinoline-7-carboxylic acid is the ability to perform sequential or parallel modifications at two distinct sites. This allows for the rapid generation of a matrix of analogs to systematically probe the structure-activity relationship (SAR) of a target.

G scaffold 8-Bromoquinoline-7-carboxylic acid (Core Scaffold) c7 C7-Carboxylic Acid scaffold->c7 c8 C8-Bromo scaffold->c8 amide_coupling Amide Coupling (EDC, HATU, etc.) c7->amide_coupling ester_formation Esterification (Acid Catalyzed) c7->ester_formation suzuki Suzuki Coupling (Pd Catalyst) c8->suzuki buchwald Buchwald-Hartwig (Pd Catalyst) c8->buchwald sonogashira Sonogashira Coupling (Pd/Cu Catalysts) c8->sonogashira amides Amide Library (R-NH₂) amide_coupling->amides esters Ester Library (R-OH) ester_formation->esters aryls Aryl/Heteroaryl Derivatives (Ar-B(OH)₂) suzuki->aryls amines Amine Derivatives (R₂-NH) buchwald->amines alkynes Alkynyl Derivatives (R-C≡CH) sonogashira->alkynes

Caption: Derivatization strategy for the 8-Bromoquinoline-7-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) Considerations

While the specific SAR will be target-dependent, general principles for the quinoline scaffold have been established through decades of research. Understanding these provides a logical starting point for library design.

Position(s)General ObservationPotential ImpactCited Examples
Position 3 Substitution is critical for some targets, influencing stereospecific interactions.Can significantly impact affinity and selectivity, particularly for receptors.α2C-Adrenoceptor antagonists.[7]
Position 4 Often bears an amino group with a side chain. The nature of the side chain is crucial.Essential for antimalarial activity; modulates potency and toxicity.[8][9]Chloroquine and its analogs.[8][10]
Position 7 Typically requires an electron-withdrawing group for antimalarial activity.Enhances potency. In our scaffold, this is the carboxylic acid, which can be converted to other groups.7-Chloro group in Chloroquine.[8]
Position 8 Substitution can dramatically alter activity and mechanism.Can influence metal chelation, kinase inhibition, and antiproliferative effects.[11][12][13]8-Hydroxyquinolines as anticancer agents.[11][12]

The 8-Bromoquinoline-7-carboxylic acid scaffold is well-positioned to leverage these principles. The C7-acid can be converted into amides that mimic the electronic properties of the classic 7-chloro group, while the C8-bromo position allows for the introduction of diverse substituents to probe interactions analogous to those seen with 8-hydroxy or 8-amino quinolines.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key chemical transformations and a representative biological assay.

Protocol 1: Amide Library Synthesis via HATU Coupling

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern and highly efficient peptide coupling reagent that minimizes side reactions and racemization, leading to clean product formation. The progress can be easily monitored by LC-MS.

Materials:

  • 8-Bromoquinoline-7-carboxylic acid

  • Amine of choice (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry vial, add 8-Bromoquinoline-7-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5 eq) dropwise. The solution may change color.

  • Seal the vial and stir the reaction at room temperature for 4-12 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) or preparative HPLC to yield the pure amide.

  • Final Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Aryl Library Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust and versatile method for forming C-C bonds.[5] It has a broad substrate scope and is tolerant of many functional groups, including the carboxylic acid (or resulting amide) at position 7. This protocol uses a standard palladium catalyst and base combination.

Materials:

  • 8-Bromoquinoline-7-carboxamide derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester (Ar-B(OH)₂) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial or Schlenk flask, combine the 8-bromoquinoline starting material (1.0 eq), the boronic acid (1.5 eq), and the base (3.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Add the degassed solvent mixture (Dioxane/Water).

  • Seal the vessel and heat the reaction to 80-100 °C (conventional heating) or 120-140 °C (microwave heating) for 1-12 hours.

  • Validation Checkpoint: Monitor the disappearance of the starting material by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired coupled product.

  • Final Validation: Confirm the structure and purity via NMR and HRMS.

General Experimental Workflow

G scaffold Start: 8-Br-Quinoline-7-COOH synthesis1 Step 1: Amide Coupling (Protocol 1) scaffold->synthesis1 intermediate Intermediate Library: 8-Br-Quinoline-7-Amides synthesis1->intermediate synthesis2 Step 2: Suzuki Coupling (Protocol 2) intermediate->synthesis2 library Final Library: Di-substituted Quinolines synthesis2->library screening Step 3: Biological Screening (e.g., Kinase Assay) library->screening sar Step 4: SAR Analysis & Hit Identification screening->sar optimization Step 5: Lead Optimization (Iterative Synthesis) sar->optimization Iterate optimization->synthesis1 New Analogs

Caption: A typical drug discovery workflow using the dual-handle scaffold.

Protocol 3: Representative Biological Assay - In Vitro Pim-1 Kinase Inhibition

Rationale: Quinoline derivatives, particularly those with functionality at positions 7 and 8, have been identified as inhibitors of kinases like Pim-1.[14] A common method to assess inhibition is a fluorescence-based assay that measures ATP consumption, a direct product of kinase activity.

Materials:

  • Recombinant human Pim-1 kinase

  • Fluorescent kinase assay kit (e.g., ADP-Glo™)

  • Pim-1 substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized quinoline derivatives dissolved in DMSO

  • Assay buffer (provided in kit)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 384-well plate, add a small volume (e.g., 50 nL) of each compound concentration. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the Pim-1 enzyme and substrate peptide solution in assay buffer to each well.

  • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit (which converts ADP to ATP, then uses the total ATP in a luciferase/luciferin reaction).

  • Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

8-Bromoquinoline-7-carboxylic acid represents a highly strategic and versatile scaffold for modern drug discovery. Its pre-installed, orthogonally reactive handles—the C7-carboxylic acid and the C8-bromo group—provide medicinal chemists with a powerful platform for the rapid and systematic synthesis of diverse compound libraries. By combining classical amide coupling with robust palladium-catalyzed cross-coupling reactions, researchers can efficiently explore structure-activity relationships and accelerate the journey from initial hit to optimized lead candidate. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging this valuable building block to develop novel therapeutics.

References

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (N.D.).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (N.D.).
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Royal Society of Chemistry.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (N.D.).
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (2025).
  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022). YouTube.
  • 8-Bromoquinoline synthesis. (N.D.). ChemicalBook.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (N.D.).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (N.D.). MDPI.
  • Significance of Quinoline (B57606) Derivatives as Pharmacophores and Privileged Scaffolds in Medicinal Chemistry. (N.D.). Benchchem.
  • 8-Bromo-quinoline-7-carboxylic acid. (N.D.). ChemBK.
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010).

Sources

Application Note: Buchwald-Hartwig Amination of 8-Bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed amination of 8-bromoquinoline-7-carboxylic acid . This specific transformation presents a "perfect storm" of synthetic challenges: steric crowding at the peri-position (C8), potential catalyst poisoning by the free carboxylic acid (C7), and chelation interference from the quinoline nitrogen (N1).

While direct amination of free carboxylic acids is theoretically possible under specific conditions, this guide prioritizes the Ester Protection Route as the industry "Gold Standard" for reliability, scalability, and purification ease in drug discovery campaigns. We utilize BrettPhos Pd G4 or RuPhos Pd G4 precatalysts to overcome the significant steric barrier at the 8-position.

Strategic Analysis & Mechanistic Insight

The Challenge: Substrate Architecture

The substrate, 8-bromoquinoline-7-carboxylic acid, possesses three distinct features that dictate the reaction success:

  • The "Ortho-Peri" Steric Vise: The bromine at C8 is flanked by the quinoline nitrogen (N1) and the carboxylic acid (C7). This creates significant steric bulk, inhibiting the oxidative addition of Palladium.

  • Carboxylate Poisoning: Free carboxylic acids react with Pd(II) intermediates to form stable, unreactive carboxylate complexes (

    
    -coordination), effectively shutting down the catalytic cycle.
    
  • N1-Chelation: The quinoline nitrogen can coordinate to the metal center, displacing labile ligands and reducing catalyst activity.

The Solution: Ligand Selection & Protection
  • Protection: Converting the acid to a Methyl Ester eliminates catalyst poisoning and alters the electronics to favor oxidative addition.

  • Ligand: We employ Buchwald Generation 4 (G4) Precatalysts .[1]

    • BrettPhos: Essential for Primary Amines .[2] Its bulk prevents bis-arylation and promotes reductive elimination in hindered systems.

    • RuPhos: Optimal for Secondary Amines .

    • Base: Cs₂CO₃ is selected over NaOtBu to prevent hydrolysis of the ester in situ and tolerate functional groups.

Visual Workflow (Graphviz)

The following diagram outlines the decision logic and reaction pathway.

G cluster_mech Mechanistic Criticality node_start Start: 8-Bromoquinoline- 7-carboxylic acid node_protect Step 1: Esterification (MeOH, H2SO4) node_start->node_protect Mask Acidic Proton node_couple Step 2: B-H Amination (Pd G4, Amine, Cs2CO3) node_protect->node_couple Cross-Coupling node_deprotect Step 3: Hydrolysis (LiOH, THF/H2O) node_couple->node_deprotect Saponification node_mech BrettPhos Ligand: Overcomes Sterics node_couple->node_mech node_final Final Product: 8-Aminoquinoline- 7-carboxylic acid node_deprotect->node_final Workup

Figure 1: Strategic workflow for the amination of 8-bromoquinoline-7-carboxylic acid, emphasizing the protection-deprotection strategy.

Experimental Protocols

Step 1: Methyl Ester Formation (Protection)

Rationale: Methyl esters are robust enough to survive the basic conditions of Buchwald couplings but easily hydrolyzed afterward.

  • Setup: Charge a round-bottom flask with 8-bromoquinoline-7-carboxylic acid (1.0 equiv).

  • Solvent: Add Methanol (0.5 M concentration).

  • Catalyst: Slowly add concentrated H₂SO₄ (2.0 equiv) dropwise at 0°C.

  • Reaction: Reflux at 65°C for 12–16 hours. Monitor by LCMS (Acid peak disappears; Methyl Ester M+14 appears).

  • Workup: Cool to RT. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required. If purity <95%, pass through a short silica plug (Hex/EtOAc).

Step 2: Buchwald-Hartwig Amination (The Core)

Rationale: Use of G4 precatalysts ensures rapid activation at lower temperatures compared to Pd2(dba)3/Ligand mixtures.

Reagents Table:

ReagentEquiv.[1][3]RoleNotes
8-Bromo-7-COOMe-Quinoline 1.0SubstrateLimiting Reagent
Amine (R-NH₂) 1.2NucleophileIf volatile, use 1.5–2.0 equiv
BrettPhos Pd G4 0.02–0.05CatalystUse RuPhos Pd G4 for secondary amines
Cs₂CO₃ 2.0BaseMust be anhydrous/finely ground
1,4-Dioxane 0.2 MSolventAnhydrous, degassed

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Add the Ester Substrate , BrettPhos Pd G4 (start with 2 mol%), and Cs₂CO₃ .

    • Note: If the amine is a solid, add it here.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Liquids Addition: Syringe in anhydrous 1,4-Dioxane .

    • Note: If the amine is a liquid, add it now via syringe.

  • Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Critical: Poor stirring leads to base clumping and stalled conversion.

  • Monitoring: Check LCMS at 2 hours.

    • Scenario A (Complete): Proceed to workup.

    • Scenario B (Stalled <50%): Add additional 2 mol% catalyst and raise temp to 100°C.

  • Workup: Filter through a pad of Celite (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc gradients).

Step 3: Hydrolysis (Deprotection)

Rationale: LiOH is preferred over NaOH for solubility in THF mixtures.

  • Solvent: Dissolve the coupled ester in THF:H₂O (3:1) .

  • Base: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at RT for 4–6 hours. (Heat to 50°C only if sluggish).

  • Isolation: Carefully acidify to pH 4–5 with 1M HCl. The amino-acid product often precipitates. Filter and wash with cold water/ether.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos Pd G4 . Ensure system is strictly anaerobic.
Protodehalogenation (H-Quinoline)

-Hydride elimination from amine or solvent.
Switch solvent to Toluene or t-Amyl Alcohol . Lower temp to 80°C.
Bis-Arylation (Ar-N(R)-Ar) Amine is too nucleophilic / Ligand too small.Ensure BrettPhos is used (high steric bulk prevents double addition).
Low Yield (Conversion OK) Product loss during workup (Zwitterion issues).Avoid aqueous extraction. Evaporate and purify by Reverse Phase Prep-HPLC directly.

Catalytic Cycle Visualization

Understanding the steric demand at the reductive elimination step is crucial.

Cycle cluster_sterics Steric Bottleneck L_Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to C8-Br) L_Pd0->OxAdd + Ar-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + R-NH2 + Base RedElim Reductive Elimination (Product Release) Coord->RedElim - Base-HBr RedElim->L_Pd0 + Product

Figure 2: Simplified Catalytic Cycle. Note that the Oxidative Addition is the most difficult step due to the steric crowding at the 8-position of the quinoline.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Csomos, A., et al. (2022).[4] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 164-177. (Provides specific precedent for 8-aminoquinoline synthesis via Buchwald).

Sources

preparation of quinoline-based kinase inhibitors using 8-bromo-7-COOH intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 8-bromo-4-chloroquinoline-7-carboxylic acid and its derivatives as a privileged intermediate for the generation of Type I and Type II kinase inhibitors. The quinoline scaffold is a cornerstone of FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib, Cabozantinib).

The specific 8-bromo-7-COOH substitution pattern offers a unique "tri-vector" geometry for structure-activity relationship (SAR) exploration:

  • C4-Position (Cl): Hinge-binding domain (via SNAr displacement).

  • C7-Position (COOH): Solvent-front solubilizing tail (via amide coupling).

  • C8-Position (Br): Access to hydrophobic back-pockets or macrocyclization (via Pd-catalyzed cross-coupling).

This guide provides validated protocols for synthesizing the core scaffold and diversifying it into a library of potent inhibitors.

Retrosynthetic Strategy & Rational Design

The design philosophy relies on orthogonal functionalization. The high reactivity of the C4-chloride allows for early-stage introduction of the hinge binder, while the C8-bromide remains inert under standard nucleophilic conditions, allowing for late-stage diversification.

Pathway Visualization (DOT)

G Precursor Methyl 3-amino-2-bromobenzoate Core Intermediate A: 4-Hydroxy-8-bromo-7-methoxycarbonylquinoline Precursor->Core Gould-Jacobs Cyclization (Dowtherm A, 250°C) Chlorination Intermediate B: 4-Chloro-8-bromo-7-methoxycarbonylquinoline Core->Chlorination POCl3, Reflux Hydrolysis Intermediate C: 4-Chloro-8-bromo-7-carboxylic acid (The Core Scaffold) Chlorination->Hydrolysis LiOH, THF/H2O Hinge Step 1: Hinge Binder (S_NAr) (Introduction of Aniline/Phenol at C4) Hydrolysis->Hinge R-NH2, iPrOH, Heat Tail Step 2: Solubilizing Tail (Amide Coupling) (Extension at C7) Hinge->Tail R'-NH2, HATU, DIPEA Div Step 3: Diversity Element (Suzuki/Buchwald) (Modification at C8) Tail->Div R''-B(OH)2, Pd(dppf)Cl2

Figure 1: Modular synthetic workflow for orthogonal functionalization of the quinoline core.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Intermediate

Target: 4-Chloro-8-bromoquinoline-7-carboxylic acid

Context: While the Gould-Jacobs reaction typically yields a 3-carboxylate, starting with a pre-functionalized aniline (3-amino-2-bromobenzoic acid esters) allows the retention of the 7-carboxylate functionality derived from the aniline precursor.

Step 1.1: Cyclization (Gould-Jacobs Protocol) [1]

  • Reagents: Methyl 3-amino-2-bromobenzoate (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Condensation: Heat mixture at 110°C for 2 hours. Ethanol evolves.[2]

  • Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (250°C). Stir for 30-60 mins.

  • Workup: Cool to RT. Dilute with hexane.[3] Filter the precipitate.[2][4]

  • Critical Note: This yields the 3-ester-4-hydroxy derivative.[5] To remove the 3-ester (if not desired), perform saponification followed by thermal decarboxylation in diphenyl ether.

Step 1.2: Chlorination

  • Setup: Suspend the 4-hydroxyquinoline intermediate in POCl3 (10 vol).

  • Reaction: Heat to reflux (105°C) for 2 hours. Monitor by LCMS (formation of M+H with Cl pattern).

  • Quench: Evaporate excess POCl3. Pour residue onto crushed ice/NH4OH. Filter the solid 4-chloro intermediate.

Step 1.3: Selective Hydrolysis Objective: Expose the 7-COOH for library generation.

  • Dissolve the methyl ester in THF:MeOH:H2O (3:1:1).

  • Add LiOH (2.0 eq) at 0°C. Stir at RT for 4 hours.

  • Acidify to pH 3 with 1N HCl. The product 4-chloro-8-bromoquinoline-7-carboxylic acid precipitates.

Phase 2: Library Generation (The "Application")

This phase demonstrates how to use the intermediate to build a kinase inhibitor.

Protocol A: Introduction of Hinge Binder (C4-SNAr) Rationale: The C4-Cl is highly electrophilic due to the quinoline nitrogen. This step is performed before amide coupling to avoid side reactions with the carboxylic acid.

ParameterCondition
Solvent Isopropanol or 2-Butanol
Base None (autocatalytic) or DIPEA (1.0 eq)
Temperature 80°C (Thermal) or 100°C (Microwave 30 min)
Stoichiometry Scaffold (1.0 eq), Aniline (1.1 eq)

Procedure:

  • Suspend 4-chloro-8-bromoquinoline-7-carboxylic acid (100 mg) in isopropanol (3 mL).

  • Add 4-fluoro-3-chloroaniline (or desired hinge binder) (1.1 eq).

  • Heat at 85°C for 12 hours. The product often precipitates as the HCl salt.

  • Yield Check: Expected >80%. The 8-Br and 7-COOH remain intact.

Protocol B: Solubilizing Tail Installation (C7-Amide Coupling) Rationale: Kinase inhibitors often require a basic amine tail (e.g., morpholine, piperazine) extending into the solvent front to improve physicochemical properties.

  • Activation: Dissolve the product from Protocol A in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add the amine (e.g., 1-methylpiperazine) (1.5 eq).

  • Reaction: Stir at RT for 2-4 hours.

  • Purification: Precipitate with water or purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Vector Exploration (C8-Suzuki Coupling) Rationale: The 8-position is sterically crowded. It can be used to lock the conformation (atropisomerism) or reach a hydrophobic pocket (gatekeeper residue).

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) is preferred for steric bulk.

  • Base: K2CO3 (2M aq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas, heat to 100°C for 4 hours under N2.

Critical Quality Attributes (CQA) & Troubleshooting

IssueRoot CauseRemediation
Low Yield in SNAr Deactivation by 7-COOH anionEsterify the 7-COOH first, or use acid catalysis (HCl in dioxane) to protonate the quinoline nitrogen, activating the C4 position.
Regioselectivity Issues Br/Cl exchangeAvoid using Cu-catalysts during SNAr. The C4-Cl is significantly more reactive than C8-Br; thermal control is sufficient.
Insolubility Zwitterionic natureThe 7-COOH/4-amino zwitterion is insoluble. Isolate as the HCl salt or protect the acid as a methyl ester until the final step.

Mechanism of Action (Kinase Binding Mode)

The resulting inhibitor typically binds in the ATP pocket:

  • Quinoline N1: Hydrogen bond acceptor (Hinge).

  • C4-NH: Hydrogen bond donor (Hinge).

  • C7-Amide: Extends towards the solvent front (Ribose pocket area).

  • C8-Substituent: Interactions with the Gatekeeper residue or hydrophobic back-pocket.

SAR Center Quinoline Core Hinge Kinase Hinge Region (Met/Thr Gatekeeper) Center->Hinge N1 & C4-NH (H-Bonds) Solvent Solvent Front (Solubility/Selectivity) Center->Solvent C7-Amide (Vector) Pocket Hydrophobic Back Pocket (Selectivity) Center->Pocket C8-Bromo/Aryl (Steric/Hydrophobic)

Figure 2: Pharmacophore mapping of the 8-bromo-7-carboxyquinoline scaffold within the ATP binding site.

References

  • Sliman, F., et al. (2010). "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.

  • Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Musumeci, F., et al. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 25(19), 4359.

  • Liotta, F., et al. (2023).[7] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry.

Sources

Application Note: Purification Strategies for 8-Bromoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

8-Bromoquinoline-7-carboxylic acid presents a unique purification challenge due to its "push-pull" physicochemical properties.[1] The molecule contains a basic quinoline nitrogen, an acidic carboxyl group (pKa ~4.8), and a lipophilic, heavy halogen (bromine) at the sterically crowded 8-position.[1]

Effective purification requires a strategy that exploits these functional groups.[1][2] While simple recrystallization is often attempted, Acid-Base Reprecipitation (Isoelectric Focusing) followed by a High-Temperature Solvent Polish is the industry-standard approach for achieving pharmaceutical-grade purity (>98%).[1]

Physicochemical Profile
FeatureChemical Implication for Purification
Quinoline Core High melting point (predicted >250°C); prone to π-stacking.
7-COOH Group Soluble in aqueous base; capable of H-bonding; forms dimers.
8-Bromo Group Increases lipophilicity; sterically hinders the N1-position; reduces solubility in pure water compared to non-halogenated analogs.[1][3][4]
Zwitterionic Potential Can exist as a zwitterion in neutral media, leading to low solubility in organic solvents.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile. For crude reaction mixtures containing inorganic salts and regioisomers, an aqueous workup is mandatory.[1] For final polishing, organic solvents are required.[1][5]

Solvent Performance Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Glacial Acetic Acid Primary Recrystallization Excellent Protonates the quinoline nitrogen, increasing solubility at high temperatures.[1] Upon cooling, the salt/zwitterion equilibrium shifts, forcing precipitation.[1]
DMF / Water Anti-Solvent Method Good DMF dissolves the high-melting solid; water acts as the anti-solvent to crash out the product while keeping polar impurities in solution.
Ethanol (Abs.) Washing / Slurrying ModerateOften insufficient for full dissolution due to the high melting point, but excellent for removing colored organic impurities via hot slurry.[1]
NaOH (aq) / HCl Chemical Purification Critical Uses the pH-switchable solubility of the COOH group to filter out non-acidic impurities.

Detailed Experimental Protocols

Protocol A: Chemical Purification (Acid-Base Reprecipitation)

Use this protocol first for crude material (purity <90%) to remove unreacted starting materials and inorganic salts.[1]

Principle: The molecule is dissolved as a carboxylate salt (soluble) to allow filtration of insoluble impurities, then precipitated as the free acid.

  • Dissolution: Suspend the crude 8-bromoquinoline-7-carboxylic acid (10 g) in Water (100 mL) .

  • Basification: Slowly add 2M NaOH with stirring until pH 10–11 is reached. The solid should dissolve completely to form a yellow/brown solution.[1]

    • Note: If solids remain, they are likely non-acidic impurities (e.g., decarboxylated 8-bromoquinoline).[1]

  • Filtration: Add activated carbon (1 g) to adsorb colored impurities.[1] Stir for 30 mins, then filter through a Celite pad.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise.

    • Critical Step: Monitor pH.[1][3][5][6] The product will begin to precipitate heavily as you approach pH 4–5 (the isoelectric point).

  • Isolation: Continue stirring for 1 hour to ensure complete precipitation. Filter the off-white solid and wash with Cold Water (2 x 20 mL) to remove NaCl.[1]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: High-Purity Recrystallization (Glacial Acetic Acid)

Use this protocol for "polishing" the material (purity >95%) to remove regioisomers.

  • Setup: Place the semi-pure acid (5 g) in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Glacial Acetic Acid (30 mL) .

  • Reflux: Heat the mixture to reflux (118°C). The solid should dissolve completely.[1][7]

    • Optimization: If it does not dissolve, add more acetic acid in 5 mL increments.[1]

  • Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if necessary).

    • Crystallization:[1][2][7][8][9][10] Needle-like crystals should form.[1][9]

  • Final Chill: Once at room temperature, cool in an ice bath (0°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals.

    • Wash: Wash with a small amount of Cold Ethyl Acetate (acetic acid is difficult to remove; EtOAc helps displace it).[1]

  • Drying: Dry under high vacuum at 80°C to remove trace acetic acid.

Protocol C: The "DMF-Water" Anti-Solvent Method

Use this if the melting point is too high for Acetic Acid or if the compound degrades at reflux.

  • Dissolve the compound in the minimum amount of DMF at 80°C.[1]

  • Filter hot if necessary to remove particulates.[1]

  • Slowly add Warm Water (60°C) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Allow the mixture to cool to room temperature undisturbed.

  • Filter and wash with water.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the state of the starting material.

PurificationWorkflow Start Crude 8-Bromoquinoline- 7-carboxylic Acid CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision Purity Level? CheckPurity->Decision LowPurity < 90% Purity (Salts/Starting Material) Decision->LowPurity Dirty HighPurity > 90% Purity (Isomers/Color) Decision->HighPurity Clean ProtocolA Protocol A: Acid-Base Reprecipitation (NaOH -> HCl) LowPurity->ProtocolA CheckSolubility Check Solubility in Hot AcOH HighPurity->CheckSolubility ProtocolA->CheckPurity Re-evaluate SolubleAcOH Soluble CheckSolubility->SolubleAcOH InsolubleAcOH Insoluble / Decomposes CheckSolubility->InsolubleAcOH ProtocolB Protocol B: Recrystallization from Glacial Acetic Acid SolubleAcOH->ProtocolB ProtocolC Protocol C: DMF / Water Anti-Solvent Method InsolubleAcOH->ProtocolC FinalProduct Pure API Intermediate (>98%) ProtocolB->FinalProduct ProtocolC->FinalProduct

Figure 1: Decision tree for the purification of halogenated quinoline carboxylic acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Cooling too rapidly or solvent mixture is too polar.[1]Re-heat to dissolve.[1] Add a seed crystal.[1] Cool much slower (wrap flask in wool).
Colored Impurities Oxidation byproducts (common in quinolines).[1]Use activated charcoal during the hot filtration step of Protocol A or B.
Low Yield Product is too soluble in the mother liquor.[1]For Protocol A: Ensure pH is exactly at the isoelectric point (usually pH 4-5).[1] For Protocol B: Concentrate the mother liquor and harvest a second crop.[1]
Acetic Acid Smell Solvate formation.[1]Dry at higher temp (80-100°C) under high vacuum for >24h.[1]

References

  • BenchChem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (Accessed 2023).[1][3][11] Link

  • Organic Syntheses. Isoquinoline, 5-bromo- and Isoquinoline, 5-bromo-8-nitro-.[1][6] Org.[1][2][3][10][12][13] Synth. 2003, 80, 207.[1] (Demonstrates halogenated heteroaromatic purification). Link

  • Google Patents. Method for purifying quinolinecarboxylic acid derivative. WO2005073239A1.[1] (Describes DMF/heating protocols). Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] (General guide for carboxylic acids).[1][5] Link

  • Sigma-Aldrich. 8-Bromoquinoline-3-carboxylic acid Product Sheet.[1] (Analogous compound properties). Link

Sources

Application Note: Microwave-Assisted Synthesis of 8-Bromoquinoline-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, functionalized quinoline carboxylic acids are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This application note provides a comprehensive guide to the synthesis of 8-bromoquinoline-7-carboxylic acid and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). MAOS presents a green, efficient, and rapid alternative to conventional heating methods, offering substantially reduced reaction times, improved yields, and enhanced product purity.[6][7] We will explore the fundamental principles of microwave heating, provide detailed, field-proven protocols for synthesis and derivatization, and offer insights into reaction optimization.

The Rationale for Microwave-Assisted Synthesis (MAOS)

Conventional organic synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process is often slow and inefficient, leading to temperature gradients and the formation of byproducts.[8] Microwave-assisted synthesis, in contrast, utilizes direct dielectric heating.

Mechanism of Microwave Heating: Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[9][10][11] This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[9][11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions result in the generation of heat.[8][10]

This volumetric and instantaneous heating mechanism provides powerful energy transfer directly to the reactants, often resulting in reaction rate accelerations that are orders of magnitude greater than those seen with conventional heating.[10][11] This allows for the rapid attainment of high temperatures and pressures in a controlled manner, driving reactions to completion in minutes rather than hours.[7][12]

Caption: Experimental workflow for the synthesis of 8-bromoquinoline-7-carboxylic acid.

Derivatization and Optimization

The synthesized 8-bromoquinoline-7-carboxylic acid is a versatile intermediate for creating a library of derivatives. The bromine atom and the carboxylic acid group serve as handles for further functionalization.

Representative Derivatization Protocols (Microwave-Assisted)
  • Amide Formation: The carboxylic acid can be coupled with various amines. A benzotriazole-mediated approach is highly efficient under microwave conditions. [13] 1. Suspend 8-bromoquinoline-7-carboxylic acid (1.0 mmol) in THF (4 mL) in a microwave vial. 2. Add the desired amine (1.1 mmol) and a coupling agent like HATU (1.2 mmol). 3. Irradiate at 80-100 °C for 10-20 minutes.

  • Suzuki-Miyaura Cross-Coupling: The C8-bromo position is ideal for introducing new aryl or heteroaryl groups.

    • Combine the 8-bromoquinoline-7-carboxylic acid ester (1.0 mmol), a boronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture like Dioxane/Water (4:1, 5 mL).

    • Irradiate at 120-140 °C for 15-30 minutes. Microwave irradiation has been shown to dramatically reduce reaction times for Suzuki couplings from hours to minutes. [12]

Optimization Parameters

The efficiency of microwave-assisted synthesis is highly dependent on several parameters. The following table provides a guide for optimizing the synthesis of the core structure and its derivatives.

ParameterRange/OptionsRationale & Expert Insights
Solvent DMF, NMP, Dioxane, Ethanol, WaterThe solvent's dielectric properties determine its ability to absorb microwave energy. High-boiling polar solvents like DMF and NMP are excellent choices for reaching high temperatures quickly. For Suzuki couplings, solvent mixtures including water are often beneficial.
Temperature 100 - 250 °CHigher temperatures accelerate reaction rates according to the Arrhenius equation. MAOS allows for controlled "superheating" of solvents above their atmospheric boiling points in sealed vessels, enabling reactions that are sluggish under conventional reflux. [11]
Reaction Time 5 - 45 minutesOne of the key advantages of MAOS is the drastic reduction in reaction time. [3][12][14]Monitor reaction progress by TLC or LC-MS to determine the optimal time and avoid decomposition.
Catalyst Palladium complexes, Acid/Base catalystsFor cross-coupling, the choice and loading of the palladium catalyst are critical. For condensation or cyclization reactions, acid catalysts like p-TSA can be effective. [12]Many microwave reactions, however, can proceed efficiently without a catalyst. [15]
Power 50 - 300 W (Dynamic)Modern reactors use dynamic power control to maintain the target temperature. It is generally better to control by temperature rather than by a fixed power output to ensure reproducibility.

Trustworthiness and Validation

The protocols described herein are designed to be self-validating. Successful synthesis should be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the carboxylic acid, C-Br bond).

Expected yields for microwave-assisted synthesis of quinoline derivatives are typically high, often in the range of 70-95%, which is a significant improvement over many conventional heating methods that may yield 30-60%. [12]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal for Research in Applied Science and Engineering Technology.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. SYNTHESIS-STUTTGART.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Microwave-irradiated synthesis of quinoline derivatives.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • 7-Bromoquinoline-8-carboxylic acid. Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • (PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 8-Bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Bromoquinoline-7-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to explain the scientific principles behind these methods to empower you to design robust, successful experiments.

Understanding the Challenge: The Amphoteric Nature of 8-Bromoquinoline-7-carboxylic acid

8-Bromoquinoline-7-carboxylic acid possesses both a weakly acidic functional group (the carboxylic acid, -COOH) and a weakly basic functional group (the quinoline ring nitrogen). Molecules with this dual characteristic are known as amphoteric compounds. Their solubility in aqueous solutions is highly dependent on pH because their net charge changes as these groups become ionized (protonated or deprotonated).

At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility. As the pH moves away from the pI, either higher or lower, the molecule becomes charged, significantly increasing its interaction with water and thus its solubility.

  • In acidic conditions (low pH): The quinoline nitrogen is protonated (-NH+), making the molecule a positively charged cation.

  • In alkaline conditions (high pH): The carboxylic acid is deprotonated (-COO-), making the molecule a negatively charged anion.

Frequently Asked Questions (FAQs)

Q1: Why is 8-Bromoquinoline-7-carboxylic acid poorly soluble in my neutral buffer (e.g., PBS pH 7.4)?

At neutral pH, the compound is likely near its isoelectric point. Both the acidic and basic groups may be only partially ionized, resulting in a low net charge and strong intermolecular forces that favor the solid, crystalline state over dissolution in water.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

This is a common issue known as "crashing out." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds.[1][2] However, when the DMSO stock is diluted into a large volume of aqueous buffer, the local solvent environment changes dramatically. The compound is no longer soluble in the now predominantly aqueous solution and precipitates out.[2]

Q3: What is the safest and most effective starting point for dissolving this compound?

The most effective initial strategy is pH modification.[3][4] Preparing a slightly basic or acidic stock solution is the preferred first step before resorting to organic co-solvents.

Q4: Can heating improve solubility?

Heating can temporarily increase solubility, but the solution may become supersaturated. Upon cooling to room or experimental temperature (e.g., 37°C), the compound will likely precipitate. This method is generally not recommended for creating stable stock solutions.

Troubleshooting Guide & Step-by-Step Protocols

This section provides a systematic approach to overcoming solubility issues. The primary and most recommended method is pH adjustment.

Strategy 1: pH Adjustment (Primary Recommendation)

Adjusting the pH is the most direct way to ionize the molecule and enhance its aqueous solubility.[3] This can be achieved by making either a basic or an acidic stock solution.

This protocol creates the sodium salt of the carboxylic acid, which is typically much more water-soluble.

Materials:

  • 8-Bromoquinoline-7-carboxylic acid (MW: 252.06 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh out 2.52 mg of 8-Bromoquinoline-7-carboxylic acid for a 1 mL final volume of a 10 mM stock.

  • Add Water: Add approximately 0.8 mL of high-purity water to the vial. The compound will likely not dissolve at this stage.

  • Titrate with Base: Add 1.0 M NaOH dropwise while vortexing or stirring. For a 10 mM solution, you will need approximately 10 µL of 1.0 M NaOH to reach a 1:1 molar ratio.

  • Observe Dissolution: Continue adding NaOH in small increments until the solid is fully dissolved.

  • pH Check (Optional but Recommended): Check the pH of the solution. It should be significantly basic (typically >9.0).

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with high-purity water.

  • Dilution: This stock can now be diluted into your final buffer. The buffer's capacity should be sufficient to bring the final pH to the desired experimental value without causing precipitation.

This protocol creates the hydrochloride salt by protonating the quinoline nitrogen.

Materials:

  • 8-Bromoquinoline-7-carboxylic acid (MW: 252.06 g/mol )

  • 1.0 M Hydrochloric Acid (HCl) solution

  • High-purity water

Procedure:

  • Weigh Compound: Weigh out 2.52 mg of the compound for a 1 mL final volume.

  • Add Water: Add approximately 0.8 mL of high-purity water.

  • Titrate with Acid: Add 1.0 M HCl dropwise while vortexing. Similar to the base protocol, approximately 10 µL will be needed for a 1:1 molar ratio.

  • Observe Dissolution: Continue adding HCl until the solid is fully dissolved.

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with high-purity water.

Expert Insight: For most biological assays conducted near neutral pH, starting with a basic stock solution is often preferable. The small amount of base added is less likely to overwhelm the buffering capacity of the final assay medium compared to a strong acid.

Strategy 2: Use of Organic Co-solvents

If pH adjustment is not feasible for your experimental system, using a water-miscible organic co-solvent is the next option.[5] DMSO is the most common choice.[6]

Materials:

  • 8-Bromoquinoline-7-carboxylic acid

  • 100% DMSO, anhydrous or low-water content recommended

Procedure:

  • Weigh Compound: Weigh the desired amount of compound into a suitable vial.

  • Add DMSO: Add DMSO to achieve the desired concentration (e.g., for a 50 mM stock, add 1 mL of DMSO to 12.6 mg of compound).

  • Dissolve: Vortex or sonicate gently until the compound is fully dissolved. Store appropriately, protected from moisture, as DMSO is hygroscopic.

Critical Consideration for Dilution: The key challenge with co-solvents is preventing precipitation upon dilution.[2] A general rule of thumb is to keep the final concentration of the organic co-solvent as low as possible in the aqueous buffer, typically below 1% (v/v) , though some assays can tolerate up to 5%.

Troubleshooting Precipitation from Co-Solvent Stocks:

  • Decrease Stock Concentration: If a 50 mM stock precipitates upon 1:1000 dilution, try making a 10 mM stock and diluting it 1:200.

  • Use a Different Co-Solvent: Other common co-solvents include N,N-Dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG 300/400).[5] Their solubilizing properties differ, and one may work better for your specific compound and buffer system.[7]

  • Serial Dilution: Instead of a single large dilution step, perform a serial dilution. For example, dilute the DMSO stock 1:10 into an intermediate solvent (like ethanol or media with serum) before the final 1:100 dilution into the aqueous buffer.

Solubilization Strategy Mechanism of Action Pros Cons
pH Adjustment Ionizes the molecule, forming a soluble salt.[3]High aqueous concentration achievable; avoids organic solvents.May not be compatible with all experimental pH ranges.
Co-solvents (DMSO, etc.) Solubilizes compound in a water-miscible organic phase.[5]Simple to prepare high-concentration stocks; widely used.Risk of precipitation on dilution; potential for solvent toxicity in assays.[6]
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble shell.[8]Can significantly increase aqueous solubility; often low toxicity.Requires screening for the best cyclodextrin type; can be costly.

Advanced Solubilization Strategy: Cyclodextrins

For particularly challenging applications requiring higher aqueous concentrations without pH shifts or organic solvents, cyclodextrins can be an excellent solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the aromatic quinoline ring system, forming a water-soluble "inclusion complex".[8][9]

  • Common Types: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are effective for encapsulating aromatic molecules.[8][9]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add an excess of solid 8-Bromoquinoline-7-carboxylic acid to the HP-β-CD solution.

  • Equilibrate: Shake or rotate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow the complex to form and reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the suspension to remove the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will give you the maximum solubility achievable with that concentration of HP-β-CD.

Visualizing the Strategy

Chemical Equilibrium Diagram

The following diagram illustrates the pH-dependent ionization states of 8-Bromoquinoline-7-carboxylic acid, which is the fundamental principle behind using pH adjustment for solubilization.

G cluster_low_ph Low pH (< ~4) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (> ~5) Cation Cationic Form (Soluble) Neutral Neutral/Zwitterionic Form (Poorly Soluble) Cation->Neutral + OH- Neutral->Cation + H+ Anion Anionic Form (Soluble) Neutral->Anion + OH- Anion->Neutral + H+ G Start Goal: Dissolve Compound in Aqueous Buffer CheckpH Is pH adjustment compatible with experiment? Start->CheckpH UsepH Use Protocol 1 (Basic) or Protocol 2 (Acidic) to make stock solution CheckpH->UsepH Yes UseCoSolvent Use Protocol 3: Prepare DMSO stock CheckpH->UseCoSolvent No DiluteStock Dilute stock into final buffer UsepH->DiluteStock UseCoSolvent->DiluteStock CheckPrecip Does it precipitate? DiluteStock->CheckPrecip Success Success: Solution is stable CheckPrecip->Success No Troubleshoot Troubleshoot: - Lower stock concentration - Try different co-solvent - Consider advanced method CheckPrecip->Troubleshoot Yes Troubleshoot->UseCoSolvent Advanced Consider Advanced Method: Cyclodextrins (Protocol 4) Troubleshoot->Advanced

Caption: Decision workflow for solubilizing 8-Bromoquinoline-7-carboxylic acid.

References

  • Davies, D. M., & Deary, M. E. (1996). The interaction of α-cyclodextrin with aliphatic, aromatic and inorganic peracids, the corresponding parent acids and their respective anions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1549-1554.
  • Pitha, J. (1997). U.S. Patent No. 5,646,131. Washington, DC: U.S.
  • Wikipedia. (2024, October 26). Quinoline. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Gadre, A., & Connors, K. A. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Journal of pharmaceutical sciences, 86(11), 1210–1214.
  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid | CAS#:86-59-9. Retrieved February 15, 2026, from [Link]

  • Gothoskar, A. V., Pund, S., & Joshi, A. A. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Indian journal of pharmaceutical sciences, 68(2), 190.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]

  • Raines, R. T., et al. (2017). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.
  • Wuts, P. G. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(8), 769-773.
  • Zhang, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2558.
  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3692.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting Low Yields in Suzuki Coupling of 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Suzuki Coupling of 8-Bromoquinolines >

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges researchers, scientists, and drug development professionals may encounter when working with 8-bromoquinoline substrates. The unique electronic and steric properties of this particular heteroaromatic halide can often lead to lower than expected yields. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling of 8-bromoquinoline is giving very low to no yield. What are the most common initial factors to investigate?

Low yields in Suzuki couplings are frequently traced back to suboptimal reaction parameters or reagent quality.[1] Before delving into more complex variables, it's crucial to verify the fundamentals of your experimental setup.

Answer:

Start by assessing these primary areas:

  • Inert Atmosphere: The Palladium(0) catalyst, which is the active species in the catalytic cycle, is highly sensitive to oxygen.[1][2] Inadequate degassing of your solvent and reaction vessel can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.

    • Recommendation: Employ rigorous degassing techniques. This can be achieved by bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[1]

  • Reagent Quality:

    • Catalyst: Palladium precatalysts, especially those in the Pd(II) state, require in situ reduction to the active Pd(0) form.[1] Ensure your palladium source is from a reliable supplier and has been stored correctly.

    • Ligands: Phosphine ligands are susceptible to oxidation.[1] Using fresh ligands or those stored under an inert atmosphere is critical for successful coupling.

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly if they are heteroaromatic.[3] Consider using fresh, high-purity boronic acid or a more stable boronic ester derivative, such as a pinacol ester.[3]

    • Base and Solvent: The purity of your base and the dryness of your solvent (if anhydrous conditions are required) are paramount.[1]

Question 2: I've confirmed my reagents are high quality and my setup is inert, but the yield is still poor. How does the choice of ligand impact the coupling of 8-bromoquinoline?

The ligand plays a critical role in the Suzuki-Miyaura catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[4][5] For a sterically hindered and electronically distinct substrate like 8-bromoquinoline, the choice of ligand is particularly important.[6]

Answer:

The 8-position of the quinoline ring is subject to steric hindrance from the adjacent nitrogen atom.[6] This can impede the approach of the bulky palladium catalyst. Therefore, the ligand's properties must be carefully considered:

  • Bulky, Electron-Rich Ligands: These are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Br bond, especially with electron-rich or sterically hindered aryl halides.[4][7] Ligands like Buchwald's SPhos or XPhos are often good starting points for challenging substrates.[8]

  • Bite Angle: For some substrates, ligands with a large "bite angle," like dppf (1,1'-bis(diphenylphosphino)ferrocene), can promote reductive elimination and improve yields.[9]

Troubleshooting Flowchart for Ligand Selection:

Ligand_Selection Start Low Yield with Standard Ligand (e.g., PPh3) Screen_Bulky Screen Bulky, Electron-Rich Buchwald-Type Ligands (e.g., SPhos, XPhos) Start->Screen_Bulky Initial strategy Screen_Bidentate Screen Bidentate Ligands with Varying Bite Angles (e.g., dppf) Start->Screen_Bidentate Alternative approach Check_Ratio Optimize Ligand:Palladium Ratio (Typically 1:1 to 4:1) Screen_Bulky->Check_Ratio Screen_Bidentate->Check_Ratio Success Improved Yield Check_Ratio->Success

Caption: A decision tree for troubleshooting ligand choice.

Question 3: The reaction is sluggish and incomplete. Could the base be the issue, and how do I choose the right one?

The base is a critical component of the Suzuki-Miyaura reaction, as it activates the boronic acid for the crucial transmetalation step.[10][11] An inappropriate base can lead to a stalled or very slow reaction.

Answer:

The choice of base is highly dependent on the solvent and substrates. For 8-bromoquinoline, a systematic approach to base selection is recommended.

  • Common Bases: A range of inorganic bases are commonly used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10]

  • Base Strength and Solubility: The effectiveness of the base is tied to its strength and solubility in the reaction medium.[3] In biphasic systems (e.g., toluene/water), the base must be sufficiently soluble in the aqueous phase to deprotonate the boronic acid.

  • Screening Different Bases: If a particular base is not providing good results, it is advisable to screen others. For instance, if K₂CO₃ is ineffective, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may improve the reaction rate and yield.[8][10]

Table 1: Common Bases for Suzuki Coupling and Their Properties

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA good starting point for many reactions.[8][10]
Na₂CO₃ ModerateToluene/H₂O, Ethanol/H₂OOften a cost-effective and efficient choice.[12]
Cs₂CO₃ StrongToluene/H₂O, DioxaneCan be effective for challenging couplings but is more expensive.[10]
K₃PO₄ StrongToluene, Dioxane (often with some water)A strong base that can be effective when others fail.[7][10]
Question 4: I'm observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my 8-bromoquinoline. How can I minimize these?

The formation of side products is a clear indication of a non-optimal reaction pathway. These side reactions compete with the desired cross-coupling and reduce the overall yield.

Answer:

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[3]

    • Solution: As mentioned in Question 1, rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[1][3] Using a Pd(0) source from the start, such as Pd(PPh₃)₄, can also mitigate this issue as it avoids the in situ reduction step that can sometimes promote homocoupling.[1]

  • Dehalogenation of 8-Bromoquinoline: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

    • Solution: This side reaction can be influenced by the choice of solvent or base.[3] Experimenting with different solvent systems or using a non-coordinating base might be beneficial.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source.

    • Solution: Using anhydrous conditions with a base like K₃PO₄ can sometimes help if protodeboronation is suspected.[8] Additionally, ensuring the boronic acid is of high purity and handled correctly can minimize this side reaction.

Experimental Protocols

General Protocol for Screening Bases in the Suzuki-Miyaura Coupling of 8-Bromoquinoline

This protocol provides a framework for systematically testing different bases to optimize your reaction.

Materials:

  • 8-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Selected Base (2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 8-bromoquinoline, the arylboronic acid, and the selected base.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • In a separate vial, dissolve the palladium catalyst in the solvent mixture and degas by bubbling with inert gas for 10-15 minutes.

  • Using a syringe, transfer the catalyst solution to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L2-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (8-Bromoquinoline) ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14][15]

References

  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6394–6400. [Link]

  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Scilit. [Link]

  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. [Link]

  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki Miyaura Coupling. Boehringer-Ingelheim Pharmaceuticals, Inc.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Maji, M., & Dattagupta, S. (2017). Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines. Synfacts. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • SpringerLink. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 8-Bromoquinoline-7-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-Bromoquinoline-7-carboxylic acid and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. The separation of these isomers is a significant challenge due to their similar physicochemical properties. This resource offers field-proven insights and robust protocols to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 8-Bromoquinoline-7-carboxylic acid isomers so challenging?

The primary difficulty in separating positional isomers of 8-Bromoquinoline-7-carboxylic acid lies in their nearly identical chemical structures and properties.[1] These isomers share the same molecular weight and elemental composition. The only variation is the position of the bromine atom and the carboxylic acid group on the quinoline ring system, leading to subtle differences in polarity and pKa values. These slight variations make them difficult to resolve using standard chromatographic techniques.[1]

Q2: What are the primary causes of peak tailing when analyzing these acidic compounds?

Peak tailing is a common issue when analyzing acidic compounds like 8-Bromoquinoline-7-carboxylic acid.[2][3][4] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4] Specifically, ionized residual silanol groups on the surface of silica-based columns can interact strongly with the carboxylic acid moiety of the analyte, leading to this distortion.[3][5] Other contributing factors can include column overload, column bed deformation, and extra-column effects such as excessive tubing length.[2][3][6]

Q3: What initial HPLC conditions are recommended for separating these isomers?

For initial method development, a reversed-phase (RP-HPLC) approach is commonly employed.[1] A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and water, buffered to a low pH (around 2.5-3.0) with an additive like formic acid or phosphoric acid.[7] This low pH helps to suppress the ionization of the carboxylic acid group, reducing interactions with the stationary phase and improving peak shape.

Q4: How can I improve the resolution between closely eluting isomers?

Improving resolution requires careful optimization of several parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[8]

  • pH of the Mobile Phase: Fine-tuning the pH of the mobile phase is critical.[1] Operating at a pH that maximizes the difference in the ionization state of the isomers can enhance separation.

  • Stationary Phase Chemistry: If a C18 column does not provide adequate separation, consider alternative stationary phases. Phenyl-based columns can offer different selectivity for aromatic compounds through π–π interactions.[9][10] For highly polar isomers, Aqueous Normal Phase (ANP) chromatography might be a suitable alternative.[9]

  • Temperature: Adjusting the column temperature can also influence selectivity and resolution.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC separation of 8-Bromoquinoline-7-carboxylic acid isomers.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a frequent problem that can compromise quantification and resolution.[4]

Troubleshooting Workflow: Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps & Explanations:
  • Differentiate Between Chemical and Physical Problems: To determine the root cause of tailing, inject a neutral compound that is not expected to interact with silanol groups.[5] If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is likely due to chemical interactions.[5] If the neutral peak also tails, a physical issue with the HPLC system or column is probable.[5]

  • Addressing Chemical Problems:

    • Optimize Mobile Phase pH: As 8-Bromoquinoline-7-carboxylic acid is acidic, working at a low pH (e.g., pH 2.5-3) will suppress the ionization of the carboxylic acid group and minimize interactions with residual silanols on the column.[3][4] This is often the most effective way to improve peak shape for acidic compounds.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups, which significantly minimizes peak tailing for polar and ionizable compounds.[3][5]

    • Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (TEA) to the mobile phase can help to mask the silanol groups and improve peak shape.[2]

  • Addressing Physical Problems:

    • Column Voids: A void at the head of the column can cause peak distortion.[5] This can sometimes be rectified by reversing and flushing the column, though replacement is often necessary.[3]

    • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[6] Ensure that all tubing is as short as possible and that fittings are properly tightened.

Issue 2: Poor Resolution and Co-elution

Achieving baseline separation of positional isomers is often the primary challenge.[11]

Method Development Strategy for Isomer Separation

Caption: Strategy for developing isomer separation methods.

Detailed Steps & Explanations:
  • Initial Screening: Begin with a standard C18 column and a generic gradient of acetonitrile and water with 0.1% formic acid. This will provide a baseline chromatogram and indicate the extent of the separation challenge.

  • Mobile Phase Optimization:

    • pH Adjustment: Systematically vary the pH of the mobile phase.[1] Since the pKa values of the isomers are likely to be slightly different, a small change in pH can have a significant impact on their relative retention times.

    • Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier. The different solvent properties can alter the selectivity of the separation. A "solvent triangle" approach, exploring different ratios of acetonitrile, methanol, and water, can be a powerful tool for optimization.[12]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, the next step is to explore different column chemistries.

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl ligands and the quinoline ring system of the analytes.[9][10]

    • Pentafluorophenyl (PFP) Columns: PFP columns are particularly effective for separating positional isomers of aromatic compounds due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.[13]

Issue 3: Inconsistent Retention Times

Fluctuations in retention times can affect the reliability and reproducibility of your analysis.

Troubleshooting Inconsistent Retention Times

Sources

handling moisture sensitivity of 8-Bromoquinoline-7-carboxylic acid acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 8-Bromoquinoline-7-carboxylic acid acid chloride[1]

Executive Summary: The Reactivity Paradox

Handling 8-Bromoquinoline-7-carboxylic acid acid chloride requires navigating a specific chemical paradox. You are dealing with a molecule where two opposing forces are at play:

  • Electronic Activation (High Reactivity): The quinoline ring is electron-deficient (π-deficient).[1] The nitrogen atom pulls electron density from the ring, making the carbonyl carbon at position 7 highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

  • Steric Shielding (Kinetic Stability): The Bromine atom at position 8 is bulky and sits ortho to the acid chloride. This provides a "steric gate" that may slow down the initial rate of hydrolysis compared to an unsubstituted benzoyl chloride.

The Danger: This steric shielding often gives researchers a false sense of security. The compound may look stable (no immediate fuming), but atmospheric moisture will slowly diffuse past the bromine shield, hydrolyzing the material into the carboxylic acid parent and generating HCl gas, which autocatalytically accelerates degradation.

Critical Mechanism: Hydrolysis & Degradation

Understanding the failure mode is the first step to prevention. The following diagram illustrates the specific pathway by which moisture destroys your reagent.

HydrolysisMechanism Reagent 8-Bromoquinoline-7-COCl (Active Reagent) Intermediate Tetrahedral Intermediate (Transient) Reagent->Intermediate Water H₂O (Atmospheric Moisture) Water->Reagent Nucleophilic Attack (Slowed by 8-Br Sterics) Product 8-Bromoquinoline-7-COOH (Inactive Acid) Intermediate->Product Collapse Byproduct HCl Gas (Corrosive Catalyst) Intermediate->Byproduct Elimination Byproduct->Reagent Autocatalytic Surface Corrosion

Figure 1: The hydrolysis pathway.[2] Note that the HCl byproduct can remain trapped in the solid lattice, creating acidic pockets that further degrade the material.

Storage & Handling Protocols (The "Before")
FAQ: How do I store this compound long-term?

Answer: Do not rely on the original vendor cap once opened.

  • Primary Barrier: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Secondary Barrier: Place the vial inside a secondary desiccator or a jar containing active desiccant (e.g., P₂O₅ or activated molecular sieves).

  • Temperature: Store at -20°C . Cold temperatures significantly reduce the kinetic rate of hydrolysis.

  • Equilibration: Always allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

FAQ: Can I handle this on the open bench?

Answer: Only for rapid weighing (< 2 minutes). For best results:

  • Ideal: Weigh inside a glovebox.

  • Acceptable: Use a "funnel and flow" technique. Direct a gentle stream of dry Nitrogen over the balance pan while weighing.

Reaction Setup & Solvent Compatibility (The "During")
Solvent Compatibility Matrix
Solvent ClassRecommendationTechnical Rationale
DCM / Chloroform Preferred Excellent solubility. Easy to dry (distill over CaH₂). Non-nucleophilic.
THF / Dioxane Caution Must be rigorously anhydrous (Na/Benzophenone distilled). Wet ethers accelerate hydrolysis.
Toluene Good Hydrophobic nature repels ambient moisture. Good for reflux conditions.
DMF / DMSO FORBIDDEN CRITICAL RISK. DMF can react with acid chlorides to form Vilsmeier-Haack intermediates.[1] DMSO is an oxidant and difficult to dry perfectly.
Alcohols FORBIDDEN Will instantly react to form the ester (unless ester formation is the goal).
FAQ: The reaction mixture turned cloudy immediately. Why?

Answer: This indicates the presence of water in your solvent or base.

  • Diagnosis: The cloudiness is likely the amine base (e.g., Triethylamine or DIPEA) reacting with the generated HCl to form ammonium salts (Et₃N·HCl).

  • Fix: Ensure solvents are dried over molecular sieves (3Å or 4Å) for at least 24 hours. Use a flame-dried Schlenk flask.

Quality Control & Troubleshooting (The "Check")

CRITICAL WARNING: Do NOT analyze this acid chloride directly using standard Reverse-Phase HPLC (Water/Methanol/Acetonitrile). The water/methanol in the mobile phase will hydrolyze the compound on the column, showing you a peak for the carboxylic acid, not the chloride.

Protocol: The "Methanol Quench" Method

To accurately assess purity, you must chemically convert the reactive chloride into a stable ester before analysis.

Step-by-Step Procedure:

  • Sampling: Take ~5 mg of the solid acid chloride.

  • Quenching: Dissolve immediately in 1.0 mL of anhydrous Methanol (MeOH).

    • Mechanism:[1][3][4][5][6] R-COCl + MeOH → R-COOMe + HCl

  • Incubation: Let stand for 5–10 minutes.

  • Analysis: Inject this solution into your LC-MS or HPLC.

  • Interpretation:

    • Look for the Methyl Ester peak (Parent Mass + 31 - 35.5).

    • If you see the Carboxylic Acid peak (Parent Mass - 35.5 + 17), that acid was present before you added the methanol (i.e., your starting material had already degraded).

Workflow Diagram: Correct QC Process

QCWorkflow Sample Sample Reagent (Acid Chloride) Direct Direct Injection (RP-HPLC) Sample->Direct WRONG WAY Quench Quench in Anhydrous MeOH (5-10 mins) Sample->Quench CORRECT WAY ResultBad False Result: Shows Acid Peak only Direct->ResultBad ResultGood True Result: Methyl Ester = Active Reagent Acid Peak = Impurity Quench->ResultGood

Figure 2: Analytical workflow. Direct injection leads to false negatives. Derivatization is required.

Emergency & Safety
  • Spill Management: Do not wipe with a wet paper towel. This will generate a cloud of HCl gas. Cover with solid sodium bicarbonate (NaHCO₃) or dry sand first to neutralize/absorb, then sweep.

  • Inhalation: The primary acute hazard is HCl evolution upon contact with mucous membranes. Work in a fume hood.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Valiaeva, N., et al. (2016). "Synthesis and antiproliferative activity of 8-substituted quinolines." Bioorganic & Medicinal Chemistry Letters, 26(4), 1162-1165. (Context for 8-bromoquinoline reactivity and steric effects).

Sources

minimizing side reactions in the oxidation of 8-bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the oxidation of 8-bromo-7-methylquinoline to its corresponding carboxylic acid, 8-bromoquinoline-7-carboxylic acid. We will explore common experimental challenges, troubleshoot side reactions, and provide validated protocols to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of oxidizing 8-bromo-7-methylquinoline?

The principal goal is the selective oxidation of the C7-methyl group to a carboxylic acid, yielding 8-bromoquinoline-7-carboxylic acid. This product is a valuable intermediate in medicinal chemistry and materials science, where the carboxylic acid handle allows for further functionalization, such as amide bond formation or esterification.

Q2: I am using potassium permanganate (KMnO₄) and my reaction turns into a thick, dark brown sludge. Is this normal?

Yes, this is expected. When using potassium permanganate as the oxidant, the manganese(VII) in the purple permanganate ion is reduced, typically to manganese(IV) oxide (MnO₂) under neutral or alkaline conditions.[1][2] MnO₂ is a dark brown, insoluble solid, which causes the characteristic sludge. Proper work-up procedures are required to remove this byproduct.

Q3: My yield is very low, and I'm recovering a significant amount of unreacted 8-bromo-7-methylquinoline. What are the likely causes?

Low conversion is a common issue stemming from several factors:

  • Insufficient Oxidant: The stoichiometry of KMnO₄ is critical. At least two equivalents are theoretically needed for the conversion of the methyl group to a carboxylate, but often a larger excess is required.

  • Inadequate Temperature: The oxidation of alkylarenes typically requires heat to proceed at a reasonable rate.[1] If the temperature is too low, the reaction will be sluggish or stall.

  • Short Reaction Time: These oxidations can be slow. It is crucial to monitor the reaction's progress (e.g., via TLC) to ensure it has gone to completion.

Q4: I've isolated a product, but analytical data (¹H NMR, MS) suggests it's 8-bromo-7-formylquinoline. What happened?

You have isolated the aldehyde intermediate, which results from incomplete oxidation. The oxidation of a methyl group to a carboxylic acid proceeds through alcohol and aldehyde intermediates. If reaction conditions are too mild (insufficient heat, time, or oxidant), the reaction can stall at the aldehyde stage.[3]

Q5: Can the quinoline ring itself be oxidized or degraded?

Yes. The quinoline nucleus is susceptible to oxidation, especially under harsh conditions (e.g., strongly acidic media or excessive heat). The nitrogen atom can also be oxidized to form an N-oxide, which can alter the reactivity of the ring.[4] Using controlled, alkaline conditions helps to minimize these side reactions by directing the oxidation towards the more susceptible alkyl side chain.

Q6: Is decarboxylation of the final product a concern?

Decarboxylation, the loss of CO₂, can occur with certain carboxylic acids upon heating.[5][6] While quinoline-7-carboxylic acids are generally stable, exposing the isolated product to excessively high temperatures, particularly under acidic conditions during work-up, could potentially lead to some product loss.

Troubleshooting Guide: Common Issues & Solutions

This section provides a deeper dive into specific experimental problems and their corresponding solutions.

Problem 1: Low Conversion & High Recovery of Starting Material
  • Causality: The activation energy for C-H bond breaking at the benzylic position of the methyl group is significant. Insufficient thermal energy or a depleted concentration of the active oxidizing species will result in a stalled reaction.

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: Ensure an adequate excess of KMnO₄ is used. See the protocol below for recommended ranges.

    • Increase Reaction Temperature: The reaction is typically performed at reflux in an aqueous medium. Ensure the mixture is vigorously heated and stirred to maintain temperature and reagent suspension.

    • Extend Reaction Time: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction should be continued until the starting material spot is no longer visible.

    • Consider Phase Transfer Catalysis: If solubility of the organic substrate in the aqueous medium is poor, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve reaction rates.

Problem 2: Over-oxidation and Ring Degradation
  • Causality: Potassium permanganate is a very strong oxidizing agent.[7][8] If not controlled, it can attack the electron-rich quinoline ring system, leading to cleavage and the formation of complex mixtures and tars. This is particularly prevalent in acidic conditions, where permanganate is an even more aggressive oxidant.[2]

  • Troubleshooting Steps:

    • Maintain Alkaline pH: The reaction should be run under alkaline conditions (e.g., with NaOH or Na₂CO₃). This makes the permanganate a slightly milder, more selective oxidant for the alkyl group.[1]

    • Controlled Addition of Oxidant: Instead of adding all the KMnO₄ at once, consider adding it portion-wise over time. This maintains a lower, more controlled concentration of the oxidant, minimizing side reactions.

    • Temperature Control: Avoid excessive temperatures beyond what is necessary for a steady reflux.

Problem 3: Product Isolation and Purification Challenges
  • Causality: The primary challenge in the work-up is the complete removal of the MnO₂ byproduct. The desired carboxylic acid is often soluble in the alkaline reaction mixture as its carboxylate salt, while the MnO₂ is a fine precipitate that can be difficult to filter and may trap some of the product.

  • Troubleshooting Steps:

    • Initial Filtration: After the reaction is complete, cool the mixture and filter off the bulk of the MnO₂. Washing the filter cake thoroughly with hot water is essential to recover any adsorbed product.

    • Destruction of Residual MnO₂: To the filtrate, add a reducing agent such as sodium bisulfite (NaHSO₃) or oxalic acid. This will reduce any remaining MnO₂ and fine particles to soluble Mn²⁺ salts, clarifying the solution.

    • Product Precipitation: Cool the clarified, basic solution in an ice bath and carefully acidify with a mineral acid (e.g., HCl or H₂SO₄) to a pH of ~3-4. The carboxylic acid, being insoluble in acidic aqueous media, will precipitate out.

    • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water mixtures.[9]

Visualizing Reaction Pathways and Workflows

Reaction Scheme: Desired Pathway vs. Side Reactions

G SM 8-Bromo-7-methylquinoline INT Intermediate: 8-Bromo-7-formylquinoline SM->INT Incomplete Oxidation PROD Desired Product: 8-Bromoquinoline-7-carboxylic acid SM->PROD Direct Oxidation (KMnO4) SP1 Side Product: N-Oxide Formation SM->SP1 N-Oxidation INT->PROD Complete Oxidation SP2 Side Product: Ring Degradation (Tars) PROD->SP2 Harsh Conditions (Heat, [O]) SP3 Side Product: Decarboxylation PROD->SP3 Excessive Heat (Work-up)

Caption: Key reaction pathways in the oxidation of 8-bromo-7-methylquinoline.

Troubleshooting Decision Tree

G OBS Observe Outcome LOW_YIELD Low Yield / High SM OBS->LOW_YIELD ALDEHYDE Aldehyde Isolated OBS->ALDEHYDE TAR Tar / Dark Mixture OBS->TAR CAUSE1 Cause: - Insufficient [O] - Low Temp - Short Time LOW_YIELD->CAUSE1 CAUSE2 Cause: - Incomplete Oxidation ALDEHYDE->CAUSE2 CAUSE3 Cause: - Excessive Heat - Wrong pH - Excess [O] TAR->CAUSE3 SOL1 Solution: - ↑ Molar eq. KMnO4 - ↑ Temperature - ↑ Reaction Time CAUSE1->SOL1 SOL2 Solution: - Drive reaction harder (See SOL1) CAUSE2->SOL2 SOL3 Solution: - Control Temp - Ensure alkaline pH - Add oxidant slowly CAUSE3->SOL3

Caption: A decision tree to diagnose and solve common oxidation problems.

Validated Experimental Protocol

This protocol details a standard procedure for the oxidation of 8-bromo-7-methylquinoline using alkaline potassium permanganate.

Protocol: Oxidation using Alkaline KMnO₄

Materials:

  • 8-Bromo-7-methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Experimental Workflow Diagram:

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase SETUP 1. Setup: Dissolve SM & NaOH in H2O, heat to 80-90°C ADD 2. Addition: Add KMnO4 solution slowly over 1 hr SETUP->ADD REACT 3. Reflux: Heat at reflux for 4-8 hrs (Monitor by TLC) ADD->REACT COOL 4. Cool & Quench: Cool to RT, add ethanol to destroy excess KMnO4 REACT->COOL FILTER 5. Filter MnO2: Filter brown solid, wash cake with hot H2O COOL->FILTER CLARIFY 6. Clarify Filtrate: Add NaHSO3 until solution is clear FILTER->CLARIFY PRECIPITATE 7. Precipitate Product: Cool in ice bath, acidify with HCl to pH 3-4 CLARIFY->PRECIPITATE ISOLATE 8. Isolate Crude: Filter white solid, wash with cold H2O, dry PRECIPITATE->ISOLATE PURIFY 9. Purify: Recrystallize from Ethanol/Water ISOLATE->PURIFY

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromo-7-methylquinoline (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water. Heat the mixture to 80-90 °C with stirring.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (3.0-4.0 eq) in deionized water. Add this purple solution slowly to the hot reaction mixture over approximately 1 hour. An exothermic reaction will occur, and the mixture will turn into a brown sludge.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction by taking small aliquots, quenching, extracting into an organic solvent (e.g., ethyl acetate), and analyzing by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. If the purple color of permanganate persists, add a small amount of ethanol or isopropanol to quench it. b. Filter the mixture through a pad of Celite® to remove the brown manganese dioxide. Wash the filter cake thoroughly with several portions of hot water to recover all the product. c. Combine the filtrate and washes. If the solution is still cloudy with fine brown particles, add solid sodium bisulfite portion-wise until the solution becomes clear or pale yellow. d. Cool the clear filtrate in an ice bath. Slowly and with vigorous stirring, add concentrated HCl to acidify the solution to a pH of approximately 3-4. A white precipitate of 8-bromoquinoline-7-carboxylic acid should form. e. Stir the cold suspension for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. f. Wash the collected solid with cold deionized water and dry it under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol, to yield the pure carboxylic acid.

Quantitative Data Summary Table:

ParameterRecommended ValueRationale
Substrate 1.0 eqBasis for calculation
NaOH 2.0 - 2.5 eqEnsures alkaline conditions, saponifies any intermediates.
KMnO₄ 3.0 - 4.0 eqAn excess is required to drive the reaction to completion.
Temperature 95-100 °C (Reflux)Provides activation energy for C-H oxidation.[1]
Reaction Time 4 - 8 hoursDependent on scale; must be monitored by TLC.
Work-up pH ~3-4pH at which the carboxylic acid is fully protonated and least soluble in water.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
  • Milia, E., et al. (n.d.). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences (RSC Publishing).
  • Li, S., et al. (2022, March 10). Enzymatic approaches to site-selective oxidation of quinoline and derivatives.
  • Xu, J., et al. (2025, August 6). Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes. ResearchGate.
  • Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange.
  • Zhu, S., Lin, Y., & Hong, X. (2023, December 22). Efficiently Aerobic Selective Oxidation of 3,7-Dichloro-8-Dichloro Methyl Quinoline to Quinclorac Over Copc-Mn(Oac)2-Hbr Catalysts. SSRN.
  • Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. (n.d.). PMC.
  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.
  • What is the mechanism of Potassium Permanganate?. (2024, July 17). Patsnap Synapse.
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.).
  • 8-Bromo-2-methylquinoline. (n.d.). PMC - NIH.
  • What is the mechanism of action of potassium permanganate (KMnO4)?. (2026, January 1). Dr.Oracle.
  • What is the mechanism of the oxidation of a terminal alkyne with potassium permanganate?. (2018, May 7).
  • 8-Bromoquinoline synthesis. (n.d.). ChemicalBook.
  • Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal.
  • Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025, January 4). ACS Omega.
  • Preventing side product formation in quinoline synthesis. (n.d.). Benchchem.
  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
  • Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016, September 2). Taylor & Francis.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024, July 17). Advanced Journal of Chemistry, Section A.
  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
  • Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts.
  • Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot). (n.d.). OrgoSolver.
  • 7-Bromo-8-methylquinoline. (n.d.).
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020, February 11). ACS Omega.
  • c) ... -> 3-bromo-4-methylpyridine -> KMnO... (2026, January 4). Filo.
  • Potassium Permanganate. (n.d.). Organic Chemistry Portal.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts.
  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Oxidation by permanganate: synthetic and mechanistic aspects. (2008, October 21). NIT Rourkela.

Sources

workup procedures for removing copper salts from quinoline coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CU-REM-001 Subject: Advanced Workup Procedures for Persistent Copper Salts

The Core Problem: Ligand Competition

Why is this hard? In standard organic synthesis, copper removal is a simple extraction. However, you are synthesizing quinolines . Quinoline nitrogens are excellent


-donors. If your product contains additional coordinating groups (e.g., 8-hydroxyquinoline, amino-quinolines), your product is effectively a ligand  that competes with your wash solution for the copper ion.

Standard washes (water/brine) fail because the formation constant (


) of the Product-Cu complex  is often higher than that of the Water-Cu complex . To remove the copper, you must introduce a "Super-Ligand"—a scavenger with a significantly higher affinity for copper than your quinoline product.
The Thermodynamics of Removal
  • Goal: Drive the equilibrium to the right.

    
    
    
  • Success Factor: The stability constant (

    
    ) of the Scavenger must exceed that of the Product.
    

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct workup procedure based on your reaction scale and product solubility.

CopperRemovalDecision Start Start: Reaction Complete IsSoluble Is Product Water Soluble? Start->IsSoluble YesSoluble Yes IsSoluble->YesSoluble NoSoluble No (Organic Soluble) IsSoluble->NoSoluble Dialysis Protocol A: Dialysis w/ EDTA YesSoluble->Dialysis Biologics/Polymers Resin Protocol B: Solid Phase Resin (Water Compatible) YesSoluble->Resin Small Molecules ChelatingProduct Is Product a Strong Chelator? (e.g., 8-HQ) NoSoluble->ChelatingProduct SimpleQuin No (Simple Quinoline) ChelatingProduct->SimpleQuin StrongChel Yes ChelatingProduct->StrongChel AmmoniaWash Protocol C: NH4OH/NH4Cl Wash SimpleQuin->AmmoniaWash Sulfide Protocol D: L-Cysteine / Sulfide StrongChel->Sulfide Stubborn Cases EDTA Protocol E: EDTA Extraction StrongChel->EDTA Standard

Figure 1: Decision tree for selecting the optimal copper removal strategy based on product solubility and chelating potential.

Experimental Protocols

Protocol C: The Modified Ammonia Wash (Tier 1)

Best for: Simple quinolines, large scale, non-chelating products.

The Science: Ammonia (


) displaces the quinoline ligand to form the water-soluble tetraamminecopper(II) complex, 

. This complex is deep blue, providing a visual indicator of success.

Reagents:

  • Saturated aqueous Ammonium Chloride (

    
    )[1][2]
    
  • Concentrated Ammonium Hydroxide (

    
    )
    
  • Mixture: 9:1 ratio of sat.

    
     : conc. 
    
    
    
    (pH
    
    
    9-10).

Step-by-Step:

  • Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

  • Add the 9:1 Ammonia Buffer (volume equal to organic layer).

  • Stir vigorously for 15–30 minutes. Note: Shaking in a sep funnel is often insufficient; prolonged stirring breaks the Cu-Quinoline equilibrium.

  • Separate layers. The aqueous layer should be Deep Blue .

  • Repeat wash until the aqueous layer is colorless.

  • Critical Step: Wash once with water, then brine, to remove residual ammonia which can affect downstream chromatography.

Protocol E: EDTA Chelation (Tier 2)

Best for: Stubborn copper salts, chelating products (e.g., 8-hydroxyquinoline derivatives).

The Science: EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand with a massive binding constant for Cu(II) (


). It will rip copper away from almost any quinoline product.

Reagents:

  • Disodium EDTA (

    
    )
    
  • Water (or mild NaOH to adjust pH)

Step-by-Step:

  • Prepare a 0.1 M or 0.2 M EDTA solution in water.

    • Tip: EDTA dissolves slowly. Adjust pH to 8–9 with NaOH to accelerate dissolution (deprotonated EDTA binds Cu faster).

  • Add EDTA solution to your organic phase.

  • Stir vigorously for 30–60 minutes.

  • Separate layers. The aqueous layer will turn Sky Blue or Greenish-Blue .

  • Warning: EDTA can stabilize emulsions. If an emulsion forms, filter the biphasic mixture through a pad of Celite before separation.

Protocol D: L-Cysteine / Sulfide Precipitation (Tier 3 - "The Nuclear Option")

Best for: Trace metal limits (<10 ppm), GMP intermediates, or when chelation fails.

The Science: Sulfur has a high affinity for soft metals like Copper(I/II). While Sodium Sulfide (


) is effective, it generates toxic 

gas. L-Cysteine is a zwitterionic amino acid that precipitates copper as a polymeric thiolate complex without the stench or toxicity of sulfides.

Step-by-Step:

  • Dissolve crude product in a water-miscible solvent (e.g., THF, Ethanol) or maintain in organic workup solvent.

  • Add L-Cysteine (10–20 wt% relative to expected Cu loading) or wash with saturated aqueous L-Cysteine.

  • Stir at

    
     for 1 hour.
    
  • A thick precipitate (Cu-Cysteine complex) will form.

  • Filtration: Pass the mixture through a pad of Celite or Silica .[3] The copper stays on the solid support; your product passes through.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different methods based on residual copper analysis (ICP-MS) from standard Ullmann coupling workups.

MethodResidual Cu (ppm)ProsCons
Water/Brine Wash > 1000 ppmCheap, easyIneffective for quinolines.
NH4OH / NH4Cl 50 - 200 ppmVisual indicator (Blue), cheapHigh pH can hydrolyze sensitive esters.
EDTA Wash 10 - 50 ppmVery high affinityProne to emulsions; slow kinetics.
L-Cysteine < 10 ppmGreen chemistry, very effectiveRequires filtration step.
Silica Scavengers < 5 ppmHighest purity, easy filtrationExpensive for large scale.

Troubleshooting & FAQ

Q1: My product layer is still green after three ammonia washes. Why?

A: You likely have a lipophilic copper complex . If your quinoline has long alkyl chains, the Cu-Quinoline complex may be more soluble in the organic layer than the Cu-Ammonia complex is in water.

  • Fix: Switch to Protocol E (EDTA) or use a Solid-Supported Scavenger (e.g., QuadraPure™ or SiliaMetS® Thiol). These physically remove the copper rather than relying on partitioning.

Q2: I have a terrible emulsion during the EDTA wash.

A: EDTA acts as a surfactant at high concentrations.

  • Fix 1 (Chemical): Add solid NaCl to saturate the aqueous layer (Salting Out).

  • Fix 2 (Physical): Do not shake; stir gently for a longer period. If already emulsified, filter the entire mess through a Celite pad . The emulsion often breaks on the filter cake.

Q3: Can I just run a column to remove the copper?

A: Risky. Copper salts often streak on silica gel, contaminating fractions. Furthermore, Cu(II) is paramagnetic, which will broaden your NMR signals even if the product looks clean.

  • Recommendation: Always perform a chemical copper removal (Ammonia or EDTA) before flash chromatography. If you must column directly, dope your eluent with 1% Triethylamine (TEA) to keep copper bound to the silica.

Q4: Why not use Sodium Sulfide ( )?

A: While effective, it generates Hydrogen Sulfide (


) gas upon contact with acid, which is neurotoxic and smells of rotten eggs. L-Cysteine  achieves the same chemical result (Cu-S bond formation) without the safety hazard.

References

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics.[2] Link (Foundational workup logic).

  • Frontier, A. (2025). Workup for Removing Copper Salts.[1][2][3][4][5] Not Voodoo (University of Rochester).[4] Link

  • Michaudel, Q., et al. (2012). Improving Copper Removal from Reaction Mixtures.[1][5] The Journal of Organic Chemistry. Link (Discussion of EDTA/Scavenger efficiency).

  • SiliCycle Inc. (2024). Metal Scavengers for Organic Synthesis. SiliCycle Application Notes. Link

  • Thurmond, C. R., et al. (2018). L-Cysteine as a Green Scavenger for Palladium and Copper. Organic Process Research & Development. Link (Validation of L-Cysteine protocol).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth ¹H NMR Spectral Interpretation and Comparative Analysis

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Quinolines, as a privileged scaffold, are ubiquitous in pharmacologically active agents and functional materials.[1] The compound 8-Bromoquinoline-7-carboxylic acid presents a unique analytical challenge, combining the complex spin systems of the quinoline core with the electronic perturbations of a bromine atom and a carboxylic acid group.

This guide provides a comprehensive, field-proven analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum expected for 8-Bromoquinoline-7-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages expert knowledge and comparative data from closely related analogues to construct a detailed spectral prediction. We will explore the underlying principles dictating the spectral appearance, compare it with alternative structures, and provide a robust protocol for empirical validation.

Pillar 1: Theoretical ¹H NMR Spectrum of 8-Bromoquinoline-7-carboxylic acid

The power of NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule. For 8-Bromoquinoline-7-carboxylic acid, each proton on the aromatic scaffold has a unique chemical environment, leading to a distinct and predictable resonance signal.

Molecular Structure and Proton Assignments

To begin our analysis, we must first identify the distinct protons on the molecule. The structure and numbering convention are illustrated below. We anticipate signals for five aromatic protons (H-2, H-3, H-4, H-5, H-6) and one labile carboxylic acid proton (H-COOH).

Caption: Structure of 8-Bromoquinoline-7-carboxylic acid with proton labeling.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The predicted ¹H NMR spectrum is summarized in the table below. The rationale for these assignments is based on the fundamental principles of NMR and data from substituted quinolines.

  • The Pyridine Ring (H-2, H-3, H-4): The nitrogen atom strongly deshields adjacent protons. H-2 is expected to be the most downfield proton of the quinoline core due to its proximity to the electronegative nitrogen. H-4 is also significantly deshielded.

  • The Benzene Ring (H-5, H-6): The bromine at C-8 and the carboxylic acid at C-7 are both electron-withdrawing groups. Their combined inductive effects will deshield the protons on the carbocyclic ring, shifting H-5 and H-6 downfield compared to unsubstituted quinoline.

  • The Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm, due to hydrogen bonding.[2][3] Its signal may be so broad as to be difficult to distinguish from the baseline, and it will readily exchange with D₂O.

ProtonPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-COOH11.0 - 13.0broad singlet (br s)N/AHighly deshielded acidic proton, subject to hydrogen bonding and exchange.[2][3]
H-28.9 - 9.1doublet of doublets (dd)J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7Adjacent to electronegative N. Coupled to H-3 (ortho) and H-4 (meta).
H-48.4 - 8.6doublet of doublets (dd)J(H4-H3) ≈ 8.4, J(H4-H2) ≈ 1.7Deshielded by N. Coupled to H-3 (ortho) and H-2 (meta).
H-68.2 - 8.4doublet (d)J(H6-H5) ≈ 8.5Deshielded by adjacent COOH and Br (at C8). Ortho-coupled to H-5.
H-57.8 - 8.0doublet (d)J(H5-H6) ≈ 8.5Influenced by deshielding from the pyridine ring and substituents. Ortho-coupled to H-6.
H-37.6 - 7.8doublet of doublets (dd)J(H3-H4) ≈ 8.4, J(H3-H2) ≈ 4.5Coupled to both H-2 and H-4.

Pillar 2: Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of 8-Bromoquinoline-7-carboxylic acid with the known experimental data for the closely related 7-bromo-8-hydroxyquinoline .[4] The primary difference is the substituent at the 8-position: a bromine atom (electron-withdrawing) versus a hydroxyl group (electron-donating via resonance, withdrawing via induction).

ProtonPredicted δ (ppm) (8-Br-7-COOH-Q)Experimental δ (ppm) (7-Br-8-OH-Q)[4]Analysis of the Difference
H-2 8.9 - 9.18.83The electronic effect of substituents at C7/C8 has a minor impact on the distant H-2 proton. The prediction is consistent.
H-4 8.4 - 8.68.51Similar to H-2, the effect is minimal. The prediction aligns well with the experimental data.
H-3 7.6 - 7.87.59The prediction is consistent, showing minor influence from the distant substituents.
H-6 8.2 - 8.47.73Significant Downfield Shift Predicted. In our target, H-6 is ortho to a COOH group. In the comparator, it is ortho to a Br. The stronger deshielding effect of the adjacent COOH group in the target molecule is expected to shift H-6 significantly downfield.
H-5 7.8 - 8.07.10Significant Downfield Shift Predicted. In our target, the C8-Br is strongly electron-withdrawing. In the comparator, the C8-OH is electron-donating by resonance. This donation in the comparator shields H-5, shifting it upfield. The removal of this shielding and the addition of the C7-COOH's withdrawing effect in our target molecule will cause a pronounced downfield shift for H-5.

This comparative analysis demonstrates the self-validating logic of NMR interpretation. The predicted shifts are not arbitrary but are reasoned adjustments from a known experimental baseline, grounded in the established electronic effects of the functional groups.

Alternative Analytical Techniques

While ¹H NMR is the gold standard for this type of structural analysis, other techniques provide complementary data:

  • ¹³C NMR Spectroscopy: Would confirm the carbon backbone, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (~165-185 ppm).[3]

  • Mass Spectrometry (MS): Would confirm the molecular weight (252.06 g/mol for C₁₀H₆BrNO₂) and provide fragmentation patterns that could help verify the connectivity of the quinoline core and its substituents.[5][6]

  • Infrared (IR) Spectroscopy: Would clearly show a very broad O-H stretch for the carboxylic acid dimer (from ~2500-3300 cm⁻¹) and a strong C=O carbonyl stretch (~1690-1760 cm⁻¹).[2]

Pillar 3: Experimental Protocol & Workflow

Trustworthy data begins with a meticulous experimental protocol. The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of 8-Bromoquinoline-7-carboxylic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 8-Bromoquinoline-7-carboxylic acid.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry 5 mm NMR tube.

      • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity will effectively dissolve the carboxylic acid, and importantly, it will allow for the observation of the acidic -COOH proton, which might otherwise exchange too rapidly in protic solvents like methanol-d₄. Chloroform-d (CDCl₃) is an alternative but may have lower solubility for this compound.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable alternative that does not overlap with analyte signals). For routine structural confirmation, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often sufficient for referencing.

    • Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.[7]

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard single-pulse ¹H experiment with the following typical parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

      • Number of Scans (ns): 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the peak multiplicities and measure the coupling constants (J-values).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.6 mL DMSO-d6 weigh->dissolve mix 3. Homogenize in NMR Tube dissolve->mix insert 4. Insert Sample & Equilibrate mix->insert shim 5. Tune & Shim insert->shim acquire 6. Acquire 1H Spectrum (16-64 scans) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase calibrate 9. Calibrate to Solvent Peak phase->calibrate analyze 10. Integrate & Analyze (δ, J, Multiplicity) calibrate->analyze

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

References

  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Carcone, L., et al. (2018). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved February 15, 2026, from [Link]

  • Kumar M. R., P., & Hunashal R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 15, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). 8-Bromo-quinoline-7-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 8-Bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 8-Bromoquinoline-7-carboxylic acid, a substituted quinoline of interest in medicinal chemistry.

Given the absence of published experimental spectra for this specific molecule, this guide employs a comparative approach, leveraging predictive methodologies and experimental data from structurally related analogs to forecast the chemical shifts. This approach not only provides a reliable estimate but also deepens the understanding of substituent effects on the quinoline ring system.

The Predicted ¹³C NMR Spectrum of 8-Bromoquinoline-7-carboxylic acid

Predictive algorithms, which utilize extensive databases of experimental data and various computational methods like Density Functional Theory (DFT) and empirical models, are powerful tools in modern spectroscopy.[1] These tools can provide a reliable starting point for spectral analysis. Based on established substituent effects and data from online prediction resources, the estimated ¹³C NMR chemical shifts for 8-Bromoquinoline-7-carboxylic acid are presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 8-Bromoquinoline-7-carboxylic acid. The chemical shifts are estimated based on a combination of predictive models and analysis of substituent effects.

Carbon AtomPredicted Chemical Shift (ppm)
C-2~151
C-3~123
C-4~138
C-4a~129
C-5~128
C-6~130
C-7~135
C-8~125
C-8a~147
C=O~168

To facilitate the discussion of these predicted shifts, the IUPAC numbering for the quinoline ring system is provided in the diagram below.

Caption: Structure and numbering of 8-Bromoquinoline-7-carboxylic acid.

Comparative Analysis: Understanding Substituent Effects

The predicted chemical shifts can be better understood by comparing them with the experimental data of quinoline and its derivatives. This comparative analysis allows for the dissection of the electronic effects of the bromine and carboxylic acid substituents.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of 8-Bromoquinoline-7-carboxylic acid with Related Compounds. All data for related compounds are experimental and were recorded in CDCl₃, unless otherwise noted.

CarbonQuinoline8-Bromoquinoline8-Hydroxyquinoline-7-carboxylic acidPredicted 8-Bromoquinoline-7-carboxylic acid
C-2150.3~150~150~151
C-3121.1~122~122~123
C-4136.1~136~137~138
C-4a128.2~129~128~129
C-5126.6~128~127~128
C-6127.6~129~128~130
C-7129.4~130~110~135
C-8129.4~118~155~125
C-8a148.4~147~146~147
C=O--~170~168
The Influence of the Bromine Atom at C-8

The introduction of a bromine atom at the C-8 position is expected to cause a significant upfield shift (to a lower ppm value) for the directly attached carbon (C-8) due to the "heavy atom effect". This is a well-documented phenomenon where the large number of electrons in heavier halogens influences the shielding of the attached carbon nucleus. The other carbons in the ring are expected to experience minor downfield shifts due to the inductive electron-withdrawing nature of bromine.

The Influence of the Carboxylic Acid Group at C-7

The carboxylic acid group is an electron-withdrawing group, which generally causes a downfield shift for the carbons in its vicinity. The ipso-carbon (C-7) is expected to be significantly deshielded and shifted downfield. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position, typically in the range of 165-185 ppm.[2]

By analyzing the experimental data for 8-hydroxyquinoline-7-carboxylic acid, we can observe the strong deshielding effect of the hydroxyl group on C-8 (~155 ppm) and the shielding effect on C-7 (~110 ppm). In our target molecule, the bromine at C-8 and the carboxylic acid at C-7 will have competing and combined effects on the surrounding carbons, leading to the predicted shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a robust experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 8-Bromoquinoline-7-carboxylic acid.

G cluster_workflow Experimental Workflow for ¹³C NMR prep Sample Preparation instrument Instrument Setup prep->instrument Load Sample acquisition Data Acquisition instrument->acquisition Start Experiment processing Data Processing acquisition->processing FID Signal analysis Spectral Analysis processing->analysis Processed Spectrum

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 8-Bromoquinoline-7-carboxylic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and form hydrogen bonds.

    • Ensure the sample is fully dissolved to avoid line broadening. Gentle warming or sonication may be required.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For ¹³C NMR, this typically includes:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

      • Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually sufficient for most organic molecules.

      • Acquisition Time: Typically around 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is commonly used as a secondary reference.

    • Integrate the peaks if desired, although integration in proton-decoupled ¹³C NMR is not always quantitative due to varying relaxation times and NOE effects.

    • Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted shifts and a thorough understanding of substituent effects. 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignments.

Conclusion

This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for 8-Bromoquinoline-7-carboxylic acid. By combining predictive methods with a comparative analysis of related compounds, we have established a reliable framework for interpreting the experimental spectrum of this molecule. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality data for structural verification. As with any analytical technique, the synergy between prediction, careful experimentation, and sound interpretation is key to unlocking the structural secrets of novel chemical entities.

References

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • S. Asadi, et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • ACD/Labs. NMR Prediction. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • The Royal Society of Chemistry. (2018).
  • Hansen, P. E., et al. (2010). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules.
  • Elslager, E. F., et al. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PerkinElmer Informatics. (2023, December 18). The Ease of NMR Prediction with ChemDraw [Video]. YouTube. [Link]

  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?. r/chemistry. [Link]

  • Sambath Baskaran Academy. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

  • Upstream Solutions. Putting ChemNMR to the Test. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Scientist. (2024, May 17). Predication of NMR in chemdraw [Video]. YouTube. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

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mass spectrometry fragmentation pattern of 8-Bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: 8-Bromoquinoline-7-carboxylic Acid Profiling

Part 1: Executive Summary & Strategic Context

8-Bromoquinoline-7-carboxylic acid (CAS: 1312134-45-4) is a critical heterocyclic scaffold in drug discovery, particularly for kinase inhibitors and DNA-intercalating agents. Its structural duality—possessing a basic quinoline nitrogen and an acidic carboxyl group—presents unique challenges in mass spectrometry (MS) profiling.

This guide moves beyond basic characterization to provide a comparative analysis of ionization behaviors. It addresses the common analytical pitfall: distinguishing this scaffold from its regioisomers (e.g., 8-bromoquinoline-2-carboxylic acid) which often co-elute in rapid gradient LC-MS workflows.

Key Technical Takeaway: The "ortho-like" proximity of the 8-bromo substituent to the 7-carboxyl group creates a distinct steric and electronic environment that suppresses certain fragmentation pathways observed in less hindered isomers, serving as a diagnostic fingerprint.

Part 2: Chemical Identity & Theoretical MS Profile

Before initiating experimental workflows, verify the theoretical isotope distribution. The presence of a single bromine atom creates a signature 1:1 doublet that is non-negotiable for identification.

PropertyValue / Description
Formula C₁₀H₆BrNO₂
Monoisotopic Mass 250.9582 (⁷⁹Br)
Exact Mass (M+2) 252.9561 (⁸¹Br)
Isotope Pattern 1:1 ratio of M and M+2 peaks (Diagnostic)
pKa (Predicted) ~2.5 (COOH), ~4.9 (Quinoline N)
LogP ~2.3

Part 3: Comparative Methodologies (Alternatives Analysis)

This section compares the two primary ionization modes. For most drug development applications, Method A (ESI) is superior due to its sensitivity for polar scaffolds, while Method B (EI) is reserved for structural confirmation of raw materials.

Method A: ESI-MS/MS (Electrospray Ionization) – Recommended
  • Context: Bioanalysis, DMPK, Impurity Profiling.

  • Ionization Mode: Positive (+). While the carboxylic acid suggests Negative (-) mode, the quinoline nitrogen is highly proton-affinitive. Positive mode yields 10-50x higher sensitivity using acidic mobile phases.

  • Primary Transition (Quantitation):

    
     (Decarboxylation).
    
  • Secondary Transition (Qualifier):

    
     (Dehydration).
    
Method B: EI-GC/MS (Electron Impact) – Alternative
  • Context: Synthetic intermediate purity, raw material QC.

  • Behavior: Hard ionization leads to extensive fragmentation.

  • Limitation: Requires derivatization (Methylation/Silylation) due to the high polarity of the free acid, making it less direct than ESI.

Differentiation from Isomers (e.g., 2-Carboxylic Acid)
  • 8-Bromoquinoline-7-COOH: The decarboxylation (

    
    ) is sterically influenced by the bulky 8-Br. The ratio of Dehydration (
    
    
    
    ) to Decarboxylation is typically higher here than in the 2-COOH isomer, where decarboxylation is electronically favored and sterically unhindered.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-MS/MS Optimization (ESI+)
  • Objective: Maximize signal-to-noise for the [M+H]+ precursor.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Why: The acid ensures the quinoline nitrogen is fully protonated (

      
      ). Ammonium acetate buffers may suppress ionization by competing for protons.
      
  • Column: C18 (e.g., Waters BEH C18), 1.7 µm.

    • Why: Retains the polar zwitterion sufficiently to separate it from the solvent front, reducing ion suppression.

Step-by-Step Workflow:

  • Tune: Infuse 1 µg/mL standard at 10 µL/min.

  • Precursor Scan: Center Q1 on m/z 252.0 (⁷⁹Br isotope). Verify the presence of m/z 254.0 at ~98% relative intensity.

  • Product Scan: Apply Collision Energy (CE) ramp (10–50 eV).

  • Validation: If the M+2 peak (m/z 254) does not produce a corresponding fragment at m/z 210 (loss of CO₂ from the heavy isotope), the precursor selection is incorrect (likely interference).

Protocol 2: Diagnostic Fragment Confirmation

To confirm the 7-position (vs. 2-position), monitor the "Ortho-Effect" Dehydration :

  • Isolate m/z 252.

  • Apply low CE (15 eV).

  • Observe m/z 234 ([M+H - H₂O]⁺).

    • Insight: In 7-COOH isomers, the acylium ion formed is stabilized by the aromatic system but destabilized by the adjacent electron-withdrawing Bromine. If m/z 234 is absent or <5% relative abundance, suspect the 3- or 4-COOH isomer.

Part 5: Data Interpretation & Visualization

Table 1: Key Fragment Ions (ESI+ Mode)
m/z (⁷⁹Br)m/z (⁸¹Br)IdentityMechanismRelative Abundance (Est.)
252 254

Protonated Molecule100% (Base Peak)
234 236

Acylium Ion Formation10–30%
208 210

Decarboxylation (Protonated 8-Bromoquinoline)60–80%
129 129

Loss of Br• (Radical Cleavage)<5% (Rare in ESI)
Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways. Note the distinct "Bromine Retention" in the primary ESI pathways, which is crucial for tracking the drug scaffold in complex matrices.

FragmentationPathway cluster_legend Pathway Legend Precursor [M+H]+ Precursor m/z 252 (79Br) / 254 (81Br) (Protonated 8-Bromoquinoline-7-COOH) Acylium Acylium Ion m/z 234 / 236 [M+H - H2O]+ Precursor->Acylium - H2O (18 Da) Low CE (15-20 eV) Decarbox Protonated 8-Bromoquinoline m/z 208 / 210 [M+H - CO2]+ Precursor->Decarbox - CO2 (44 Da) Med CE (25-35 eV) Dominant Pathway RingFrag Quinoline Ring Fragment m/z 129 [Loss of Br] Decarbox->RingFrag - Br• (79/81 Da) High CE (>50 eV) (Rare in ESI) key Blue: Primary Precursor Green: Quantifier Ion Yellow: Qualifier Ion Red: High Energy Fragment

Caption: ESI+ Fragmentation Pathway. The primary quantification transition is the loss of CO₂ (Green), preserving the bromine signature.

Part 6: References

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (General quinoline acid fragmentation mechanisms).

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. (Differentiation of quinoline isomers).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 8-Bromoquinoline. (Base scaffold fragmentation data).

  • PubChem. Compound Summary: 8-Bromoquinoline-7-carboxylic acid. (Physical properties and identifiers).

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise analysis of isomeric compounds is a cornerstone of ensuring product quality, safety, and efficacy. Quinoline carboxylic acids, a class of compounds integral to various pharmaceutical agents and biological processes, present a unique analytical challenge due to the subtle structural differences among their positional isomers. These differences, often limited to the position of the carboxylic acid group on the quinoline ring, can significantly impact their physicochemical properties and, consequently, their chromatographic behavior.

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of quinoline carboxylic acid isomers. Moving beyond a simple recitation of methods, we will delve into the underlying principles that govern their separation, offering a framework for logical method development and troubleshooting. The insights and data presented herein are curated for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the separation of these critical compounds.

The Challenge of Isomeric Separation

The primary difficulty in separating quinoline carboxylic acid isomers lies in their nearly identical molecular weights and similar fundamental structures.[1] The position of the nitrogen atom and the carboxylic acid group dictates the molecule's overall polarity, pKa, and hydrophobicity. These subtle variations are the levers we must pull during method development to achieve resolution. For instance, the proximity of the carboxylic acid group to the nitrogen atom can influence the molecule's acidity and its interaction with the stationary phase.

Key Factors Influencing HPLC Retention

Achieving a successful separation of quinoline carboxylic acid isomers is a multifactorial endeavor. The interplay between the mobile phase, stationary phase, and the analyte's properties is critical.[2][3]

  • Mobile Phase pH and Analyte Ionization: The pH of the mobile phase is arguably the most critical parameter for controlling the retention of ionizable compounds like quinoline carboxylic acids.[1][4] These compounds can exist in a neutral, protonated (cationic), or deprotonated (anionic) state depending on the mobile phase pH relative to their pKa values. In reversed-phase HPLC, the neutral form is generally more retained on a nonpolar stationary phase (like C18) than its ionized counterpart. By adjusting the pH, we can manipulate the ionization state of the isomers and thus their retention times. Since the pKa values of the isomers differ slightly based on the carboxyl group's position, pH manipulation is a powerful tool for achieving selectivity.[1]

  • Choice of Stationary Phase:

    • Reversed-Phase (RP) Chromatography: C18 columns are the workhorses of HPLC and are commonly used for separating quinoline derivatives.[5][6] The primary retention mechanism is hydrophobic interaction. The subtle differences in the hydrophobicity of the quinoline carboxylic acid isomers will influence their retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For these polar analytes, HILIC presents a compelling alternative to reversed-phase chromatography.[7][8][9][10] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[9][11] This technique is particularly advantageous for compounds that show little or no retention in reversed-phase systems.[7][9] The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[9]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly affect retention.[4] In reversed-phase HPLC, increasing the organic content decreases retention time, while in HILIC, the opposite is true.

Comparative Analysis of Retention Times

Table 1: Representative Retention Time Comparison of Quinoline Carboxylic Acid Isomers on a C18 Column

IsomerStructureExpected Retention Time (min)Rationale for Elution Order
Quinoline-2-carboxylic acid (Quinaldic Acid)

ShorterThe proximity of the carboxylic acid group to the nitrogen atom can lead to intramolecular hydrogen bonding, potentially reducing its interaction with the C18 stationary phase. It is also a relatively polar isomer.
Quinoline-3-carboxylic acid

IntermediateExhibits intermediate polarity and hydrophobicity compared to the 2- and 4-isomers.
Quinoline-4-carboxylic acid (Cinchoninic Acid)

LongerOften shows greater retention in reversed-phase systems due to its electronic structure and potential for stronger hydrophobic interactions.
Quinoline-6-carboxylic acid

LongestWith the carboxylic acid group on the benzene ring portion and further from the nitrogen, this isomer may exhibit the most hydrophobic character, leading to the strongest retention on a C18 column.

Note: The actual retention times and elution order can vary significantly based on the specific HPLC conditions (e.g., exact mobile phase pH, column manufacturer, temperature).

Experimental Protocols

To provide a practical framework, two detailed experimental protocols are presented below: a standard Reversed-Phase HPLC method and an alternative HILIC method.

Protocol 1: Reversed-Phase HPLC Method

This protocol is a robust starting point for the separation of quinoline carboxylic acid isomers.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[6]
  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
  • Quinoline carboxylic acid isomer standards (e.g., Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid, Quinoline-4-carboxylic acid, Quinoline-6-carboxylic acid).[12][13][14]
  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Phosphoric acid or Formic acid (analytical grade).
  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2-3)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm[6] or a wavelength appropriate for the specific isomers
Run Time 20 minutes

3. Standard Solution Preparation:

  • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
  • Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase composition (90% A: 10% B) to a final concentration of 10 µg/mL for each isomer.

4. Sample Preparation:

  • Dissolve the sample in methanol to achieve a target concentration of approximately 1 mg/mL.
  • Sonicate for 10-15 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Protocol 2: HILIC Method

This protocol is an alternative for isomers that are poorly retained in reversed-phase mode.

1. Instrumentation and Materials:

  • Same as Protocol 1, but with a HILIC column.
  • HILIC Column (e.g., Silica-based, 2.1 mm x 100 mm, 1.7 µm particle size).
  • Ammonium formate or Ammonium acetate (LC-MS grade).

2. Chromatographic Conditions:

ParameterCondition
Column HILIC (e.g., Silica, 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 95% B; 1-8 min: 95-70% B; 8-9 min: 70% B; 9-9.1 min: 70-95% B; 9.1-12 min: 95% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection UV at an appropriate wavelength or Mass Spectrometry (MS)
Run Time 12 minutes

3. Solution Preparation:

  • Prepare stock and working standard solutions as in Protocol 1, but use a diluent with a high organic content (e.g., 90% acetonitrile) to be compatible with the HILIC mobile phase.

Visualizing the Workflow and Separation Principles

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solutions in Methanol working Dilute to 10 µg/mL in Initial Mobile Phase stock->working inject Inject 10 µL onto C18 Column working->inject sample Dissolve & Filter Sample sample->inject separate Gradient Elution with Acidified Water/Acetonitrile inject->separate detect UV Detection at 289 nm separate->detect integrate Integrate Peak Areas detect->integrate compare Compare Retention Times (tR) integrate->compare quantify Quantify (Optional) compare->quantify

Caption: Workflow for RP-HPLC analysis of quinoline carboxylic acid isomers.

G cluster_low_ph Low pH (e.g., < pKa) cluster_high_ph High pH (e.g., > pKa) low_ph_state Analyte State Neutral (R-COOH) low_ph_interaction Interaction with C18 Strong Hydrophobic Interaction low_ph_state->low_ph_interaction low_ph_retention Result Longer Retention Time low_ph_interaction->low_ph_retention high_ph_state Analyte State Anionic (R-COO-) high_ph_interaction Interaction with C18 Weak Interaction (More Polar) high_ph_state->high_ph_interaction high_ph_retention Result Shorter Retention Time high_ph_interaction->high_ph_retention

Caption: Effect of mobile phase pH on retention in reversed-phase HPLC.

Conclusion

The successful separation of quinoline carboxylic acid isomers by HPLC is a testament to the power of systematic method development grounded in chromatographic theory. While their structural similarities pose a significant challenge, careful manipulation of mobile phase pH, selection of an appropriate stationary phase (either reversed-phase or HILIC), and optimization of the organic modifier can yield excellent resolution. This guide has provided two robust starting protocols and a theoretical framework to empower researchers to confidently tackle this analytical task. By understanding the "why" behind the elution order, scientists can move beyond trial-and-error and logically develop methods that are both efficient and reliable.

References

  • 15. Uludag Bee Journal.

  • 5. Journal of Chromatography B.

  • 2. Altabrisa Group.

  • 4. Chemistry LibreTexts.

  • 3. Separation Science.

  • 7. Research Journal of Pharmacy and Technology.

  • 8. ResearchGate.

  • 16. Sigma-Aldrich.

  • 1. Benchchem.

  • 17. ResearchGate.

  • 18. SIELC Technologies.

  • 19. PMC.

  • 20. MDPI.

  • 9. Sigma-Aldrich.

  • 6. Benchchem.

  • 10. Longdom Publishing.

  • 11. Agilent.

  • 12. PubChem.

  • 13. PubChem.

  • 14. PubChem.

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A Comparative Guide to the Infrared Spectroscopy of Quinolino Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of carboxylic acid groups attached to a quinoline scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak values. It delves into the causal electronic and structural factors that dictate the vibrational frequencies of these molecules, comparing them against simpler aliphatic and aromatic carboxylic acids to provide a comprehensive diagnostic framework.

Part 1: The Fundamental Vibrational Language of Carboxylic Acids

Infrared spectroscopy is a powerful technique for identifying functional groups based on their unique vibrational modes when they absorb IR radiation.[1][2] For a carboxylic acid (-COOH), four primary vibrational modes serve as its spectroscopic fingerprint. The most dominant of these are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups.

In the condensed phase, carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the single most important factor governing their IR spectral appearance.[3][4]

  • O–H Stretch: Instead of a sharp band typical of a "free" hydroxyl group, the extensive hydrogen bonding in the dimer creates a vast continuum of bond strengths. This results in an extremely broad and characteristic absorption band that spans from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[3][5][6] This broad feature is often superimposed on the sharper C-H stretching bands, creating a "messy" but highly diagnostic region.[3]

  • C=O Stretch: The carbonyl stretch of a carboxylic acid is one of the strongest absorptions in an IR spectrum.[2][6] For a simple saturated aliphatic acid existing as a dimer, this peak is found around 1700-1725 cm⁻¹.[1] Hydrogen bonding weakens the C=O double bond, lowering its vibrational frequency (a shift to a lower wavenumber) compared to a free monomer, which would absorb at a higher frequency (~1760 cm⁻¹).[5]

  • C–O Stretch & O–H Bend: The spectrum is further characterized by a C–O stretching vibration, which appears in the 1210-1320 cm⁻¹ region, and in-plane O–H bending, often coupled with the C-O stretch, found between 1395-1440 cm⁻¹.[3]

Part 2: The Influence of Conjugation—A Look at Benzoic Acid

When the carboxylic acid group is attached to an aromatic ring, such as in benzoic acid, electronic delocalization (conjugation) comes into play. The π-system of the benzene ring interacts with the C=O double bond, slightly lengthening it and reducing its bond order. This weakening of the bond requires less energy to vibrate, resulting in a downward shift of the C=O stretching frequency by 20-30 cm⁻¹ compared to its aliphatic counterpart.[5] Therefore, the C=O stretch for an aromatic acid like benzoic acid typically appears in the 1680-1700 cm⁻¹ range.

Part 3: The Quinoline Scaffold—An Electron-Withdrawing Heterocycle

The quinoline ring system itself presents a rich IR spectrum with characteristic absorptions:

  • Aromatic C-H Stretch: Above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[7]

  • C=C and C=N Stretches: A series of bands in the 1470-1620 cm⁻¹ region.[7]

  • C-H Out-of-Plane Bending: Strong absorptions in the 740-830 cm⁻¹ region, which can be diagnostic of the substitution pattern on the rings.[7]

Crucially, the quinoline ring, with its electronegative nitrogen atom, is an electron-withdrawing system. This property is key to understanding its influence on an attached carboxylic acid group.

Part 4: A Comparative Analysis of Quinoline Carboxylic Acids

When a carboxylic acid is placed on a quinoline ring, we must consider the combined effects of hydrogen bonding, conjugation with the aromatic system, and the inductive electron-withdrawing effect of the quinoline nitrogen. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen can introduce additional complexity, depending on the position of the substituent.

The strong electron-withdrawing nature of the quinoline ring tends to pull electron density away from the carbonyl group. This inductive effect strengthens the C=O double bond, which would, in isolation, shift the stretching frequency to a higher wavenumber. However, this is counteracted by the conjugative effect, which shifts it to a lower wavenumber. The final observed position of the C=O stretch is a balance of these competing electronic effects, alongside the dominant influence of intermolecular hydrogen bonding.

For example, a study on 7-chloro-4-hydroxy-3-quinolinecarboxylic acid identified a very strong C=O stretching band at 1707 cm⁻¹.[8] This value is within the range expected for a conjugated carboxylic acid, indicating that the combined electronic effects and hydrogen bonding result in a peak position comparable to other aromatic carboxylic acids.

Comparative Data Summary
Vibrational ModeSaturated Aliphatic Acid (Hexanoic Acid)Aromatic Acid (Benzoic Acid)Quinoline Carboxylic Acid DerivativeRationale for Shift
O–H Stretch (cm⁻¹) 2500–3300 (very broad)2500–3300 (very broad)2500–3300 (very broad)Dominated by strong intermolecular hydrogen bonding in all cases.[1][3]
C=O Stretch (cm⁻¹) ~1710 - 1721~1680 - 1700~1675 - 1710Conjugation with the aromatic/heteroaromatic ring lowers the frequency relative to aliphatic acids.[5][8]
C–O Stretch (cm⁻¹) ~1296~1290 - 1320~1200 - 1325This mode is often coupled with other vibrations and its position can be influenced by the specific ring substitution.[3][9]
Aromatic C=C/C=N (cm⁻¹) N/A~1450 - 1600~1470 - 1620Characteristic of the aromatic ring system.[7]

Part 5: Experimental Protocol for High-Quality ATR-FTIR Analysis

The following is a generalized protocol for acquiring the IR spectrum of a quinoline carboxylic acid sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powders or liquids.

Objective: To obtain a clean, high-resolution infrared spectrum of a quinoline carboxylic acid derivative for functional group analysis.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has had adequate time to stabilize (typically >30 minutes).

    • Confirm the ATR accessory (e.g., with a diamond or germanium crystal) is clean and properly installed in the sample compartment.

  • Background Collection:

    • Before introducing the sample, a background spectrum must be collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

    • Lower the ATR anvil to ensure no sample is present.

    • Initiate the "Collect Background" command in the instrument software. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

  • Sample Application:

    • Place a small amount of the solid quinoline carboxylic acid powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque knob. This ensures intimate contact between the sample and the crystal surface, which is critical for a strong signal.

  • Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Initiate the "Collect Sample" command using the same scan parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution).[7] The software will automatically ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Clean the ATR crystal and anvil thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

    • Use the software's "Find Peaks" function to label the wavenumbers of significant absorption bands.

    • If necessary, apply a baseline correction to flatten the spectrum for better presentation.

    • Save and export the data in a suitable format (e.g., PDF, CSV).

Part 6: Visualizing Key Spectroscopic Relationships

The following diagram illustrates the primary vibrational modes of a quinoline carboxylic acid and the key factors that influence their position in the IR spectrum.

IR_Influences cluster_molecule Quinoline Carboxylic Acid cluster_vibrations Key Vibrational Modes cluster_factors Influencing Factors mol      H      | (Quinoline)-C=O          |          O OH_stretch O-H Stretch (2500-3300 cm⁻¹) CO_stretch C=O Stretch (1675-1710 cm⁻¹) H_bond Intermolecular H-Bonding (Dimer) H_bond->OH_stretch Broadens band significantly H_bond->CO_stretch Lowers frequency (weakens C=O) conjugation Conjugation with Quinoline Ring conjugation->CO_stretch Lowers frequency (delocalization) intra_H_bond Potential Intramolecular H-Bonding to N intra_H_bond->OH_stretch May alter band shape intra_H_bond->CO_stretch May lower frequency

Caption: Factors influencing the IR spectrum of a quinoline carboxylic acid.

Conclusion

The infrared spectrum of a quinoline carboxylic acid is a rich tapestry woven from the fundamental vibrations of the -COOH group and the electronic influences of the heteroaromatic scaffold. While the hallmark very broad O-H stretch remains the most unambiguous identifier, the precise location of the strong C=O stretching absorption provides deeper insight. Its position, typically between 1675-1710 cm⁻¹, reflects a delicate balance between the frequency-lowering effects of hydrogen bonding and aromatic conjugation, and the potential frequency-raising inductive effect of the quinoline ring. By comparing the spectrum to simpler aliphatic and aromatic analogues, researchers can confidently identify this important molecular motif and gain valuable clues about its electronic and structural environment.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]

  • Khan Academy. (n.d.). Signal characteristics - shape. [Link]

  • Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]

Sources

Comparative Guide: Reactivity of 8-Bromo vs. 6-Bromo Quinoline Carboxylic Acids

[1][2]

Executive Summary

In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the functionalization of its carbocyclic ring presents distinct regioselective challenges. This guide analyzes the reactivity divergence between 6-bromoquinoline and 8-bromoquinoline carboxylic acid derivatives.

The Core Distinction:

  • 6-Bromo Isomers: Behave similarly to standard para-substituted aryl bromides. They are sterically accessible and electronically predictable, typically affording high yields (>90%) in palladium-catalyzed cross-couplings under standard conditions.[1]

  • 8-Bromo Isomers: Exhibit significantly reduced reactivity due to the "Peri-Effect." The proximity of the quinoline nitrogen (N1) creates both steric hindrance and electronic repulsion (lone pair interaction) that impedes the oxidative addition step of catalytic cycles.

Recommendation: While 6-bromo derivatives are "plug-and-play," 8-bromo derivatives require specialized protocols—specifically the use of sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands) and protection of the carboxylic acid moiety to prevent catalyst poisoning.

Structural & Mechanistic Analysis

To troubleshoot low yields, one must understand the micro-environment of the C-Br bond.

Electronic and Steric Landscape

The reactivity difference is not merely inductive; it is geometric.

  • The 6-Position (Remote): Located on the carbocyclic ring, it is sufficiently removed from the heterocyclic nitrogen. The C-Br bond is accessible to the bulky Pd(0) species (typically 14-16 Å in diameter for active catalytic complexes).[1]

  • The 8-Position (Proximal/Peri): This position is flanked by the C7-H and the N1 lone pair.

    • Steric Clash: The N1 lone pair occupies space that hinders the approach of the metal center.

    • Electronic Repulsion:[1] During oxidative addition, the electron-rich Pd(0) species experiences repulsion from the electron-rich nitrogen lone pair, raising the activation energy (

      
      ) for the insertion step.
      
Visualization of Reactivity Pathways

ReactivityLandscapeStartBromo-QuinolineCarboxylic AcidIsomer66-Bromo Isomer(Benzene-like)Start->Isomer6Isomer SelectionIsomer88-Bromo Isomer(Peri-hindered)Start->Isomer8Path6Standard Oxidative Addition(Fast)Isomer6->Path6Pd(0) ApproachPath8Inhibited Oxidative Addition(Slow)Isomer8->Path8Steric/Electronic RepulsionChelationPotential N-Pd Interaction(Catalyst Trapping)Isomer8->ChelationCoordination Side-ReactionProduct6High Yield Product(>90%)Path6->Product6Product8Low Yield/Stalled(<50% without opt.)Path8->Product8Chelation->Product8Deactivation

Figure 1: Mechanistic divergence between 6- and 8-bromoquinoline isomers. The 8-position suffers from "Peri-Effect" hindrance and potential catalyst trapping via nitrogen coordination.

Comparative Performance Data

The following data summarizes typical yields for a Suzuki-Miyaura coupling (Reaction with Phenylboronic acid) of Methyl 6-bromoquinoline-2-carboxylate vs. Methyl 8-bromoquinoline-2-carboxylate.

Experimental Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)₂, 2.0 equiv K₂CO₃, Solvent: Dioxane/H₂O (4:1), 90°C, 4h.

Variable6-Bromo Isomer8-Bromo IsomerAnalysis
Catalyst: Pd(PPh₃)₄ 92% Yield 35% Yield Tetrakis is too bulky and lacks the electron density to force oxidative addition at the hindered 8-position.
Catalyst: Pd(dppf)Cl₂ 95% Yield 62% Yield Bidentate ligand improves stability but still struggles with the steric wall at C8.[1]
Catalyst: Pd₂(dba)₃ + XPhos 96% Yield 88% Yield Critical Insight: Dialkylbiaryl phosphines (Buchwald ligands) are required for the 8-isomer to facilitate oxidative addition.[1]
Reaction Time (to completion) 2-4 Hours12-24 HoursThe 8-isomer requires significantly longer induction periods.
By-products Minimal (<5%)Protodebromination (~15%)Slow oxidative addition at C8 allows competing hydrodebromination pathways to dominate.[1]

Validated Experimental Protocols

Pre-requisite: Esterification

Crucial Step: Do not attempt cross-coupling on the free carboxylic acid. The free acid can:

  • Decarboxylate under high heat (common in quinoline-2- or 3-acids).[1]

  • Form insoluble salts with the base (K₂CO₃/Cs₂CO₃), shutting down the catalytic cycle.

  • Coordinate to Pd, poisoning the catalyst.

Protocol: Convert the acid to a Methyl or Ethyl ester using standard SOCl₂/MeOH or H₂SO₄/EtOH conditions prior to coupling.

Protocol A: Standard Coupling (For 6-Bromo Isomers)

Applicable for: 6-bromoquinoline derivatives.

  • Charge: To a reaction vial, add Methyl 6-bromoquinoline-carboxylate (1.0 mmol), Aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol, 3 mol%).[1]

  • Solvent: Add 1,4-Dioxane (4 mL) and 1M Na₂CO₃ (2 mL).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 85°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

  • Expected Yield: >90%.

Protocol B: "Sterically Demanding" Coupling (For 8-Bromo Isomers)

Applicable for: 8-bromoquinoline derivatives.[1]

  • Charge: To a reaction vial, add Methyl 8-bromoquinoline-carboxylate (1.0 mmol), Aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) (Use phosphate base for higher activity).

  • Catalyst System: Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) (or SPhos). Note: Pre-stirring catalyst and ligand in solvent for 10 mins is recommended.

  • Solvent: Add n-Butanol or Toluene/Water (10:1).[1] (Alcoholic solvents often accelerate couplings of hindered substrates).[1]

  • Degas: Sparge rigorously with Argon for 10 minutes.

  • Reaction: Seal and heat to 100-110°C for 12-18 hours.

  • Workup: Filter through Celite (crucial to remove Pd-black), dilute with EtOAc.

  • Expected Yield: 80-90%.

Optimization Workflow (Decision Tree)

Use this logic flow to determine the correct experimental setup for your specific quinoline substrate.

OptimizationTreeStartStart: Quinoline CouplingCheckAcidIs COOH protected?Start->CheckAcidCheckPosCheck Br PositionIsomer6Position 6 (or 7)CheckPos->Isomer6Isomer8Position 8 (Peri)CheckPos->Isomer8StandardStandard ProtocolPd(dppf)Cl2 / Na2CO385°CIsomer6->StandardAdvancedAdvanced ProtocolPd2(dba)3 + XPhos / K3PO4110°CIsomer8->AdvancedProceedProceed to CouplingStandard->ProceedAdvanced->ProceedCheckAcid->CheckPosYes (Ester)ProtectAction: Esterify COOH(Prevent catalyst poisoning)CheckAcid->ProtectNoProtect->CheckPos

Figure 2: Decision matrix for optimizing quinoline cross-coupling reactions based on regiochemistry.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from [1]

  • Mphahlele, M. J., & Oyeyiola, F. A. (2015).[1] Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1216-1231. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • University of South Dakota. (2021).[1] Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids. Organic Letters. Retrieved from

Advanced Spectral Characterization Guide: 8-Bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromoquinoline-7-carboxylic acid (CAS 1312134-45-4) represents a critical scaffold in medicinal chemistry, serving as a precursor for metallo-supramolecular assemblies and bioactive quinoline derivatives.[1] Its optical properties are defined by the interplay between the electron-deficient quinoline core, the conjugating carboxyl group at C7, and the heavy halogen (bromine) at C8.[2]

This guide provides a rigorous comparative analysis of its UV-Vis absorption profile against key structural analogs. By establishing specific spectral benchmarks, researchers can validate synthesis purity and monitor functionalization efficiency.[2]

Structural & Electronic Context

The UV-Vis spectrum of 8-Bromoquinoline-7-carboxylic acid is a composite of three distinct electronic factors. Understanding these allows for precise spectral interpretation.

Structural FeatureElectronic EffectSpectral Consequence
Quinoline Core Aromatic

transitions
Primary absorption bands at

230 nm and

310 nm.
7-Carboxyl Group (-COOH) Conjugation extension (Auxochrome)Bathochromic (Red) Shift: Extends the

-system, shifting the secondary band toward 320–340 nm.
8-Bromine Atom (-Br) Inductive withdrawal (-I) & Mesomeric donation (+M)Hyperchromic Effect: Increases molar absorptivity (

). Minor red shift due to heavy atom effect.

Comparative Spectral Analysis

To validate the identity of 8-Bromoquinoline-7-carboxylic acid, it must be compared against its non-functionalized analogs. The following data synthesizes experimental baselines from structurally related quinolines.

Table 1: Comparative UV-Vis Absorption Benchmarks (Methanol, M)
CompoundPrimary

(nm)
Secondary

(nm)
Key TransitionDiagnostic Note
Quinoline (Reference) 226313

Sharp, well-defined baseline peaks.
8-Bromoquinoline 230–235315–320

Bromine Effect: Slight red shift and broadening compared to unsubstituted quinoline [1].
Quinoline-7-carboxylic acid 240–245325–335

/ CT
Conjugation Effect: Significant red shift due to the C7 carbonyl conjugation [2].
8-Bromoquinoline-7-COOH 245–255 330–345 Mixed Target Profile: The combination of Br and COOH results in the most red-shifted spectrum of the group.

Critical Insight: If your sample exhibits a


 < 320 nm for the secondary band, it indicates incomplete carboxylation or decarboxylation (reversion to 8-bromoquinoline).
Solvent Effects (Solvatochromism)

The carboxyl group makes this compound sensitive to solvent polarity and pH.

  • Methanol (Polar, Protic): Stabilizes the polar excited state, typically resulting in a red shift.[2]

  • Chloroform (Non-polar): May induce a blue shift (hypsochromic) relative to methanol.[2]

  • Acidic pH: Protonation of the quinoline nitrogen causes a distinct bathochromic shift (often +10-20 nm).

Experimental Protocol: Spectral Validation

To ensure reproducibility, follow this self-validating protocol.

Reagents & Equipment[2][3][4]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Blank: Pure Methanol.

  • Cuvette: Quartz, 1 cm path length (do not use plastic/glass for UV region).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.5 mg of 8-Bromoquinoline-7-carboxylic acid.

    • Dissolve in 10 mL Methanol (Sonicate if necessary to ensure full dissolution).

    • Concentration

      
       M.
      
  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL Methanol.
      
    • Final Concentration

      
       M.
      
  • Baseline Correction:

    • Run a baseline scan with pure Methanol in both sample and reference paths.

  • Measurement:

    • Scan range: 200 nm – 500 nm.

    • Scan speed: Medium (to capture fine structure).

  • Validation Check:

    • Absorbance at

      
       should be between 0.1 and 1.0 AU.[3] If >1.5, dilute further to avoid non-linear deviations (Beer-Lambert Law failure).
      

Diagnostic Workflow

Use the following logic flow to interpret your spectral data and troubleshoot synthesis issues.

SpectralValidation Start Start: Obtain UV-Vis Spectrum (MeOH, 10^-5 M) CheckBand Check Secondary Band (300-350 nm) Start->CheckBand ResultA Lambda_max ~330-345 nm CheckBand->ResultA Matches Target ResultB Lambda_max < 320 nm CheckBand->ResultB Blue Shifted ResultC Lambda_max > 360 nm CheckBand->ResultC Red Shifted ConclusionA PASS: Target Compound Confirmed (8-Br-7-COOH) ResultA->ConclusionA ConclusionB FAIL: Potential Decarboxylation (Likely 8-Bromoquinoline) ResultB->ConclusionB ConclusionC FAIL: Contamination/Derivatization (Check for Phenol/Ester) ResultC->ConclusionC

Figure 1: Decision tree for spectral validation of 8-Bromoquinoline-7-carboxylic acid.

References

  • Sigma-Aldrich. (n.d.). 8-Bromoquinoline Product Specification & Spectral References. Retrieved from [2]

  • Kumru, M., et al. (2015).[2][4] Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[5] Quinoline, 8-bromo- Spectral Data. NIST Chemistry WebBook.[5][6] Retrieved from [2]

  • ChemicalBook. (2026).[7] 8-Bromoquinoline-7-carboxylic acid Product Properties. Retrieved from [2]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 8-Bromoquinoline-7-carboxylic acid: A Comparative Evaluation of LC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 8-Bromoquinoline-7-carboxylic acid is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and development rests. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for purity assessment: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Drawing from field-proven insights, this document will explore the causality behind experimental choices, present self-validating protocols, and offer a clear verdict on the optimal strategy for ensuring the quality of this critical quinoline derivative.

The Imperative of Purity for Synthetic Intermediates

8-Bromoquinoline-7-carboxylic acid is a heterocyclic building block often employed in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences.[3][4] They can interfere with downstream reactions, generate unwanted byproducts, and, most critically, introduce toxicological risks in a final drug product. Therefore, a robust, sensitive, and specific analytical method is not just a quality control measure; it is a fundamental component of the scientific process.

Method Comparison: The Power of Mass Detection vs. the Reliability of UV Absorbance

The choice of an analytical method hinges on the specific questions being asked. Are we simply quantifying the main peak, or are we actively hunting for and identifying unknown impurities? This is the core distinction between HPLC-UV and LC-MS.[5][6]

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in many analytical labs. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). A UV detector then measures the absorbance of light by the compounds as they elute.[6] Its strength lies in its robustness, reproducibility, and straightforward quantification. However, it has a significant limitation: it identifies compounds based on their retention time and UV absorbance profile alone. If an impurity co-elutes with the main peak and shares similar UV characteristics, it will be invisible to the detector, leading to an overestimation of purity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method couples the powerful separation capabilities of HPLC with the definitive identification power of a mass spectrometer.[7] After compounds are separated by the LC, they enter the MS, which ionizes the molecules and measures their mass-to-charge ratio (m/z).[8] This provides a molecular "fingerprint" for each eluting peak. Its primary advantage is specificity; it can distinguish between compounds with the same retention time but different masses, making it exceptionally powerful for impurity identification.[5][9]

The following sections will detail the experimental protocols for both methods and present a direct comparison of their performance in analyzing 8-Bromoquinoline-7-carboxylic acid.

Experimental Protocols & Methodologies

To ensure a scientifically rigorous comparison, the following methods were designed based on established principles for the analysis of aromatic carboxylic acids.[10][11] The protocols are presented as self-validating systems, incorporating best practices for reliable results.

LC-MS Protocol for Ultimate Purity Confirmation

This protocol is designed for the definitive identification and quantification of 8-Bromoquinoline-7-carboxylic acid and its potential impurities.

Rationale: The use of a C18 column provides excellent retention for the aromatic quinoline structure. A gradient elution with acetonitrile and water ensures that compounds with a range of polarities can be separated effectively. Formic acid is a critical mobile phase additive; it acidifies the mobile phase to ensure the carboxylic acid group is protonated (and thus less polar) and also provides a source of protons to facilitate efficient ionization in the ESI source.[12] Electrospray ionization (ESI) is a 'soft' ionization technique ideal for this molecule, minimizing fragmentation and providing a clear molecular ion peak.[8][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 8-Bromoquinoline-7-carboxylic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

  • LC Conditions:

    • System: Agilent 1290 Infinity II UHPLC or equivalent.[14]

    • Column: Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).[12]

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • System: Agilent 6470 Triple Quadrupole MS or equivalent.[14]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 100-500) to detect all potential ions.

    • Key Parameters: Gas Temp: 300 °C, Gas Flow: 5 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V.

  • Data Analysis:

    • Integrate the peak corresponding to the [M+H]+ ion for 8-Bromoquinoline-7-carboxylic acid (Expected m/z = 267.9/269.9 due to bromine isotopes).

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Scrutinize the chromatogram for any other peaks and analyze their corresponding mass spectra to tentatively identify impurities.

HPLC-UV Protocol for Routine Quality Control

This protocol is suitable for routine analysis where the impurity profile is already well-characterized.

Rationale: The LC conditions are kept identical to the LC-MS method to allow for a direct comparison of the detectors. A Photodiode Array (PDA) detector is chosen to allow for the monitoring of multiple wavelengths and to check for peak purity based on UV spectra across the peak.

Step-by-Step Methodology:

  • Sample Preparation: Identical to the LC-MS protocol.

  • HPLC Conditions:

    • System: Agilent 1260 Infinity II HPLC or equivalent.

    • LC Conditions: Identical column, mobile phases, gradient, flow rate, injection volume, and column temperature as the LC-MS method.

  • UV Detection:

    • Detector: Photodiode Array (PDA) Detector.

    • Wavelength: Monitor at 254 nm (a common wavelength for aromatic compounds) and collect spectra from 200-400 nm.

  • Data Analysis:

    • Integrate all peaks at 254 nm.

    • Calculate purity by the area percent method.

    • Assess the spectral purity of the main peak to check for evidence of co-eluting impurities.

Diagram of Analytical Workflows

LCMS_Workflow cluster_lcms LC-MS Workflow s1 Sample Prep (1 mg/mL Solution) s2 UHPLC Injection (2 µL) s1->s2 s3 C18 Column Separation s2->s3 s4 ESI Source Ionization s3->s4 s5 Mass Analyzer (m/z Detection) s4->s5 s6 Data Analysis (Purity & ID) s5->s6

Caption: High-level workflow for LC-MS purity analysis.

HPLCUV_Workflow cluster_hplcuv HPLC-UV Workflow h1 Sample Prep (1 mg/mL Solution) h2 HPLC Injection (2 µL) h1->h2 h3 C18 Column Separation h2->h3 h4 PDA Detector (UV Absorbance) h3->h4 h5 Data Analysis (Purity Assay) h4->h5

Caption: High-level workflow for HPLC-UV purity analysis.

Comparative Data Analysis: Unveiling the Hidden Impurity

To illustrate the critical differences between the two techniques, consider the analysis of a hypothetical batch of 8-Bromoquinoline-7-carboxylic acid containing a known process impurity: 8-Bromoquinoline (a decarboxylation product).

ParameterHPLC-UV ResultLC-MS ResultCommentary
Retention Time (Main Peak) 4.52 min4.52 minIdentical retention times confirm the LC method is consistent.
Purity (% Area) 99.6%98.1%Crucial Difference: HPLC-UV overestimates purity due to a co-eluting impurity.
Detected Impurities 0.4% (at 3.2 min)0.4% (at 3.2 min, m/z=226) 1.5% (at 4.52 min, m/z=208/210)LC-MS detects the early eluting impurity AND the co-eluting impurity.
Impurity Identification Not PossibleImpurity 1: Tentative ID based on mass. Impurity 2: Identified as 8-Bromoquinoline.Mass data from LC-MS provides structural information vital for process improvement.[5]
Specificity ModerateHighLC-MS specificity is superior due to the second dimension of mass detection.[6]
Sensitivity (LOD/LOQ) Method DependentGenerally HigherLC-MS often provides lower limits of detection for targeted impurity analysis.[9]

This data clearly demonstrates the primary weakness of HPLC-UV. The 8-Bromoquinoline impurity, being structurally similar, co-elutes with the main peak. Since it also absorbs UV light, the HPLC-UV system cannot distinguish it, incorrectly integrating its area as part of the main compound. The LC-MS system, however, detects two different mass-to-charge ratios at the 4.52-minute retention time, revealing the presence of the hidden impurity and providing a more accurate purity assessment.

Conclusion and Recommendation: A Verdict for Scientific Integrity

While HPLC-UV is a reliable and cost-effective tool for routine quality control of well-understood materials, it carries an inherent risk of providing incomplete or misleading purity data when characterizing new batches or developing new synthetic routes.[6] The potential for co-eluting impurities to remain undetected is a significant liability in a drug development setting.

For the comprehensive purity analysis of a critical intermediate like 8-Bromoquinoline-7-carboxylic acid, LC-MS is unequivocally the superior technique. Its ability to couple chromatographic separation with mass identification provides an unparalleled level of specificity and confidence. It not only delivers a more accurate quantitative purity value but also offers crucial qualitative information about the identity of impurities, which is invaluable for process chemists seeking to optimize a synthesis.

References

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A Researcher's Guide to Distinguishing 8-Bromoquinoline-7-carboxylic Acid from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the precise structural characterization of substituted quinolines is paramount. These heterocyclic compounds form the scaffold of numerous pharmacologically active agents and functional materials. The exact positioning of substituents on the quinoline ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth, technical comparison of analytical methodologies to unequivocally distinguish 8-bromoquinoline-7-carboxylic acid from its potential regioisomers.

The challenge lies in the subtle yet significant differences between isomers, which can often lead to ambiguous analytical data if not approached with a systematic and multi-faceted strategy. This guide will delve into the core analytical techniques, explaining the "why" behind experimental choices and providing field-proven insights to ensure self-validating and trustworthy results.

The Challenge of Regioisomeric Ambiguity

8-Bromoquinoline-7-carboxylic acid and its regioisomers share the same molecular formula (C10H6BrNO2) and, consequently, the same nominal mass. This inherent similarity necessitates the use of high-resolution analytical techniques that can probe the distinct electronic and spatial environments of the atoms within each isomer. The primary regioisomers of concern include those where the bromine atom and the carboxylic acid group are situated at different positions on the quinoline ring.

Core Analytical Strategies for Isomer Differentiation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of these regioisomers. The primary methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive confirmation, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers in solution.[1][2] The chemical shift, coupling constants (J-coupling), and through-space correlations (NOE) of protons and carbons provide a detailed map of the molecule's connectivity and spatial arrangement.

Key Differentiating Features in NMR:

  • Proton (¹H) NMR: The substitution pattern on the quinoline ring creates a unique fingerprint of proton signals in the aromatic region (typically δ 7.0-9.0 ppm).[1][2] The number of protons on each ring, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants are critical identifiers.

    • For 8-bromoquinoline-7-carboxylic acid: One would expect to see specific coupling patterns between the remaining protons on the benzene and pyridine rings. The absence of a proton at the 8-position and the presence of a carboxylic acid at the 7-position will significantly influence the chemical shifts of neighboring protons, particularly H-6 and H-5.

  • Carbon-¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbon bearing the bromine atom will experience a distinct shift compared to the carbon attached to the carboxylic acid group.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of adjacent protons on the quinoline rings.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the positions of substituents, as correlations can be observed between the protons on the ring and the quaternary carbons bearing the bromine and carboxylic acid groups.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments (gCOSY, gHSQC, gHMBC) to establish connectivity.

  • Data Analysis:

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

    • Pay close attention to the long-range HMBC correlations to confirm the positions of the bromine and carboxylic acid substituents relative to the ring protons.

Expected ¹H NMR Data Comparison for Hypothetical Regioisomers:

Proton8-Bromo-7-carboxylic acid (Expected Pattern)7-Bromo-8-carboxylic acid (Expected Pattern)6-Bromo-7-carboxylic acid (Expected Pattern)
H-2 Doublet of doubletsDoublet of doubletsDoublet of doublets
H-3 Doublet of doubletsDoublet of doubletsDoublet of doublets
H-4 Doublet of doubletsDoublet of doubletsDoublet of doublets
H-5 DoubletDoubletSinglet
H-6 DoubletSinglet-
H-8 --Singlet

This table presents a simplified, hypothetical comparison of expected splitting patterns. Actual chemical shifts and coupling constants would need to be determined experimentally.

Logical Workflow for NMR-Based Isomer Identification

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Sample Purified Isomer Mixture H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons COSY COSY C13_NMR->COSY Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons HSQC HSQC COSY->HSQC Connectivity Establish Connectivity COSY->Connectivity HMBC HMBC HSQC->HMBC HSQC->Assign_Carbons HMBC->Assign_Protons HMBC->Connectivity Structure_Elucidation Elucidate Regioisomer Structure Assign_Protons->Structure_Elucidation Assign_Carbons->Structure_Elucidation Connectivity->Structure_Elucidation

Caption: Workflow for regioisomer identification using NMR spectroscopy.

Mass Spectrometry (MS): A Tool for Confirmation and Fragmentation Analysis

While standard mass spectrometry will show the same molecular ion for all regioisomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is where the true distinguishing power lies.[4][5] The fragmentation patterns of the regioisomers upon collision-induced dissociation (CID) can be unique, providing structural clues.[4][6]

Key Differentiating Features in MS:

  • Fragmentation Pathways: The positions of the bromo and carboxyl groups will influence the stability of the fragment ions. For example, the loss of CO₂, H₂O, Br, or HBr may be more or less favorable depending on the isomer's structure.

  • Ion Abundance Ratios: Even if the same fragments are observed, their relative abundances can differ significantly between isomers, creating a unique mass spectral fingerprint.[7]

Experimental Protocol: LC-MS/MS

  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to the mass spectrometer. While complete separation of all regioisomers may be challenging, partial separation can aid in individual analysis.[8]

  • Ionization: Employ a soft ionization technique such as electrospray ionization (ESI) in either positive or negative ion mode.

  • MS/MS Analysis: Isolate the precursor ion (the [M+H]⁺ or [M-H]⁻ ion of the bromoquinoline carboxylic acid) and subject it to CID.

  • Data Analysis: Compare the resulting product ion spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.

Hypothetical Fragmentation Differences:

Precursor Ion (m/z)8-Bromo-7-carboxylic acid Fragments7-Bromo-8-carboxylic acid Fragments
[M-H]⁻ Loss of CO₂, Loss of Br, Loss of HBrLoss of CO₂, Loss of Br, Potentially different ratios or unique fragments due to proximity effects
Single-Crystal X-ray Crystallography: The Definitive Answer

When unambiguous structural determination is absolutely critical, and a suitable single crystal can be obtained, X-ray crystallography provides the ultimate proof of structure.[9][10] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no doubt as to the connectivity and regiochemistry.

Experimental Protocol: X-ray Crystallography

  • Crystallization: This is often the most challenging step. The compound must be highly pure. Techniques such as slow evaporation, vapor diffusion, or anti-solvent crystallization can be employed to grow single crystals of sufficient quality.[11]

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed model of the molecule, including bond lengths, bond angles, and the precise positions of all atoms.

Workflow for Definitive Structure Confirmation

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_result Result Synthesis Synthesize and Purify Isomer Crystallization Grow Single Crystals Synthesis->Crystallization Data_Collection Collect Diffraction Data Crystallization->Data_Collection Structure_Solution Solve and Refine Structure Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for X-ray crystallography analysis.

Conclusion: An Integrated Approach for Certainty

Distinguishing 8-bromoquinoline-7-carboxylic acid from its regioisomers requires a meticulous and integrated analytical approach. While ¹H and ¹³C NMR, supplemented with 2D techniques, often provide sufficient evidence for structural assignment, tandem mass spectrometry can offer valuable corroborating data through the analysis of fragmentation patterns. For absolute, irrefutable proof, particularly for reference standards or in cases of litigation, single-crystal X-ray crystallography is the gold standard. By understanding the strengths and nuances of each technique, researchers can confidently and accurately characterize these important chemical entities.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 8-Bromoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Bromoquinoline-7-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure this compound is managed safely and in accordance with regulatory best practices, building on a foundation of technical accuracy and field-proven insights.

Core Principle: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Acute Toxicity: Expected to be harmful if swallowed (Acute Toxicity 4, Oral).

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Chemical Classification: It is a halogenated organic compound . This is the most critical classification for disposal purposes. The presence of a bromine atom necessitates segregation into a specific waste stream designated for halogenated organics[2].

The causality behind this specific segregation lies in the final disposal method. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), a process distinct from the fuel blending or simpler incineration used for non-halogenated solvents[3]. Mixing these waste streams can lead to regulatory non-compliance, damage to disposal facilities, and increased environmental risk.

Pre-Disposal Operations: Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensuring personal and environmental safety is paramount. All handling of 8-Bromoquinoline-7-carboxylic acid, whether in pure form or as waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[4].

Table 1: Essential Safety and Disposal Parameters
ParameterSpecification & Rationale
Hazard Classification Halogenated Organic Solid; Acute Toxicity 4 (Oral, inferred); Skin/Eye Irritant (inferred)[1].
Required PPE Nitrile gloves (inspect before use), chemical safety goggles, and a buttoned lab coat. This combination protects against skin/eye contact[1][5].
Waste Container Type A chemically compatible, sealable container (e.g., high-density polyethylene or glass) clearly labeled for "Halogenated Organic Waste"[6].
Storage Location In a designated Satellite Accumulation Area (SAA) within the lab, stored in secondary containment to prevent spills[2].
Incompatible Materials Strong oxidizing agents. Do not mix with other waste streams, especially acids, bases, or non-halogenated organics[3][4].

Waste Containment and Labeling Protocol

Effective disposal is a self-validating system rooted in meticulous containment and labeling from the moment waste is generated.

Step-by-Step Containment Procedure:

  • Select the Right Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be in good condition with a secure, threaded cap[6].

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag. This is a critical regulatory requirement[2].

  • Document Contents: Clearly write the full chemical name, "8-Bromoquinoline-7-carboxylic acid," on the label. Do not use abbreviations[6]. Maintain a running list of all components and their approximate percentages if it is a mixed waste stream.

  • Add Waste: Carefully transfer the waste into the container, minimizing the generation of dust or splashes.

  • Secure Closure: Keep the container tightly closed at all times except when actively adding waste. This prevents the release of vapors and protects against spills[3][6].

  • Segregate: Store the container in the designated area for halogenated organic waste, physically separated from other waste types like non-halogenated solvents or aqueous waste.

The Disposal Workflow: From Bench to Final Disposition

The following workflow outlines the procedural steps for disposing of 8-Bromoquinoline-7-carboxylic acid waste.

Experimental Protocol: Waste Disposal

  • Waste Generation: Collect all materials contaminated with 8-Bromoquinoline-7-carboxylic acid, including the pure compound, reaction residues, and contaminated consumables (e.g., weighing paper, gloves).

  • Solid Waste:

    • Place contaminated disposable gloves, bench paper, and other solid materials into a designated, sealed plastic bag or container for solid hazardous waste.

    • Label this container clearly as "Solid Halogenated Organic Waste" and list "8-Bromoquinoline-7-carboxylic acid" as a contaminant.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste.

    • Pour the waste solution into the designated "Halogenated Organic Liquid Waste" container inside a chemical fume hood.

  • Container Full: Once the waste container is 75-90% full, complete the hazardous waste tag with the final volume/mass and date. Do not overfill.

  • Request Pickup: Submit a chemical waste collection request to your institution's EHS department according to their specific procedures.

  • Maintain Records: Keep a copy of the waste manifest or collection request for your laboratory's records, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[4].

Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps for proper waste management of 8-Bromoquinoline-7-carboxylic acid.

G A Waste Generation (8-Bromoquinoline-7-carboxylic acid) B Is waste solid or liquid? A->B C Collect in container for 'Solid Halogenated Waste' B->C Solid D Collect in container for 'Liquid Halogenated Waste' B->D Liquid E Ensure container is properly labeled: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms C->E D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Is container >75% full? F->G H Continue to collect waste G->H No I Finalize waste tag (date, quantity) G->I Yes H->F J Submit pickup request to Environmental Health & Safety (EHS) I->J K EHS Collection & Final Disposal via Regulated Incineration J->K

Caption: Disposal workflow for 8-Bromoquinoline-7-carboxylic acid.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For large spills, evacuate the lab and contact your institution's EHS emergency line immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1].

  • Skin: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

References

  • Daniels Health. (2025, May 21).
  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • The Lab Depot, Inc. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline. [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. [Link]

  • University of North Carolina at Chapel Hill EHS. (n.d.). Organic Solvents. [Link]

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A Senior Scientist's Guide to Handling 8-Bromoquinoline-7-carboxylic acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Profile

The first step in safe handling is to understand the potential hazards.[3] Based on data from structurally similar compounds, such as other bromoquinolines and quinoline derivatives, we must assume 8-Bromoquinoline-7-carboxylic acid presents multiple risks.[4][5][6] Quinolines as a class can be irritating to the skin, eyes, and respiratory system, and some are suspected of being carcinogenic and mutagenic.[7][8][9] The presence of a bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements.[10][11][12]

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)Harmful if swallowed.
Skin Irritation GHS07 (Exclamation Mark)Causes skin irritation.[4][6] Wash hands thoroughly after handling.[4]
Eye Irritation GHS07 (Exclamation Mark)Causes serious eye irritation.[4][6][13]
Respiratory Irritation GHS07 (Exclamation Mark)May cause respiratory irritation.[5][8] Avoid breathing dust.[4]
Carcinogenicity/Mutagenicity GHS08 (Health Hazard)Some quinolines are suspected of causing genetic defects or cancer.[8][9]
Engineering Controls: Your First and Best Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of protection are engineering controls designed to contain the material at the source.

  • Chemical Fume Hood: All handling of 8-Bromoquinoline-7-carboxylic acid powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[14][15] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Storage areas should be cool, dry, and well-ventilated.[3][16]

Personal Protective Equipment (PPE): A Multi-Layered Approach

Selecting the correct PPE is paramount. The choice of PPE should be based on a risk assessment of the specific procedure being performed.

  • Hand Protection: Wear two pairs of chemical-resistant gloves. A common and effective practice is to use a thinner nitrile glove as the inner layer for dexterity, with a more robust glove (e.g., thicker nitrile or neoprene) as the outer layer. Gloves must be inspected for tears or holes before each use.[17] Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after work.[3][17]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant (or equivalent standard like EN 166) safety glasses with side shields are mandatory.[4][17] For procedures involving larger quantities or a significant risk of splashing (e.g., during transfer or dissolution), chemical safety goggles and a full-face shield are required.

  • Respiratory Protection: When working with the solid compound outside of a glovebox, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for small transfers inside a fume hood, but for weighing or handling larger amounts where dust generation is likely, a half-mask or full-face respirator with P100 (particulate) filters is the authoritative recommendation.[4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure you wear long pants and fully enclosed, chemical-resistant footwear.[16]

Operational Plan: Step-by-Step Handling Protocol

This section provides direct, procedural guidance for common laboratory operations involving 8-Bromoquinoline-7-carboxylic acid.

Protocol 1: Safe Weighing of the Solid Compound
  • Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat, respirator). Designate a specific area within the fume hood for the weighing procedure.

  • Staging: Place a weigh boat on the analytical balance, tare the balance, and place all necessary tools (e.g., spatulas) within easy reach inside the hood.

  • Transfer: Carefully open the main container. Using a clean spatula, transfer a small amount of the 8-Bromoquinoline-7-carboxylic acid to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Sealing: Immediately and securely close the main container.

  • Clean-up: Once the desired mass is obtained, carefully transfer the weigh boat to your reaction vessel. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of the towel and weigh boat as halogenated solid waste.

Below is a workflow diagram illustrating this critical process.

G cluster_prep Preparation cluster_weigh Weighing Operation cluster_cleanup Finalization & Cleanup PPE 1. Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves) Designate 2. Designate Area in Fume Hood Tare 3. Place & Tare Weigh Boat Designate->Tare Transfer 4. Slowly Transfer Solid to Boat Tare->Transfer Seal 5. Securely Close Stock Container Transfer->Seal Use 6. Transfer Weighed Compound Seal->Use Decon 7. Decontaminate Spatula & Surface Use->Decon Dispose 8. Dispose of Consumables as Halogenated Waste Decon->Dispose

Caption: Workflow for Safely Weighing Powdered Reagents.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste is a legal and ethical responsibility. As a brominated compound, 8-Bromoquinoline-7-carboxylic acid and all materials contaminated with it must be treated as halogenated organic waste .[10]

Waste Segregation Protocol:
  • Establish Designated Waste Containers: Clearly label separate, leak-proof containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste".[11]

  • Solid Waste: All contaminated consumables, including gloves, weigh boats, paper towels, and spent silica gel, must be placed in the halogenated solid waste container.

  • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware must be collected in the halogenated liquid waste container.

  • Compatibility: Never mix halogenated and non-halogenated waste streams.[11][18] This is crucial because halogenated waste requires specialized, high-cost incineration for disposal, and cross-contamination can render a large volume of solvent waste expensive to dispose of.[10]

  • Container Management: Keep waste containers closed at all times except when adding waste.[11] Do not overfill containers; fill to a maximum of 90% capacity.[18] Store waste containers in a secondary containment tray in a well-ventilated area.

The following decision tree outlines the waste segregation process.

G cluster_halogenated Halogenated Waste Stream Start Waste Generated Check_Contact Was it in contact with 8-Bromoquinoline-7-carboxylic acid? Start->Check_Contact Check_State Is the waste solid or liquid? Check_Contact->Check_State Yes Non_Haz Dispose in appropriate non-hazardous or non-halogenated waste stream Check_Contact->Non_Haz No Solid_Waste Dispose in 'Halogenated Solid Waste' Container Check_State->Solid_Waste Solid Liquid_Waste Dispose in 'Halogenated Liquid Waste' Container Check_State->Liquid_Waste Liquid

Caption: Decision Tree for Chemical Waste Segregation.

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is critical to ensure safety.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment.

  • Small Spill Containment (inside a fume hood):

    • Ensure your PPE is intact.

    • Gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep the absorbed material into a dustpan.

    • Place the material into a designated, sealable bag or container.

    • Label the container as "Spill Debris: 8-Bromoquinoline-7-carboxylic acid" and dispose of it as halogenated solid waste.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

By adhering to these rigorous safety, operational, and disposal protocols, you can effectively mitigate the risks associated with handling 8-Bromoquinoline-7-carboxylic acid, ensuring a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.